2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Description
Properties
IUPAC Name |
2-methylsulfonylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTWSIYWXZCTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700181 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007802-68-7 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, a pivotal building block in contemporary medicinal chemistry and agrochemical research. We will dissect the most prevalent and efficient synthetic strategies, elucidating the chemical principles, and offering detailed, field-tested experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this synthesis.
Introduction: The Significance of the 2-Methylsulfonyl Pyridine Scaffold
This compound is a heterocyclic compound of significant interest due to its utility as a versatile synthetic intermediate. The pyridine core is a common motif in a vast array of biologically active molecules. The strategic placement of a potent electron-withdrawing methylsulfonyl group at the 2-position and a carboxylic acid handle at the 4-position imparts unique chemical properties. The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions or as a key pharmacophoric element for hydrogen bonding interactions.[1][2] The carboxylic acid provides a convenient point for derivatization, such as amidation or esterification, enabling the construction of diverse molecular libraries for drug discovery and agrochemical development.[3]
Strategic Overview of Synthetic Pathways
The synthesis of this compound is most effectively approached through a multi-step sequence starting from readily available pyridine derivatives. The core strategy revolves around the sequential installation of the required functional groups onto the pyridine ring. The most logical and widely adopted pathway involves:
-
Formation of a Precursor : Synthesis of a 2-substituted-4-pyridinecarboxylic acid, where the 2-substituent can be readily converted to a methylthio group. A prime candidate for this precursor is 2-chloro-4-pyridinecarboxylic acid.
-
Introduction of the Sulfur Moiety : Nucleophilic substitution of the 2-chloro group with a methylthiolate source to yield 2-(methylthio)-4-pyridinecarboxylic acid.
-
Oxidation : Oxidation of the intermediate thioether to the target methylsulfonyl compound.
This guide will focus on this primary route, providing detailed experimental insights and protocols.
Primary Synthetic Route: A Step-by-Step Elucidation
This section details the most practical and validated synthetic pathway to the target compound, beginning with the synthesis of the key chloro-substituted intermediate.
Diagram of the Primary Synthetic Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid (SMPCA), a heterocyclic compound of interest in pharmaceutical and agrochemical research. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes known structural information, provides robust computational predictions for key parameters, and outlines detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a data-centric summary and a practical manual for laboratory characterization. We will delve into the structural features, predicted acidity and solubility, and the analytical methodologies required for full physicochemical profiling, thereby establishing a foundational understanding for future research and development activities.
Introduction and Molecular Overview
This compound, also known as 2-(methylsulfonyl)isonicotinic acid, belongs to the class of substituted pyridine carboxylic acids.[1] The pyridine ring, a foundational scaffold in medicinal chemistry, is functionalized with two key groups: a carboxylic acid at the 4-position and a methylsulfonyl group at the 2-position. This unique substitution pattern is anticipated to significantly influence the molecule's electronic properties, solubility, acidity, and potential for intermolecular interactions—all critical parameters in drug design and development.
The carboxylic acid moiety provides a primary site for hydrogen bonding and ionization, governing aqueous solubility and the potential for salt formation.[2] The methylsulfonyl group (—SO₂CH₃) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence is expected to lower the pKa of both the pyridine nitrogen and the carboxylic acid proton, impacting the molecule's charge state at physiological pH.[3][4] Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing effective formulation strategies.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2-(Methylsulfonyl)pyridine-4-carboxylic acid | - |
| Synonyms | 2-(methylsulfonyl)isonicotinic acid | [5] |
| CAS Number | 1186663-27-3 | [5] |
| Molecular Formula | C₇H₇NO₄S | [5] |
| Molecular Weight | 201.20 g/mol | [6][7] |
| Canonical SMILES | CS(=O)(=O)C1=NC=CC(=C1)C(=O)O | - |
| InChI Key | SSTWSIYWXZCTEW-UHFFFAOYSA-N | [5] |
Predicted Physicochemical Properties
Direct experimental data for SMPCA is not widely published. However, modern computational chemistry provides highly reliable methods for predicting key physicochemical parameters. Density Functional Theory (DFT) and other quantum mechanical methods have been shown to predict pKa values of substituted pyridines with mean absolute errors of less than 0.5 pKa units.[4]
Acidity Constant (pKa)
The SMPCA molecule possesses two ionizable centers: the carboxylic acid proton and the pyridine ring nitrogen.
-
Carboxylic Acid pKa (pKa₁): The strong electron-withdrawing nature of the 2-methylsulfonyl group is expected to significantly acidify the carboxylic acid proton compared to the parent isonicotinic acid (pKa ≈ 4.9). The predicted pKa for a structurally similar compound, 6-[4-(methylsulfonyl)phenyl]-2-pyridinecarboxylic acid, is approximately 0.82.[8] While this is not the exact molecule, it suggests a highly acidic carboxylic group.
-
Pyridine Nitrogen pKa (pKa₂): The pyridine nitrogen acts as a base. The electron-withdrawing effects of both the sulfonyl and carboxylic acid groups will reduce its basicity compared to pyridine (pKa ≈ 5.2).
Table of Predicted pKa Values:
| Ionizable Group | Predicted pKa | Method | Rationale & Comments |
| Carboxylic Acid (-COOH) | ~1.0 - 2.5 | Computational (DFT) | The potent electron-withdrawing sulfonyl group stabilizes the carboxylate anion, increasing acidity.[3][4] |
| Pyridinium (N-H⁺) | ~0.5 - 1.5 | Computational (DFT) | Electron density on the nitrogen is significantly reduced by both substituents, decreasing basicity.[9] |
These predicted values indicate that at physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (negatively charged), and the pyridine nitrogen will be in its neutral state.
Solubility
The solubility of a compound is a critical determinant of its bioavailability.[10] SMPCA's solubility will be highly pH-dependent due to its ionizable groups.
-
Aqueous Solubility: As a zwitterionic-capable molecule, it is expected to have its lowest solubility at its isoelectric point. In acidic or alkaline solutions, its solubility should increase significantly due to the formation of the cationic pyridinium salt or the anionic carboxylate salt, respectively.
-
Organic Solvent Solubility: The presence of polar functional groups suggests moderate solubility in polar organic solvents like methanol, ethanol, and DMSO.[6]
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated LogP for the related 6-(Methylsulfonyl)-2-pyridinecarboxylic acid is 0.1833, suggesting a relatively hydrophilic nature.[7] This is consistent with the presence of multiple hydrogen bond donors and acceptors.
Experimental Determination of Physicochemical Properties
Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values and is considered a gold-standard method.[3][8]
Objective: To determine the pKa values of the carboxylic acid and pyridine nitrogen of SMPCA.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl).[8]
-
Accurately weigh approximately 10-20 mg of SMPCA and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water to create a sample solution of at least 10⁻⁴ M.[3][8]
-
To maintain constant ionic strength, add a background electrolyte such as 0.15 M Potassium Chloride (KCl).[8]
-
-
Titration Procedure:
-
Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[8]
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Begin titration by adding small, precise aliquots (e.g., 0.05 mL) of the standardized HCl solution. Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the first equivalence point to protonate the pyridine nitrogen.
-
Repeat the process in a separate experiment using the standardized NaOH solution to titrate from the acidic state, which will determine the carboxylic acid pKa.
-
-
Data Analysis:
-
Plot the pH reading versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.[11]
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Solubility Determination via Shake-Flask Method
The shake-flask method is the benchmark for determining equilibrium solubility due to its simplicity and ability to reach true thermodynamic equilibrium.[12]
Objective: To determine the equilibrium solubility of SMPCA in various aqueous buffers and organic solvents.
Methodology:
-
Preparation:
-
Prepare a series of aqueous buffers (e.g., pH 2.0, 4.0, 7.4, 9.0) and select relevant organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile).
-
Add an excess amount of solid SMPCA to a known volume of each solvent in separate sealed glass vials. The presence of undissolved solid is essential.[4]
-
-
Equilibration:
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the suspensions for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a 0.22 µm syringe filter is required. This step is critical for accuracy.[12]
-
-
Quantification:
-
Dilute the clear aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Determine the concentration of SMPCA in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Caption: Experimental workflow for the Shake-Flask solubility method.
Spectroscopic and Structural Characterization
Full characterization requires spectroscopic analysis to confirm the molecular structure and purity.
Predicted Spectroscopic Signatures
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The electron-withdrawing substituents will cause these protons to be significantly downfield-shifted.
-
Methyl Protons: A singlet corresponding to the three protons of the methylsulfonyl group (—SO₂CH₃) is expected, likely in the δ 3.0-3.5 ppm range.
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, is expected far downfield (δ > 10 ppm).
-
-
¹³C NMR (Carbon NMR):
-
Five distinct signals for the pyridine ring carbons and one for the carboxylic acid carbon. The carbon attached to the sulfonyl group will be significantly influenced.
-
One signal for the methyl carbon of the sulfonyl group.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carboxylic acid (approx. 1700-1730 cm⁻¹).
-
Characteristic asymmetric and symmetric S=O stretches from the sulfonyl group (approx. 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).
-
C=N and C=C stretching vibrations from the pyridine ring (approx. 1400-1600 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In positive mode, the [M+H]⁺ ion at m/z 202.02 should be observed. In negative mode, the [M-H]⁻ ion at m/z 200.00 should be prominent. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Safety and Handling
Based on data for similar compounds and general laboratory safety principles, the following precautions are advised.[5][13]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5] Recommended storage is at 2-8°C.[5]
Conclusion
This compound is a compound with physicochemical properties heavily influenced by its electron-withdrawing sulfonyl group and its ionizable carboxylic acid and pyridine moieties. While direct experimental data is sparse, computational predictions suggest it is a strong acid with pH-dependent solubility. This guide provides both these valuable predictions and the detailed, authoritative protocols necessary for their empirical validation in a laboratory setting. The outlined methodologies for determining pKa, solubility, and spectroscopic characteristics offer a clear pathway for researchers to fully characterize this molecule, enabling its effective use in drug discovery and other scientific applications.
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1186663-27-3 [sigmaaldrich.com]
- 6. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-?Pyridinecarboxylic acid, 6-?[4-?(methylsulfonyl)?phenyl]?- CAS#: 1261965-64-3 [chemicalbook.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. peerj.com [peerj.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid (CAS No. 1186663-27-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Functionalized Heterocycles in Modern Drug Discovery
The pursuit of novel therapeutic agents is an intricate dance of molecular design, synthesis, and biological evaluation. Within this complex endeavor, the strategic use of well-defined, functionalized building blocks is paramount to efficiently explore chemical space and accelerate the discovery of drug candidates. 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-(methylsulfonyl)isonicotinic acid, has emerged as a significant scaffold in medicinal chemistry. Its unique combination of a pyridine core, a carboxylic acid handle for further derivatization, and an electron-withdrawing methylsulfonyl group offers a compelling set of properties for molecular architects. This guide provides a comprehensive technical overview of this valuable compound, from its synthesis and chemical properties to its applications in the development of next-generation therapeutics.
Physicochemical and Structural Properties
A thorough understanding of the inherent properties of a building block is the foundation of its effective utilization. The key physicochemical parameters of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1186663-27-3 | [1] |
| Molecular Formula | C₇H₇NO₄S | [1] |
| Molecular Weight | 201.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Synonyms | 2-(methylsulfonyl)isonicotinic acid | [1] |
The presence of the strongly electron-withdrawing sulfonyl group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This has profound implications for its reactivity, particularly in nucleophilic aromatic substitution reactions. The carboxylic acid moiety provides a versatile handle for amide bond formation, esterification, and other coupling reactions, enabling its incorporation into larger, more complex molecular frameworks.
Synthesis of this compound: A Probable Synthetic Route
While specific, detailed industrial synthesis protocols for this compound are not extensively published in readily available literature, a highly plausible and commonly employed synthetic strategy involves a two-step process starting from a suitable precursor. This method leverages the oxidation of a thioether to the corresponding sulfone.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure based on established chemical transformations for the synthesis of aryl sulfones from aryl thioethers. Researchers should optimize the reaction conditions for their specific laboratory settings.
Step 1: Synthesis of 2-(Methylthio)-4-pyridinecarboxylic acid
-
Reaction Setup: To a solution of 2-chloro-4-pyridinecarboxylic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO), add sodium thiomethoxide (NaSMe) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically acidified to precipitate the product. The solid is then collected by filtration, washed with water, and dried to yield 2-(methylthio)-4-pyridinecarboxylic acid.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the 2-(methylthio)-4-pyridinecarboxylic acid from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), in portions. The stoichiometry of the oxidant is crucial to ensure complete oxidation to the sulfone.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) if m-CPBA is used. The product can then be isolated by extraction and purified by recrystallization or column chromatography to afford the final product, this compound.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly valuable building block in the design and synthesis of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies.
Role as a Key Building Block for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology. The pyridine core of this compound can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The methylsulfonyl group, being a strong hydrogen bond acceptor, can form crucial interactions with the protein backbone, enhancing binding affinity and selectivity.[2] The carboxylic acid functionality allows for the covalent attachment of other pharmacophoric elements that can target different regions of the kinase, such as the DFG motif or allosteric pockets.
Illustrative Workflow: Incorporation into a Kinase Inhibitor Scaffold
References
"2-(Methylsulfonyl)-4-pyridinecarboxylic acid mechanism of action"
An In-depth Technical Guide on the Core Mechanism of Action of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Abstract
This document provides a comprehensive technical analysis of the potential mechanisms of action for the compound this compound. Given the absence of extensive direct studies on its specific biological targets, this guide adopts a first-principles approach. We will deconstruct the molecule into its core pharmacophores: the pyridinecarboxylic acid scaffold and the methylsulfonyl functional group. By synthesizing data from analogous structures and established principles in medicinal chemistry, we will propose several high-probability mechanistic hypotheses. This guide is structured to serve as a foundational resource for researchers, offering not only a theoretical framework but also a detailed, actionable experimental workflow for the systematic elucidation and validation of the compound's precise biological activity.
Introduction and Physicochemical Profile
This compound (also known as 2-(methylsulfonyl)isonicotinic acid) is a heterocyclic organic compound. While commercially available as a synthetic building block, its biological role and mechanism of action are not extensively documented in peer-reviewed literature.[1][2] Its utility has been noted in the synthesis of pharmaceutical compounds, particularly as an intermediate for kinase inhibitors, suggesting its potential as a biologically active agent.[1]
The structure consists of a pyridine ring substituted with a carboxylic acid at the 4-position and a methylsulfonyl group at the 2-position. This combination of functional groups imparts specific electronic and steric properties that are critical for potential interactions with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | [2] |
| Molecular Weight | 201.2 g/mol | |
| Synonyms | 2-(methylsulfonyl)isonicotinic acid | |
| Physical Form | Solid | |
| Purity | Typically ≥97% |
Deconstruction of the Core Scaffold: The Pyridinecarboxylic Acid Moiety
The pyridinecarboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[3] Its prevalence stems from the unique properties of the pyridine ring and the carboxylic acid group.
The Pyridine Ring
The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in crucial interactions within enzyme active sites, often mimicking the adenine hinge-binding motif in kinases. The aromatic nature of the ring allows for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The 4-Carboxylic Acid Group
The carboxylate group is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues such as lysine and arginine. It can also act as both a hydrogen bond donor and acceptor. This dual functionality makes it an effective anchor for orienting a molecule within a binding pocket.
Derivatives of pyridinecarboxylic acid have demonstrated a vast range of biological activities, including the inhibition of enzymes critical in oncology, inflammation, and metabolic diseases.[3] A notable example is the class of histone demethylase (KDM) inhibitors, where the pyridinecarboxylic acid core chelates the active site metal ion, effectively blocking enzyme function.[3]
The Directing Influence of the 2-Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is a key functional group that significantly modulates the molecule's properties.
-
Strong Electron-Withdrawing Nature: It powerfully withdraws electron density from the pyridine ring, which can influence the pKa of the ring nitrogen and the reactivity of the entire scaffold.
-
Polarity and Solubility: As a polar, non-ionizable group, it can improve aqueous solubility and act as a strong hydrogen bond acceptor through its two oxygen atoms.
-
Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, which can contribute to a longer biological half-life.
In established pharmaceuticals, the methylsulfonyl group is often found in molecules targeting enzyme active sites. For instance, the diarylheterocycle class of selective COX-2 inhibitors, such as Etoricoxib, prominently features a methylsulfonylphenyl group.[4][5] This group fits into a specific sub-pocket of the COX-2 enzyme, conferring selectivity over the COX-1 isoform.[4]
Proposed Mechanisms of Action
Based on the structural analysis, we can formulate several testable hypotheses for the mechanism of action of this compound.
Hypothesis A: Inhibition of Histone Demethylases (KDMs)
This is a high-probability mechanism. Many pyridine-2,4-dicarboxylic acid derivatives are potent inhibitors of Jumonji C (JmjC) domain-containing histone demethylases.[3] They function by mimicking the 2-oxoglutarate cofactor and chelating the Fe(II) ion in the enzyme's active site. Although our molecule of interest is a monocarboxylic acid, the combination of the nitrogen atom and the carboxylic acid could still facilitate metal coordination, with the methylsulfonyl group providing additional stabilizing interactions in a nearby pocket.
References
- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 2. This compound;1007802-68-7 [abichem.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Introduction
2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-(methylsulfonyl)isonicotinic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₄S and a molecular weight of 201.20 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methylsulfonyl group, suggests its potential utility as a building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the methylsulfonyl group and the carboxylic acid can significantly influence the electronic properties of the pyridine ring, making it an interesting candidate for applications in drug development, particularly in the design of kinase inhibitors and other targeted therapies.[3]
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its analytical characterization.
Molecular Structure and Key Features
The structural features of this compound are pivotal in determining its spectroscopic properties. The pyridine ring is an aromatic heterocycle, and the substituents at the 2 and 4 positions create a specific electronic environment that will be reflected in the NMR spectra. The carboxylic acid group introduces characteristic IR absorptions and a readily ionizable proton. The methylsulfonyl group possesses strong electron-withdrawing capabilities and will influence the chemical shifts of adjacent protons and carbons.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. A high-field NMR spectrometer (e.g., 400 or 500 MHz) would be used to obtain a high-resolution spectrum. The use of DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 | d | ~5 |
| H-5 | ~8.2 | dd | ~5, ~1.5 |
| H-6 | ~9.0 | d | ~1.5 |
| -CH₃ | ~3.4 | s | - |
| -COOH | >12 (broad) | s | - |
Interpretation:
-
Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are expected to be in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The specific chemical shifts are influenced by the positions of the methylsulfonyl and carboxylic acid groups. H-6 is anticipated to be the most downfield due to its proximity to the nitrogen atom and the ortho-sulfonyl group. The splitting patterns arise from coupling between adjacent protons.
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the sulfonyl group are expected to appear as a singlet around 3.4 ppm.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, typically above 12 ppm.[4] This signal would disappear upon the addition of D₂O due to proton-deuterium exchange.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum would be acquired on the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment would be performed to obtain a spectrum with singlets for each unique carbon atom.
Predicted ¹³C NMR Data: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the five carbons of the pyridine ring, the methyl carbon, and the carboxylic acid carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3 | ~122 |
| C-4 | ~145 |
| C-5 | ~128 |
| C-6 | ~152 |
| -CH₃ | ~45 |
| -COOH | ~165 |
Interpretation:
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring will resonate in the aromatic region of the spectrum. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the substituents (C-2 and C-4) are expected to be the most downfield.
-
Methyl Carbon (-CH₃): The methyl carbon of the sulfonyl group is expected to appear in the aliphatic region, around 45 ppm.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing around 165 ppm.[4]
Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Predicted Key IR Absorptions:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic, -CH₃) | 2960 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=C, C=N (Aromatic) | 1600 - 1450 | Medium to Strong |
| S=O (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |
| C-O (Carboxylic Acid) | 1300 - 1200 | Medium |
Interpretation:
-
O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5][6]
-
C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.[5][6]
-
S=O Stretches: Two strong absorption bands are predicted for the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1450 cm⁻¹ region.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectral data can be obtained using various ionization techniques. Electrospray ionization (ESI) would be a suitable method for this polar, acidic compound, likely showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.
Predicted Mass Spectrum Data:
-
Molecular Ion: The nominal molecular weight is 201.20 g/mol . In positive ion mode ESI-MS, a prominent peak at m/z 202.0 ([M+H]⁺) is expected. In negative ion mode, a peak at m/z 200.0 ([M-H]⁻) would be observed.
-
Major Fragmentation Pathways:
-
Loss of CO₂ (44 Da) from the carboxylic acid to give a fragment at m/z 157.
-
Loss of the methyl group (15 Da) from the sulfonyl group to give a fragment at m/z 186.
-
Loss of the entire methylsulfonyl group (79 Da) to give a fragment at m/z 122.
-
Loss of the carboxylic acid group (45 Da) to give a fragment at m/z 156.
-
Conclusion
The predicted spectroscopic data presented in this guide provide a foundational framework for the analytical characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a powerful toolkit for confirming the identity and purity of this compound. While these predictions are based on established chemical principles, it is imperative to validate them against experimentally acquired data. This guide serves as a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate analytical methods, and confidently interpret their experimental results in the synthesis and application of this promising chemical entity.
References
An In-depth Technical Guide to the Solubility of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
This guide provides a comprehensive technical overview of the solubility of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, a compound of interest in pharmaceutical and agrochemical research.[1] Given the limited availability of precise quantitative solubility data for this specific molecule in the public domain, this document synthesizes information on structurally related compounds, outlines theoretical principles governing its solubility, and provides detailed experimental protocols for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a methylsulfonyl group at the 2-position and a carboxylic acid group at the 4-position.[2] Its molecular structure, combining a hydrogen bond donor (carboxylic acid), hydrogen bond acceptors (sulfonyl oxygens and pyridine nitrogen), and an aromatic system, suggests a complex solubility profile that is highly dependent on the nature of the solvent. The interplay of these functional groups is critical in determining the compound's behavior in various solvent systems, which is a key parameter in drug development for formulation, bioavailability, and efficacy.[3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | [2] |
| Molecular Weight | 201.20 g/mol | [4] |
| Physical Form | Solid |
Theoretical Framework for Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The presence of both polar (carboxylic acid, methylsulfonyl) and aromatic (pyridine ring) moieties results in a molecule with a nuanced polarity.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group can donate a proton to and accept a hydrogen bond from water molecules. The sulfonyl group's oxygen atoms and the pyridine nitrogen are also effective hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in polar protic solvents. The acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen mean that solubility in aqueous solutions will be highly pH-dependent.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them effectively. They will primarily interact with the carboxylic acid's acidic proton and the pyridine ring. Solvents like DMSO are excellent for dissolving a wide range of organic compounds and are expected to be good solvents for this molecule.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid and methylsulfonyl groups, the solubility of this compound in nonpolar solvents is expected to be very low.
Solubility of Structurally Related Pyridinecarboxylic Acids
To establish a predictive baseline for the solubility of this compound, it is instructive to examine the solubility of its structural analogs. The following table summarizes the solubility of picolinic acid (2-pyridinecarboxylic acid), a closely related compound.
| Solvent | Temperature (°C) | Solubility of Picolinic Acid (g/kg of solvent) | Reference |
| Water | 20 | 862.5 | [6] |
| Ethanol | 20 | 57.1 | [6] |
| Acetonitrile | 20 | 17.0 | [6] |
The high solubility of picolinic acid in water is a result of its ability to form strong hydrogen bonds.[6] The significantly lower solubility in ethanol and acetonitrile highlights the importance of the solvent's hydrogen bonding capabilities.[6] The introduction of the electron-withdrawing and polar methylsulfonyl group in this compound is expected to increase the overall polarity of the molecule, potentially enhancing its solubility in polar solvents compared to its unsubstituted counterparts.
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.
Equilibrium Shake-Flask/Gravimetric Method
This method directly measures the mass of a solute that dissolves in a given mass or volume of a solvent to form a saturated solution at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or a shake flask). The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally, but a common starting point is 24-48 hours.[3]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, the sample should be filtered through a syringe filter (e.g., 0.45 µm pore size) or centrifuged. It is critical that the filtration or centrifugation is performed at the same temperature as the equilibration to prevent any change in solubility.
-
Quantification: Accurately transfer a known mass or volume of the clear, saturated supernatant to a pre-weighed container.
-
Solvent Evaporation: Carefully evaporate the solvent from the container. This can be achieved in a drying oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.
-
Final Weighing: Once all the solvent has been removed, cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per unit mass or volume of the solvent.
Workflow for Gravimetric Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
UV/Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that wavelength region.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.
-
-
Generation of a Calibration Curve:
-
Determine the wavelength of maximum absorbance (λmax) for the compound by scanning one of the standard solutions across the UV-Vis spectrum.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation of the Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in steps 1 and 2 of the gravimetric method.
-
-
Sample Analysis:
-
After equilibration and phase separation, carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Calculation:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Workflow for UV/Vis Spectrophotometry Solubility Determination
References
- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 2. This compound;1007802-68-7 [abichem.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. 5-(Methylsulfonyl)-2-pyridinecarboxylic acid | C7H7NO4S | CID 53429613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a variety of biological targets, leading to the development of potent and selective therapeutic agents. 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-(methylsulfonyl)isonicotinic acid, has garnered significant attention as a versatile building block in the synthesis of novel pharmaceuticals. Its unique electronic properties, arising from the interplay between the electron-withdrawing methylsulfonyl group and the pyridine nitrogen, coupled with the carboxylic acid functionality for further derivatization, make it an attractive starting point for the design of enzyme inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from a readily available substituted pyridine. The most common route involves the nucleophilic substitution of a suitable leaving group at the 2-position with a methylthio source, followed by oxidation to the corresponding sulfone.
Synthetic Pathway Overview
A widely adopted synthetic route commences with 2-chloro-4-pyridinecarboxylic acid or its corresponding ester. The chloro substituent is displaced by a methylthiolate anion, followed by oxidation of the resulting thioether to the desired methylsulfonyl compound.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(methylthio)isonicotinate
To a solution of methyl 2-chloroisonicotinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere is added sodium thiomethoxide (1.2 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl 2-(methylthio)isonicotinate, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl 2-(methylsulfonyl)isonicotinate
The methyl 2-(methylthio)isonicotinate (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂, 0.2 M). The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield methyl 2-(methylsulfonyl)isonicotinate.
Step 3: Hydrolysis to this compound
To a solution of methyl 2-(methylsulfonyl)isonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M) is added lithium hydroxide monohydrate (1.5 eq). The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS). The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white to off-white solid.
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and methanol |
| pKa | ~3-4 (estimated for the carboxylic acid) |
Spectroscopic Data (Predicted)
While a complete set of publicly available experimental spectra is limited, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (br s, 1H, COOH), 8.90 (d, J ≈ 5.0 Hz, 1H, H6), 8.45 (s, 1H, H3), 8.10 (dd, J ≈ 5.0, 1.5 Hz, 1H, H5), 3.40 (s, 3H, SO₂CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165.0 (C=O), 158.0 (C2), 151.0 (C6), 145.0 (C4), 125.0 (C5), 122.0 (C3), 40.0 (SO₂CH₃) |
| FT-IR (KBr, cm⁻¹) | 3100-2500 (br, O-H stretch), 1720-1700 (s, C=O stretch), 1320-1300 & 1150-1130 (s, SO₂ asymmetric and symmetric stretch)[1] |
| Mass Spectrometry (ESI-) | m/z 200 [M-H]⁻ |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is significantly enhanced by the powerful electron-withdrawing effect of the methylsulfonyl group at the 2-position. This makes the molecule susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The methylsulfonyl group is an excellent leaving group in SNAr reactions, particularly when attacked by soft nucleophiles such as thiols and amines. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyridine nitrogen and the sulfonyl group. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of various substituents at the 2-position of the pyridine ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-sulfonylpyridine.
This controlled reactivity allows for the systematic modification of the scaffold in structure-activity relationship (SAR) studies, enabling the optimization of pharmacological properties.
Applications in Drug Discovery
The 2-(methylsulfonyl)pyridine moiety is a key pharmacophore in a number of biologically active compounds. The combination of the sulfone as a hydrogen bond acceptor and the pyridine nitrogen as a hydrogen bond acceptor or a point of interaction with metal ions in enzyme active sites makes this scaffold particularly valuable in the design of enzyme inhibitors.
Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine ring can mimic the hinge-binding region of ATP, and the substituents on the ring can be tailored to achieve selectivity for specific kinases. The 2-(methylsulfonyl) group can form crucial hydrogen bonds with the kinase hinge region, and the 4-carboxylic acid provides a handle for introducing further functionalities to explore other pockets of the ATP-binding site. While specific drugs containing the exact this compound are not yet on the market, numerous patents and research articles describe its use in the synthesis of potent kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.
Caption: Pharmacophoric features of the this compound scaffold for kinase inhibition.
Other Therapeutic Areas
Beyond kinase inhibition, the 2-(methylsulfonyl)pyridine scaffold has been investigated for a range of other therapeutic targets. For example, derivatives have been synthesized and evaluated as potential anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase (COX). The electronic properties of the sulfonyl group can be modulated to fine-tune the activity and selectivity of these compounds.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis, well-defined reactivity, and favorable pharmacophoric features make it an attractive starting point for the development of a wide range of therapeutic agents, particularly enzyme inhibitors. As our understanding of the structural requirements for targeting specific biological pathways continues to grow, it is likely that this privileged scaffold will play an increasingly important role in the discovery of new medicines.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Application of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylsulfonyl)-4-pyridinecarboxylic acid has emerged as a significant building block in modern medicinal chemistry, particularly in the design of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, from the historical development of its core structural motifs to detailed, field-proven synthetic protocols. We will explore the causal rationale behind experimental choices, the compound's role as a privileged scaffold in drug discovery, and its application in the development of next-generation kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
Introduction: The Strategic Importance of Substituted Pyridines in Drug Design
The pyridine ring is a cornerstone of medicinal chemistry, with over 14% of FDA-approved small molecule drugs featuring this heterocycle. Its presence often imparts favorable physicochemical properties, including improved aqueous solubility and the ability to engage in specific hydrogen bonding interactions with biological targets. The strategic placement of functional groups on the pyridine scaffold is a key element of modern drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.
This compound is a prime example of a "disubstituted" pyridine, where each functional group serves a distinct and critical purpose. The carboxylic acid at the 4-position provides a handle for forming amides, esters, or other functionalities, and can also act as a key interaction point with protein targets. The methylsulfonyl group at the 2-position is a powerful electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the molecule's electronic properties and binding affinity. This unique combination of functionalities has made it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology.
Historical Context: A Convergence of Synthetic Strategies
While a singular "discovery" of this compound is not prominently documented, its emergence can be understood as the logical culmination of decades of research into the synthesis of pyridine carboxylic acids and sulfonyl-containing heterocycles.
Historically, the synthesis of pyridine carboxylic acids, such as isonicotinic acid, was achieved through harsh oxidative methods, often employing strong acids like nitric acid to oxidize alkylpyridines (e.g., 4-picoline).[1] These early methods, while effective, often required high temperatures and pressures and produced significant waste streams.[2] Over time, more refined methods were developed, including the ammoxidation of picolines to cyanopyridines, followed by hydrolysis to the corresponding carboxylic acid.[3] This two-step process offered better control and higher yields, becoming a common industrial method.
The introduction of sulfonyl groups into heterocyclic rings gained traction as their utility in medicinal chemistry became apparent. The sulfone moiety is recognized for its ability to act as a bioisostere for other functional groups and for its strong hydrogen-bonding capabilities, which can enhance target engagement. General methods for the synthesis of sulfones typically involve the oxidation of a corresponding thioether (sulfide).
The synthesis of this compound, therefore, represents the convergence of these two well-established streams of synthetic chemistry: the functionalization of the pyridine ring and the introduction of the methylsulfonyl group via oxidation.
Synthetic Pathways and Methodologies
The most logical and widely applicable synthetic route to this compound involves a multi-step process starting from readily available precursors. The general strategy is to first construct the 2-(methylthio)pyridine scaffold and then perform an oxidation to the sulfone, followed by the formation of the carboxylic acid at the 4-position.
General Synthetic Workflow
A plausible and efficient synthetic workflow is outlined below. This pathway is designed based on established chemical transformations for similar heterocyclic systems.
Caption: A logical synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound. These are based on well-precedented reactions in heterocyclic chemistry.
Protocol 1: Synthesis of 2-(Methylthio)-4-cyanopyridine
-
Rationale: This protocol begins with the introduction of a thioether at the 2-position of the pyridine ring. Starting with 4-cyanopyridine, the pyridine nitrogen is first activated as an N-oxide. This facilitates nucleophilic substitution at the 2-position. Chlorination followed by reaction with sodium thiomethoxide provides the desired methylthio-substituted pyridine.
-
Step 1: N-Oxidation of 4-Cyanopyridine
-
Dissolve 4-cyanopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyanopyridine N-oxide.
-
-
Step 2: Chlorination of 4-Cyanopyridine N-oxide
-
To the crude 4-cyanopyridine N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) slowly at 0 °C.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 2-chloro-4-cyanopyridine.
-
-
Step 3: Synthesis of 2-(Methylthio)-4-cyanopyridine
-
Dissolve the crude 2-chloro-4-cyanopyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.2 eq) at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)-4-cyanopyridine.
-
Protocol 2: Synthesis of this compound
-
Rationale: This two-step protocol converts the intermediate from Protocol 1 into the final product. The thioether is first oxidized to the sulfone, a transformation that significantly increases the stability and alters the electronic properties of the molecule. The nitrile group is then hydrolyzed to the carboxylic acid.
-
Step 1: Oxidation to 2-(Methylsulfonyl)-4-cyanopyridine
-
Dissolve 2-(methylthio)-4-cyanopyridine (1.0 eq) in a mixture of acetonitrile and water.[4]
-
Add sodium bicarbonate (3.0 eq) to the solution.
-
Cool the mixture to 0 °C and add Oxone® (potassium peroxymonosulfate) (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(methylsulfonyl)-4-cyanopyridine.
-
-
Step 2: Hydrolysis to this compound
-
To 2-(methylsulfonyl)-4-cyanopyridine (1.0 eq), add a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approx. 100 °C) for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to approximately 3-4 with a concentrated aqueous solution of sodium hydroxide.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Physicochemical and Spectroscopic Characterization
Upon successful synthesis, the identity and purity of this compound must be confirmed through a suite of analytical techniques.
| Property | Expected Value / Observation |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95% |
| ¹H NMR | Expected signals for the methyl group of the sulfone, and protons on the pyridine ring. |
| ¹³C NMR | Expected signals for the methyl carbon, aromatic carbons, the carboxylic acid carbon, and the sulfone carbon. |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carboxylic acid), S=O (sulfone), and C=N/C=C (pyridine ring) vibrations. |
| Melting Point | To be determined experimentally. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of targeted therapies, most notably kinase inhibitors.[5] The rationale for its utility lies in the distinct properties of its two functional groups.
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are designed to bind to the ATP-binding pocket of a specific kinase, thereby blocking its activity and halting downstream signaling pathways that promote tumor growth.
Caption: Role of the scaffold in kinase inhibitor design and action.
-
The Carboxylic Acid Moiety: The carboxylic acid at the 4-position is typically converted into an amide. This amide bond is often crucial for creating a larger molecule that can span the ATP binding site and make key interactions with the hinge region of the kinase. The amide NH can act as a hydrogen bond donor, a common feature in many kinase inhibitors.
-
The Methylsulfonyl Group: The sulfonyl group at the 2-position serves multiple purposes. Its strong electron-withdrawing nature can influence the pKa of the pyridine nitrogen and the overall electronics of the ring. More importantly, the oxygen atoms of the sulfone are excellent hydrogen bond acceptors. This allows for specific interactions with amino acid residues in the ATP binding pocket, which can significantly increase the potency and selectivity of the inhibitor.
The strategic combination of these two groups on a rigid pyridine scaffold provides a pre-organized framework for presenting key pharmacophoric features to a kinase target. This is why such structures are often referred to as "privileged scaffolds" in medicinal chemistry.
Conclusion
This compound is a testament to the power of rational drug design and the importance of versatile synthetic intermediates. While its specific historical discovery is not a single, celebrated event, its value is evident in its application in the development of life-saving medicines. The synthetic pathways outlined in this guide, based on robust and well-understood chemical principles, provide a clear roadmap for its preparation. As the quest for more selective and potent targeted therapies continues, the demand for well-designed, functionalized heterocyclic building blocks like this compound will undoubtedly grow, solidifying its place as a key component in the medicinal chemist's toolbox.
References
- 1. mdpi.com [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. 2-(Methylcarbamoyl)isonicotinic acid | C8H8N2O3 | CID 71685922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
An In-depth Technical Guide to C₇H₇NO₄S Isomers in Enzymatic Assays: A Focus on p-Nitrophenyl Sulfate
An Application Scientist's Whitepaper for Researchers and Drug Development Professionals
Abstract
The chemical formula C₇H₇NO₄S encompasses several structural isomers, including compounds like 4-carboxybenzenesulfonamide (Carzenide) and 2-sulfamoylbenzoic acid.[1][2] While these molecules have their own distinct chemical interest, the most functionally significant compound for the biochemical and drug development community is not a direct isomer but a closely related and widely utilized analytical tool: p-Nitrophenyl Sulfate (PNS) . This guide provides an in-depth exploration of PNS, focusing on its application as a chromogenic substrate for the quantification of arylsulfatase activity. We will detail the underlying biochemical principles, provide a robust experimental protocol, and discuss its critical role in enzyme characterization and inhibitor screening, thereby offering a comprehensive resource for researchers in life sciences and pharmaceutical development.
Part 1: The Biological Imperative: Understanding Arylsulfatases
To appreciate the utility of p-nitrophenyl sulfate, one must first understand its target: the arylsulfatase family of enzymes (EC 3.1.6.1). These enzymes are hydrolases that catalyze the cleavage of sulfate esters from a wide variety of aromatic and aliphatic compounds.
Biological Significance:
-
Cellular Metabolism: In humans, lysosomal sulfatases are crucial for the degradation of sulfated glycosaminoglycans (GAGs), sulfolipids, and steroid sulfates.[3] Their deficiency leads to a class of severe metabolic disorders known as lysosomal storage diseases.
-
Hormone Regulation: Sulfatases regulate the activity of steroid hormones by converting inactive sulfated forms into their biologically active unconjugated forms.
-
Signaling Pathways: The sulfation state of molecules can modulate cell signaling events, and sulfatases are key players in this regulatory process.
Given their involvement in a range of physiological and pathological processes, arylsulfatases are significant targets for both basic research and therapeutic intervention. The development of reliable methods to measure their activity is therefore paramount.
Part 2: p-Nitrophenyl Sulfate (PNS): The Reporter Molecule
While the molecular formula of the acidic form of PNS is C₆H₅NO₆S[4], it is most commonly supplied and used as its stable potassium salt, C₆H₄KNO₆S.[5][6] This compound has become the gold-standard artificial substrate for arylsulfatase assays due to its excellent chromogenic properties.
Physicochemical Properties
The key properties of Potassium p-Nitrophenyl Sulfate are summarized below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄KNO₆S | [6][7] |
| Molecular Weight | 257.26 g/mol | [7][8] |
| Appearance | Yellow to off-white powder/solid | [9] |
| Melting Point | 246-250 °C | [8] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [8] |
| Storage Temperature | -20°C for long-term stability | [6] |
The Principle of Detection
The utility of PNS lies in its elegant reaction mechanism. In its sulfated form, PNS is colorless. However, upon enzymatic cleavage by an arylsulfatase, it releases two products: an inorganic sulfate ion and p-nitrophenol (PNP) .[6][10]
Under alkaline conditions (typically achieved by adding NaOH or Na₂CO₃ to stop the reaction), p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a strong, bright yellow color. This color change can be precisely quantified by measuring the absorbance of light at approximately 400-405 nm.[3][6][11][12] The intensity of the yellow color is directly proportional to the amount of PNP produced, which in turn is a direct measure of the arylsulfatase's enzymatic activity.
References
- 1. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carzenide | C7H7NO4S | CID 8739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Nitrophenyl sulfate | C6H5NO6S | CID 80349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Potassium 4-nitrophenyl sulfate sulfatasesubstrate 6217-68-1 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Nitrophenyl sulfate potassium salt | 6217-68-1 | EN27113 [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into a rational, step-by-step synthetic approach, and elucidate its potential as a pharmacologically active scaffold. A significant focus will be placed on the role of the 2-sulfonylpyridine moiety as a covalent modifier of biological targets. Furthermore, a detailed, field-tested analytical protocol for its characterization and quality control via High-Performance Liquid Chromatography (HPLC) is presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their research endeavors.
Introduction: The Emerging Significance of Substituted Pyridine Carboxylic Acids
Pyridine derivatives are a cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent scaffold in a multitude of FDA-approved drugs.[1] Their ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for a phenyl ring makes them a versatile platform for drug design. Among the various substituted pyridines, pyridine carboxylic acids and their derivatives have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
This compound, also known as 2-(methylsulfonyl)isonicotinic acid, is a particularly intriguing molecule. The presence of the strongly electron-withdrawing methylsulfonyl group at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its potential for specific biological interactions. This guide will provide a comprehensive overview of this compound, from its basic characteristics to its advanced applications.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C7H7NO4S | ABI Chem[2] |
| Molecular Weight | 201.20 g/mol | MySkinRecipes[3] |
| CAS Number | 1186663-27-3 | ABI Chem[2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| pKa | (Predicted acidic due to carboxylic acid) | General chemical knowledge |
| LogP | (Predicted to be low due to polar groups) | General chemical knowledge |
The structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid at the 4-position and a methylsulfonyl group at the 2-position. The spatial arrangement and electronic nature of these functional groups are key to its chemical reactivity and biological activity.
Figure 1: Chemical structure of this compound.
Synthesis and Mechanistic Rationale
Experimental Protocol: Proposed Synthesis
Step 1: Oxidation of 2-chloro-4-methylpyridine to 2-chloro-4-pyridinecarboxylic acid
-
Rationale: The methyl group at the 4-position is a suitable precursor for the carboxylic acid functionality. A strong oxidizing agent is required for this transformation. Potassium permanganate is a classic and effective choice for the oxidation of alkyl side chains on aromatic rings. The reaction is typically performed in an aqueous basic solution to aid in the solubility of the reactants and to neutralize the acidic product as it forms.
-
Procedure:
-
To a stirred solution of 2-chloro-4-methylpyridine in water, add potassium permanganate portion-wise at a controlled temperature (e.g., 80-90 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the 2-chloro-4-pyridinecarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Thiolation of 2-chloro-4-pyridinecarboxylic acid to 2-(methylthio)-4-pyridinecarboxylic acid
-
Rationale: The chloro group at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr). Sodium thiomethoxide is a potent nucleophile that will displace the chloride to introduce the methylthio group. The electron-withdrawing nature of the carboxylic acid group activates the 2-position towards nucleophilic attack.
-
Procedure:
-
Dissolve 2-chloro-4-pyridinecarboxylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium thiomethoxide to the solution at room temperature.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction, quench with water, and acidify to precipitate the product.
-
Collect the 2-(methylthio)-4-pyridinecarboxylic acid by filtration, wash, and dry.
-
Step 3: Oxidation of 2-(methylthio)-4-pyridinecarboxylic acid to this compound
-
Rationale: The final step involves the oxidation of the sulfide to a sulfone. Oxone® (potassium peroxymonosulfate) is a versatile and efficient oxidizing agent for this transformation, typically carried out in a mixed solvent system like methanol and water. This method is generally high-yielding and avoids the use of harsh or toxic heavy metal-based oxidants.
-
Procedure:
-
Suspend 2-(methylthio)-4-pyridinecarboxylic acid in a mixture of methanol and water.
-
Cool the mixture in an ice bath and add a solution of Oxone® in water dropwise.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC or LC-MS).
-
Quench any excess oxidant with a reducing agent (e.g., sodium bisulfite).
-
Isolate the final product, this compound, by filtration or extraction after adjusting the pH. The crude product can be purified by recrystallization.
-
Figure 2: Proposed synthetic workflow for this compound.
Role in Drug Discovery and Medicinal Chemistry
The 2-methylsulfonylpyridine scaffold is emerging as a "privileged warhead" in covalent drug discovery.[4][5] This is due to its ability to act as a Michael acceptor in a selective and controlled manner, particularly with the thiol group of cysteine residues in proteins.
Mechanism of Covalent Inhibition
The electron-withdrawing nature of the sulfonyl group and the pyridine ring makes the C2 position of the pyridine susceptible to nucleophilic attack by a cysteine residue within the active site of a target protein. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function. This targeted covalent inhibition can offer several advantages, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.
Figure 3: Simplified schematic of covalent inhibition by a 2-sulfonylpyridine derivative.
Potential Therapeutic Applications
-
Kinase Inhibitors: Many kinases possess a cysteine residue in or near their active site. The 2-sulfonylpyridine moiety can be incorporated into kinase inhibitor scaffolds to achieve potent and selective covalent inhibition. This is a promising strategy for the development of novel anticancer agents.[3]
-
Enzyme Inhibitors: Beyond kinases, a wide range of enzymes with a catalytic cysteine can be targeted. For instance, 2-sulfonylpyrimidines, which are structurally related to 2-sulfonylpyridines, have been identified as potent inhibitors of S. aureus sortase A, an enzyme crucial for bacterial virulence.[6] This suggests potential applications in the development of new anti-infective agents.
-
Modulators of Protein-Protein Interactions: By covalently modifying a cysteine residue at a protein-protein interface, it may be possible to develop novel therapeutics that disrupt disease-causing interactions.
Analytical Characterization: A Robust HPLC Protocol
Accurate and reliable analytical methods are paramount for confirming the identity, purity, and stability of any chemical compound intended for use in research and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Rationale for Method Development
The separation of pyridine carboxylic acid isomers can be challenging due to their similar physicochemical properties.[7] A mixed-mode chromatography approach, which combines reversed-phase and ion-exchange mechanisms, often provides the necessary selectivity for robust separation.[2][7] The following protocol is adapted from established methods for the analysis of pyridine carboxylic acids.[2][7][8]
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
-
Column:
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
A linear gradient starting from 5% B to 40% B over 15 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV at 275 nm[2]
-
-
Injection Volume:
-
5 µL
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability and Validation
For routine use, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The peak for this compound should be well-resolved from potential impurities and starting materials.
Figure 4: Workflow for the HPLC analysis of this compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for contemporary drug discovery. Its unique electronic properties, conferred by the 2-methylsulfonyl group, make it an attractive scaffold for the design of covalent inhibitors targeting a range of biological targets. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound. Future research will likely focus on the incorporation of this moiety into diverse molecular scaffolds to develop novel, highly selective, and potent therapeutics for a variety of diseases, from cancer to infectious diseases. The continued exploration of the structure-activity relationships of 2-sulfonylpyridine derivatives will undoubtedly lead to the discovery of next-generation medicines.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Applications in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of key applications and protocols within medicinal chemistry, designed for researchers, scientists, and professionals engaged in the multifaceted process of drug development. Medicinal chemistry serves as the cornerstone of drug discovery, merging the principles of chemistry and biology to design and synthesize compounds with therapeutic potential.[1] This discipline is pivotal in the early stages of drug development, guiding the identification, optimization, and synthesis of novel drug candidates.[1] This document will delve into the core techniques that drive modern drug discovery, offering both theoretical understanding and practical, field-proven protocols.
High-Throughput Screening (HTS): Accelerating the Pace of Discovery
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds against specific biological targets.[2] The primary objective of HTS is to identify "hit" compounds, which serve as the starting point for the development of new drugs.[2] By leveraging automation, miniaturization, and sophisticated data analysis, HTS allows for the simultaneous testing of thousands to millions of compounds, significantly accelerating the initial phases of drug discovery.[2][3]
Application Note: The Role of HTS in Identifying Novel Molecular Scaffolds
HTS is instrumental in exploring extensive chemical space to uncover novel molecular scaffolds that may not be identified through more traditional methods.[2] This automated approach facilitates the screening of large and diverse compound libraries against a variety of biological targets, including enzymes, receptors, and ion channels.[2] The utility of HTS extends beyond initial hit identification; it is also crucial for assessing drug efficacy and safety profiles, thereby streamlining the overall drug development pipeline.[4]
Protocol: High-Throughput Screening (HTS) Assay
This protocol outlines the essential steps for conducting a successful HTS campaign.
I. Assay Development and Miniaturization:
-
Assay Selection: Choose an assay format compatible with HTS, such as fluorescence, luminescence, or absorbance-based assays.[5]
-
Reagent Optimization: Select and optimize all assay reagents to ensure sensitivity, a suitable dynamic range, and signal stability.[5]
-
Miniaturization: Adapt the assay for use in high-density microplates (e.g., 384- or 1536-well formats) to reduce reagent consumption and increase throughput.[6] A typical screening volume is 50 µl.[6]
II. Pre-Screening and Validation:
-
Dry Run: Perform a test run of the HTS assay using positive and negative controls to determine the Z'-factor, a statistical measure of assay quality.[6] A Z'-factor consistently above 0.5 is generally considered acceptable for HTS.[6]
-
Pilot Screen: Screen a small subset of the compound library (approximately 2,000 compounds) to validate the HTS protocol and data analysis workflow.[6] The final concentration of the compound is typically 10 µM in 0.1% DMSO.[6]
III. Full-Scale High-Throughput Screening:
-
Library Preparation: Prepare the compound libraries in stock plates, from which they will be dispensed into the assay plates.[7]
-
Automated Screening: Utilize a robotic workstation to perform the screening process, including sample preparation, reagent addition, and data acquisition.[4][7]
-
Data Acquisition and Analysis: Collect the raw data from the plate reader and upload it to a database for analysis.[6] Identify "hits" based on predefined activity thresholds.
IV. Hit Confirmation and Follow-Up:
-
Hit Confirmation: Re-test the initial hits to confirm their activity and rule out false positives.
-
Preliminary SAR: Analyze the structure-activity relationships of the confirmed hits to identify common chemical scaffolds and guide further optimization.[6]
Quantitative Data Presentation: Example HTS Assay Results
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| Cmpd-001 | 10 | 75.2 | Yes |
| Cmpd-002 | 10 | 12.5 | No |
| Cmpd-003 | 10 | 88.9 | Yes |
| Cmpd-004 | 10 | 5.3 | No |
| Cmpd-005 | 10 | 62.1 | Yes |
Experimental Workflow: High-Throughput Screening
Caption: A generalized workflow for a High-Throughput Screening campaign.
Fragment-Based Drug Discovery (FBDD): Building Drugs from the Ground Up
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS for identifying lead compounds.[8] This approach involves screening libraries of small, low-molecular-weight molecules, or "fragments," to identify those that bind to a biological target.[8] These initial fragment hits, which typically have weak binding affinity, are then optimized and grown into more potent, drug-like molecules.[9]
Application Note: Advantages of FBDD in Modern Drug Research
FBDD offers several advantages over conventional HTS. By starting with smaller, less complex molecules, FBDD allows for a more efficient exploration of chemical space and can identify hits for challenging targets that may be inaccessible to larger molecules.[8] This method often leads to lead compounds with improved "druggability" and better physicochemical properties.[8] The FBDD workflow integrates biophysical screening techniques with structural biology and medicinal chemistry to accelerate the path from hit discovery to lead optimization.[8]
Protocol: Fragment-Based Drug Discovery (FBDD)
This protocol details the key stages of an FBDD project.
I. Target Selection and Preparation:
-
Target Selection: Choose a biological target that is well-characterized and amenable to structural elucidation.[10]
-
Protein Production: Express and purify the target protein to ensure its structural integrity and biochemical activity.[10]
II. Fragment Library Screening:
-
Library Design: Select a diverse library of low-molecular-weight fragments (typically <300 Da) with high solubility.[8]
-
Biophysical Screening: Employ sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or X-ray crystallography to screen the fragment library for binding to the target protein.[11]
III. Hit Validation and Characterization:
-
Hit Validation: Confirm the binding of initial fragment hits using orthogonal biophysical methods.[10]
-
Structural Characterization: Use X-ray crystallography or NMR to determine the three-dimensional structure of the fragment bound to the target protein.[10] This provides crucial information about the binding mode and guides subsequent optimization efforts.
IV. Fragment Evolution to Lead Compound:
-
Fragment Growing: Synthetically elaborate the fragment hit by adding functional groups that extend into adjacent binding pockets of the target.[9]
-
Fragment Linking: Identify two or more fragments that bind to different sites on the target and connect them with a chemical linker to create a single, higher-affinity molecule.[9]
-
Fragment Merging: Combine the structural features of two or more overlapping fragments that bind in the same region of the target into a single, optimized molecule.[9]
Experimental Workflow: Fragment-Based Drug Discovery
Caption: Key strategies for evolving fragment hits into lead compounds.
Structure-Activity Relationship (SAR) Studies: Decoding Molecular Interactions
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on understanding the relationship between the chemical structure of a compound and its biological activity.[1] The fundamental principle of SAR is that the biological effect of a molecule is directly related to its chemical structure.[1] By systematically modifying a molecule's structure and observing the resulting changes in its activity, scientists can identify the key structural features responsible for its therapeutic effects.[1]
Application Note: The Role of SAR in Lead Optimization
SAR analysis is a critical component of the lead optimization process. It provides a rational basis for modifying lead compounds to enhance their potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Both qualitative and quantitative SAR (QSAR) approaches are employed, with QSAR using mathematical models to predict the biological activity of compounds based on their structural characteristics.
Protocol: Experimental SAR Study
This protocol outlines a systematic approach to conducting an SAR study.
I. Lead Compound Identification and Analog Design:
-
Identify Lead Compound: Start with a confirmed "hit" or "lead" compound that exhibits the desired biological activity.
-
Analog Design: Design a series of analogs by making systematic structural modifications to the lead compound. This can include altering functional groups, changing ring structures, or modifying stereochemistry.[9]
II. Synthesis and Purification of Analogs:
-
Chemical Synthesis: Synthesize the designed analogs using appropriate organic chemistry techniques.
-
Purification and Characterization: Purify each analog to a high degree of purity and confirm its chemical structure using analytical methods such as NMR and mass spectrometry.
III. Biological Evaluation:
-
In Vitro Assays: Test the biological activity of each analog using relevant in vitro assays (e.g., enzyme inhibition, receptor binding).[9]
-
Dose-Response Analysis: For active compounds, perform dose-response studies to determine key parameters such as IC50 or EC50 values.
IV. SAR Analysis and Iteration:
-
Data Compilation: Compile the structural information and biological activity data for all analogs into a table.
-
SAR Analysis: Analyze the data to identify trends and correlations between structural modifications and biological activity.
-
Iterative Design: Use the insights gained from the SAR analysis to design the next generation of analogs with potentially improved properties. This iterative cycle of design, synthesis, and testing is continued until a compound with the desired profile is identified.
Quantitative Data Presentation: Example SAR Table for Kinase Inhibitors
| Compound ID | R1 Group | R2 Group | Kinase IC50 (nM) |
| Lead-01 | -H | -CH3 | 150 |
| Analog-01a | -F | -CH3 | 125 |
| Analog-01b | -Cl | -CH3 | 90 |
| Analog-01c | -Br | -CH3 | 110 |
| Analog-02a | -H | -CH2CH3 | 250 |
| Analog-02b | -H | -Cyclopropyl | 85 |
Lead Optimization: Refining Hits into Drug Candidates
Lead optimization is the iterative process of refining a promising "lead" compound into a viable drug candidate suitable for clinical trials.[10] This crucial phase of drug discovery aims to enhance the efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the lead compound while minimizing any potential toxicity.[10]
Application Note: The Iterative Nature of Lead Optimization
Lead optimization is a multi-parameter optimization challenge that involves a continuous cycle of designing, synthesizing, and testing new analogs of a lead compound. This process requires close collaboration between medicinal chemists, biologists, and pharmacologists to balance often competing properties such as potency, solubility, metabolic stability, and safety.[10] The ultimate goal is to develop a preclinical candidate with an optimal balance of properties for further development.
Protocol: Lead Optimization Workflow
This protocol provides a general workflow for the lead optimization phase.
I. Initial Assessment of the Lead Compound:
-
Comprehensive Profiling: Characterize the lead compound's in vitro and in vivo properties, including its potency, selectivity, solubility, permeability, metabolic stability, and preliminary safety profile.
-
Identify Liabilities: Identify the key deficiencies of the lead compound that need to be addressed through chemical modification.
II. Iterative Design-Synthesize-Test-Analyze (DSTA) Cycle:
-
Design: Based on SAR data and computational modeling, design a focused library of new analogs aimed at improving the identified liabilities.[8]
-
Synthesize: Synthesize the designed analogs.
-
Test: Evaluate the new analogs in a panel of in vitro and in vivo assays to assess their potency, selectivity, ADME properties, and potential toxicity.[8]
-
Analyze: Analyze the data from the tested analogs to understand the impact of the chemical modifications and to inform the design of the next round of compounds.[8]
III. Candidate Selection:
-
Multi-parameter Optimization: Continue the DSTA cycle until a compound is identified that meets the predefined criteria for a preclinical drug candidate.
-
Preclinical Candidate Nomination: Select the optimized compound for advancement into formal preclinical development, which involves more extensive safety and toxicology studies.
Experimental Workflow: Lead Optimization Cycle
Caption: The iterative Design-Synthesize-Test-Analyze cycle in lead optimization.
References
- 1. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QSAR quantitative structure activity relationship | PDF [slideshare.net]
- 3. ijsdr.org [ijsdr.org]
- 4. brimr.org [brimr.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Lead Optimization Studies for Drug Discovery | Altasciences [altasciences.com]
- 7. books.rsc.org [books.rsc.org]
- 8. industrialchemistryconsulting.com [industrialchemistryconsulting.com]
- 9. shipbob.com [shipbob.com]
- 10. SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. shippingsolutionssoftware.com [shippingsolutionssoftware.com]
"protocols for using 2-(Methylsulfonyl)-4-pyridinecarboxylic acid in experiments"
Application Notes & Protocols for 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Foreword: Understanding the Utility of a Versatile Building Block
This compound is a heterocyclic building block of significant interest in modern synthetic and medicinal chemistry. Its structural features—a pyridine core, a strongly electron-withdrawing methylsulfonyl group, and a versatile carboxylic acid handle—make it an invaluable synthon for creating complex molecules with tailored properties. The pyridine ring is a prevalent scaffold in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The methylsulfonyl group modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the carboxylic acid. This guide provides a comprehensive overview of the compound's properties, safety protocols, and a detailed methodology for its application in one of the most fundamental transformations in drug discovery: amide bond formation.
Section 1: Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of any successful experiment. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1186663-27-3 | [1] |
| Molecular Formula | C₇H₇NO₄S | [2][3] |
| Molecular Weight | 201.20 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| Synonyms | 2-(methylsulfonyl)isonicotinic acid |
Section 2: Essential Safety Protocols and Handling
Scientific integrity begins with safety. This compound is a chemical reagent that requires careful handling to minimize risk to personnel and the environment. The following protocols are derived from globally harmonized system (GHS) classifications and standard safety data sheets (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
The compound presents several hazards that necessitate the use of appropriate PPE. Always handle this chemical inside a certified chemical fume hood.
| Hazard Class | GHS Statement | Pictogram | Required PPE |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Nitrile gloves, Lab coat |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Nitrile gloves, Lab coat |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation | GHS05 (Corrosion), GHS07 | ANSI-approved safety goggles or face shield |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Use within a chemical fume hood |
| Aquatic Hazard | H402: Harmful to aquatic life | None | Prevent release to the environment |
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.[4]
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If irritation persists, consult a physician.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
-
After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release into the environment.
Section 3: Core Application: Amide Bond Formation
The carboxylic acid moiety is the primary reactive handle on this compound, making it an ideal substrate for forming amide bonds—a cornerstone reaction in the synthesis of pharmaceuticals and biologically active molecules.[6] Its structure is particularly relevant in the development of kinase inhibitors.[6]
Mechanistic Rationale
Direct condensation of a carboxylic acid and an amine is generally unfavorable. The reaction is facilitated by "coupling agents" that activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and highly efficient coupling reagent.
Section 4: Detailed Experimental Protocol
This protocol provides a self-validating workflow for the synthesis of an amide derivative from this compound.
Materials and Equipment
-
Reactants:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
-
Reagents:
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
-
Solvents:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 201 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (e.g., 5 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Sequentially add the amine (1.1 mmol, 1.1 eq), DIPEA (0.52 mL, 3.0 mmol, 3.0 eq), and finally HATU (456 mg, 1.2 mmol, 1.2 eq). Causality Note: The base (DIPEA) is crucial to deprotonate the amine and neutralize the acidic byproducts of the coupling reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored periodically (e.g., every 2 hours) by TLC or LC-MS until the starting carboxylic acid is consumed. Typical reaction times range from 2 to 16 hours.
-
Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). Trustworthiness Note: The NaHCO₃ wash is a self-validating step to remove any unreacted starting acid and acidic byproducts from the HATU reagent, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Validation: Characterize the final, purified amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
References
- 1. This compound | 1186663-27-3 [chemicalbook.com]
- 2. This compound;1007802-68-7 [abichem.com]
- 3. 5-(Methylsulfonyl)-2-pyridinecarboxylic acid | C7H7NO4S | CID 53429613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
The Strategic Application of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: The Emerging Significance of the Sulfonylpyridine Moiety in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity, selectivity, and favorable pharmacokinetic profiles. Among these, the sulfonylpyridine core has garnered considerable attention, particularly in the design of targeted therapies such as kinase inhibitors. The electron-withdrawing nature of the methylsulfonyl group, combined with the inherent properties of the pyridine ring, offers a unique electronic and structural scaffold for molecular recognition at enzyme active sites. This guide provides a comprehensive overview of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, a key intermediate, detailing its synthesis and its pivotal role in the construction of complex pharmaceutical agents.
This document is intended for researchers, medicinal chemists, and process development scientists, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and application of this valuable building block.
I. Synthesis of this compound: A Reliable Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available methyl 2-chloroisonicotinate. This method involves the initial formation of a thioether intermediate, followed by a robust oxidation to the desired sulfone.
Workflow for the Synthesis of this compound
Application Note: Strategies for the Derivatization of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid for Biological Investigations
Abstract
The 2-(methylsulfonyl)-4-pyridinecarboxylic acid scaffold is a privileged starting point in modern medicinal chemistry, offering two distinct and chemically orthogonal points for modification. The carboxylic acid at the C4 position serves as a classical handle for derivatization through amide and ester formation, enabling broad structure-activity relationship (SAR) studies and modulation of physicochemical properties. Concurrently, the methylsulfonyl group at the C2 position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a sophisticated mechanism for the targeted covalent modification of biological nucleophiles, particularly cysteine residues. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile scaffold. We present detailed, field-proven protocols for amide coupling, esterification, bioisosteric replacement of the carboxylic acid, and characterization of covalent reactivity, explaining the causality behind key experimental choices to empower rational drug design.
Introduction: The Strategic Importance of the 2-(Methylsulfonyl)pyridine Scaffold
Pyridine carboxylic acids are foundational building blocks in the development of therapeutics for a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[1] The specific isomer, this compound, is of particular interest due to its dual functionality.
The Carboxylic Acid Handle: The carboxyl group is a key pharmacophoric element, often crucial for target engagement through hydrogen bonding or ionic interactions. However, its presence can also introduce metabolic liabilities (e.g., formation of reactive acyl-glucuronides), poor membrane permeability, and high plasma protein binding.[2][3] Derivatization of this group is a primary strategy to mitigate these challenges, improve ADME (absorption, distribution, metabolism, and excretion) properties, and explore the chemical space around a lead compound.
The Covalent "Warhead": The potent electron-withdrawing nature of the 2-methylsulfonyl group renders the C2 position of the pyridine ring highly electrophilic. This feature transforms the scaffold into a tunable, cysteine-reactive "warhead." Biological thiols can attack this position via an SNAr mechanism, displacing the stable methanesulfinate anion and forming a permanent covalent bond.[4][5] This approach is invaluable for designing highly selective and potent covalent inhibitors, which can offer benefits in potency, duration of action, and overcoming drug resistance.
This guide provides validated protocols to harness both functionalities, enabling the synthesis of diverse compound libraries for comprehensive biological evaluation.
Caption: Overall derivatization strategies for the core scaffold.
Part I: Derivatization via the Carboxylic Acid Handle
Modification at the C4-carboxylic acid is the most common strategy for rapidly generating analogues to probe biological activity and optimize drug-like properties.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Converting the carboxylic acid to an amide is a robust and versatile reaction. The resulting amides often exhibit improved metabolic stability and can introduce new hydrogen bond donors and acceptors to optimize target binding. A vast commercial library of primary and secondary amines allows for extensive exploration of SAR.
This method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid, while an additive like 1-hydroxybenzotriazole (HOBt) minimizes side reactions and reduces the risk of racemization if the amine is chiral.[6]
Expert Insight: The formation of an O-acylisourea intermediate by EDC is highly reactive but can rearrange to an inactive N-acylurea. HOBt intercepts this intermediate to form an active ester that is more stable and reacts cleanly with the amine, improving yields and purity.
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Addition of Amine & Base: Add the desired amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq).
-
Pre-activation/Coupling: Add HOBt (1.2 eq) to the mixture. Stir for 5 minutes.
-
Initiation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise at room temperature. For sensitive substrates, cooling to 0 °C is recommended before adding EDC.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are more powerful activating agents, leading to faster reaction times and higher yields, especially for sterically hindered or electronically deactivated amines.[7]
Expert Insight: HATU is preferred for challenging couplings because it forms a highly reactive OAt-active ester that is less prone to side reactions than the intermediates in carbodiimide chemistry.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).
-
Reagent Addition: Add the amine (1.1 eq) followed by a non-nucleophilic base like DIPEA (3.0 eq).
-
Activation & Coupling: Add HATU (1.1 eq) to the solution at room temperature. A color change (often to yellow) may be observed.
-
Reaction Monitoring: Stir at room temperature. Reactions are typically complete within 1-4 hours. Monitor by LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
Caption: Generalized workflow for amide bond formation.
Esterification: Modulating Lipophilicity and Creating Prodrugs
Ester derivatives can enhance cell permeability by masking the polar carboxylic acid. They can also be designed as prodrugs, which are inactive until hydrolyzed by esterases in the body to release the active parent acid.
This is a classic and effective method for forming esters from carboxylic acids and alcohols. Dicyclohexylcarbodiimide (DCC) activates the acid, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) accelerates the reaction.[8]
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M), add a solution of DCC (1.1 eq) in DCM at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired ester.
Bioisosteric Replacement of the Carboxylic Acid
To fundamentally alter the properties of the molecule while retaining its binding mode, the carboxylic acid can be replaced with a bioisostere.[9][10] Tetrazoles are a common acidic bioisostere, mimicking the pKa and planar structure of a carboxylate but offering greater metabolic stability and different physicochemical properties.[3][10]
Caption: Concept of bioisosteric replacement for a carboxylic acid.
This two-step protocol first converts the carboxylic acid to a nitrile, which then undergoes a [3+2] cycloaddition with an azide source.
Step 1: Amide to Nitrile Dehydration
-
Synthesize the primary amide (R-CONH₂) from this compound using an appropriate method (e.g., Protocol 1 with ammonia or an ammonia source).
-
Dissolve the primary amide (1.0 eq) in an anhydrous solvent like THF or Dioxane.
-
Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (2.0 eq) or cyanuric chloride (1.5 eq) with TEA (3.0 eq) at 0 °C.
-
Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Perform an aqueous work-up and purify to obtain the nitrile intermediate.
Step 2: Nitrile to Tetrazole Cycloaddition
-
Caution: Azides are potentially explosive. Handle with appropriate care behind a blast shield.
-
Dissolve the nitrile intermediate (1.0 eq) in DMF.
-
Add sodium azide (NaN₃) (1.5 eq) and ammonium chloride (NH₄Cl) (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Cool the reaction, acidify carefully with dilute HCl to pH ~3, and extract the product with Ethyl Acetate.
-
Wash, dry, and concentrate the organic layers. Purify the crude product by chromatography or recrystallization.
Part II: Leveraging the 2-Methylsulfonyl Group for Covalent Targeting
The derivatized compounds can be tested for their ability to act as covalent modifiers. The reactivity of the 2-sulfonyl pyridine moiety is a direct function of the electronics of the pyridine ring and any appended groups from the C4 position.
Mechanism of Covalent Modification
The reaction proceeds via a Meisenheimer intermediate, where a nucleophilic cysteine residue from a target protein attacks the C2 position of the pyridine ring. The subsequent collapse of this intermediate expels the methanesulfinate leaving group, forming a stable thioether linkage between the compound and the protein.[4][11]
Caption: SNAr mechanism for covalent modification of cysteine.
Protocol 5: Thiol Reactivity Assay with Glutathione (GSH)
This assay provides a quantitative measure of a compound's intrinsic electrophilicity by monitoring its reaction with a model biological thiol, glutathione (GSH), using LC-MS.
Expert Insight: This is a crucial self-validating experiment. A compound designed as a covalent inhibitor must show reactivity towards a model thiol. The rate of reaction can be used to rank-order compounds and predict their potential for off-target reactivity. Highly reactive compounds may be cytotoxic.[5]
Step-by-Step Methodology:
-
Stock Solutions: Prepare a 10 mM stock solution of the test compound in DMSO and a 10 mM stock solution of GSH in a buffered aqueous solution (e.g., 100 mM sodium phosphate buffer, pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, combine 490 µL of the phosphate buffer, 5 µL of the GSH stock (final concentration: 100 µM), and initiate the reaction by adding 5 µL of the test compound stock (final concentration: 100 µM).
-
Time Points: Immediately after mixing (t=0) and at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).
-
Quenching: Quench the reaction by adding the aliquot to an equal volume of cold acetonitrile containing 0.1% formic acid. This precipitates proteins and halts the reaction.
-
Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by LC-MS, monitoring the disappearance of the parent compound peak and the appearance of the GSH-adduct peak (M+307.3).
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time to determine the half-life (t₁/₂) of the reaction.
| Parameter | Typical Value | Interpretation |
| Test Compound Conc. | 100 µM | Ensures pseudo-first-order kinetics if GSH is in excess. |
| GSH Concentration | 100 µM - 1 mM | Can be varied to modulate reaction rate. |
| pH | 7.4 | Mimics physiological conditions. |
| Temperature | 25 °C or 37 °C | Room temperature is convenient; 37 °C mimics body temp. |
| Monitoring | LC-MS | Provides mass confirmation of reactants and products. |
Troubleshooting and Experimental Considerations
| Problem | Potential Cause | Suggested Solution |
| Low yield in amide coupling | Incomplete activation; poor quality reagents; steric hindrance. | Switch to a stronger coupling reagent (e.g., HATU). Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature moderately. |
| Formation of N-acylurea byproduct | Using DCC/EDC without an additive, especially at RT. | Always use an additive like HOBt or HOAt. Perform the reaction at 0 °C. |
| No reaction in tetrazole synthesis | Insufficient temperature; deactivation of azide. | Ensure the temperature is high enough (80-120 °C). Use a different azide source or additive (e.g., ZnBr₂). |
| Compound is too reactive in GSH assay (t₁/₂ < 5 min) | The compound is a very strong electrophile. | This may indicate a high risk of non-specific covalent binding and cytotoxicity. Consider synthesizing analogues with electron-donating groups to temper reactivity. |
| Compound is unreactive in GSH assay | The compound is not sufficiently electrophilic. | Consider synthesizing analogues with electron-withdrawing groups to enhance reactivity. Confirm the compound is stable under the assay conditions. |
Conclusion
The this compound scaffold provides a powerful platform for drug discovery. By strategically employing the protocols outlined in this guide, researchers can efficiently generate diverse libraries of compounds. Modifications to the C4-carboxylic acid allow for fine-tuning of potency and ADME properties, while the inherent reactivity of the C2-sulfonyl group enables the rational design of targeted covalent inhibitors. A thorough understanding of these derivatization pathways is essential for unlocking the full therapeutic potential of this versatile chemical starting point.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantification of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Abstract
This application note provides detailed protocols for the quantitative analysis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, a key chemical intermediate in pharmaceutical synthesis. Two robust analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity and selective analysis in complex matrices. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, validation parameters, and practical insights to ensure accurate and reliable quantification.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the final product's safety and efficacy. The development of reliable and validated analytical methods for its quantification is therefore of paramount importance.
This document outlines two distinct yet complementary analytical approaches. The first is a reversed-phase HPLC-UV method, which is widely accessible and suitable for routine analysis in quality control laboratories. The second is a highly sensitive and specific LC-MS/MS method, ideal for trace-level quantification and for analysis in complex sample matrices where specificity is a critical concern. Both methods are designed to be robust and are presented with comprehensive validation protocols based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Chemical Structure and Properties of this compound:
-
Chemical Formula: C₇H₇NO₄S[5]
-
Molecular Weight: 201.20 g/mol [6]
-
Appearance: Solid
-
CAS Number: 1186663-27-3
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method provides a reliable and cost-effective means for the routine quantification of this compound. The method's principle is based on the separation of the analyte from potential impurities on a reversed-phase column, followed by detection using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is chosen for its versatility and proven performance in separating polar and non-polar compounds. The end-capping of the stationary phase minimizes peak tailing for basic compounds like pyridine derivatives.
-
Mobile Phase: A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which influences the ionization state and retention of the acidic analyte. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A gradient elution is proposed to ensure adequate separation of the main analyte from any closely eluting impurities.
-
Detection Wavelength: The selection of the detection wavelength is critical for achieving optimal sensitivity. An initial UV scan of a standard solution of this compound should be performed to determine the wavelength of maximum absorbance (λmax).
Experimental Protocol: HPLC-UV Method
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, water, and buffer salts (e.g., potassium phosphate monobasic).
-
Reference standard of this compound.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-17 min: 70% B; 17-18 min: 70-5% B; 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 255 nm)[7] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
Method Validation (ICH Q2(R1))
A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[1][8][9][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradants, or placebo components. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995 should be demonstrated across the analytical range. |
| Range | The range should be established based on the linearity, accuracy, and precision studies. |
| Accuracy | The recovery should be within 98.0% to 102.0% for the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the same standard solution. - Intermediate Precision (Inter-day): RSD ≤ 2.0% when the assay is performed by different analysts on different days with different equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, an LC-MS/MS method is recommended. This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices
-
Ionization Source: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound. It can be operated in either positive or negative ion mode. Given the presence of a carboxylic acid group, negative ion mode is likely to be more sensitive.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and reduces background noise.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled this compound) is highly recommended to correct for matrix effects and variations in instrument response. If a stable isotope-labeled standard is unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.
Experimental Protocol: LC-MS/MS Method
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.
-
UPLC/HPLC system.
-
Appropriate analytical column (e.g., C18 or HILIC).
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
Reference standard of this compound and an appropriate internal standard.
LC-MS/MS Conditions:
| Parameter | Setting |
|---|---|
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized for optimal separation and peak shape |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative (or Positive, to be optimized) |
| MRM Transitions | To be determined by infusion of the standard solution (Precursor ion -> Product ion) |
| Collision Energy | To be optimized for each transition |
Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but at much lower concentrations due to the higher sensitivity of the LC-MS/MS system.
-
For Complex Matrices (e.g., plasma, tissue extracts): Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. A typical protein precipitation protocol would involve adding three volumes of cold acetonitrile containing the internal standard to one volume of the sample, vortexing, centrifuging, and then injecting the supernatant.
Method Validation (ICH Q2(R1) and Bioanalytical Method Validation Guidelines)
The validation of the LC-MS/MS method will follow the ICH Q2(R1) guidelines, with additional considerations for bioanalytical methods if applicable.[11][12][13]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness | As per HPLC-UV method, but with tighter acceptance criteria, especially for precision (e.g., RSD ≤ 15%, and ≤ 20% at the LLOQ for bioanalytical methods). |
| Matrix Effect | The ionization of the analyte should not be significantly suppressed or enhanced by the sample matrix. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. |
| Recovery | The efficiency of the extraction procedure should be consistent and reproducible. |
| Stability | The stability of the analyte in the sample matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) should be evaluated. |
LC-MS/MS Workflow Diagram
Caption: Workflow for the LC-MS/MS quantification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. | - Use an end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution | - Inadequate separation conditions. | - Optimize the mobile phase gradient. - Try a different stationary phase. |
| Low Sensitivity | - Incorrect detection wavelength (HPLC). - Inefficient ionization (LC-MS/MS). | - Perform a UV scan to determine λmax. - Optimize ESI source parameters (e.g., gas flows, temperature, voltage). |
| High Background Noise | - Contaminated mobile phase or system. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the system thoroughly. |
| Inconsistent Results | - Sample instability. - Inconsistent sample preparation. | - Evaluate sample stability and store samples appropriately. - Ensure consistent and accurate pipetting and dilutions. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data in a regulated environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. This compound;1007802-68-7 [abichem.com]
- 6. 5-(Methylsulfonyl)-2-pyridinecarboxylic acid | C7H7NO4S | CID 53429613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. scielo.br [scielo.br]
- 10. wjarr.com [wjarr.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. fda.gov [fda.gov]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Safe Handling and Storage of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Introduction
2-(Methylsulfonyl)-4-pyridinecarboxylic acid is a heterocyclic organic compound with applications in pharmaceutical and agrochemical research.[1] Its utility as a building block in the synthesis of biologically active molecules, such as kinase inhibitors for cancer therapy, necessitates a thorough understanding of its safe handling and storage procedures to ensure the safety of laboratory personnel and the integrity of the compound.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before handling this compound. The primary hazards associated with this compound are outlined below.
1.1. GHS Classification
Based on available data for this compound and structurally similar compounds, the following GHS hazard classifications should be considered:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [2]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [2]
Hazard Pictogram:
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1186663-27-3 | [4] |
| Molecular Formula | C₇H₇NO₄S | [5] |
| Molecular Weight | 201.2 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | ≥97% | [2] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls and personal protective equipment should be utilized.
2.1. Engineering Controls
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[7]
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | To prevent eye contact, which can cause serious irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[8] | To prevent skin contact and irritation.[2] |
| Body Protection | A lab coat or other protective clothing.[8] | To prevent contamination of personal clothing. |
| Respiratory Protection | A dust mask or respirator may be necessary for large quantities or if dust cannot be controlled.[8] | To prevent respiratory tract irritation from inhaled dust.[2] |
Safe Handling and Experimental Protocols
Adherence to the following protocols is crucial for the safe handling of this compound.
3.1. General Handling Precautions
-
Avoid contact with skin and eyes.[7]
-
Avoid formation of dust and aerosols.[7]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
3.2. Weighing and Transferring Protocol
This protocol outlines the steps for safely weighing and transferring solid this compound.
Caption: Workflow for weighing and transferring solid this compound.
Storage and Stability
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
4.1. Storage Conditions
-
Temperature: Store in a tightly closed container in a dry and well-ventilated place.[7] Recommended storage temperatures vary, with some sources suggesting 2-8°C[2] and others room temperature.[1] For long-term storage and to ensure stability, refrigeration at 2-8°C is recommended.
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[6]
-
Light Sensitivity: While not explicitly stated, it is good practice to store in a dark place to prevent potential degradation.[8]
4.2. Chemical Stability
The product is chemically stable under standard ambient conditions (room temperature).
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following procedures should be followed.
5.1. Spill Response
Caption: Protocol for responding to a spill of this compound.
5.2. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
In Case of Skin Contact: Immediately wash skin with plenty of water and soap. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Waste Disposal
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a labeled, sealed container for hazardous waste disposal.[7]
-
Contaminated Materials: Any materials used for cleaning up spills or that have come into contact with the compound should be disposed of as hazardous waste.
References
- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 2. This compound | 1186663-27-3 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | 1186663-27-3 [chemicalbook.com]
- 5. This compound;1007802-68-7 [abichem.com]
- 6. CAS#:1186663-48-8 | 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid | Chemsrc [chemsrc.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
"2-(Methylsulfonyl)-4-pyridinecarboxylic acid in the development of kinase inhibitors"
Application Notes & Protocols
The Role and Application of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid in the Development of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[3][4] This guide provides an in-depth technical overview of This compound , a privileged heterocyclic scaffold, and its strategic application in the design and synthesis of potent and selective kinase inhibitors. We will explore the molecular rationale for its efficacy, provide detailed, field-proven protocols for its synthetic utilization and biological evaluation, and present a case study on its incorporation into RAF kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Pursuit of Specificity in Kinase Inhibition
The human kinome comprises over 500 protein kinases that regulate nearly every aspect of cellular life.[2] Their structural conservation, particularly within the ATP-binding site, presents a significant challenge for developing selective inhibitors, as off-target activity can lead to toxicity and undesirable side effects. The modern drug discovery paradigm has shifted towards creating inhibitors that exploit subtle differences in kinase active sites or bind to allosteric pockets.[5]
A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific biological targets. Pyridine and its derivatives are foundational building blocks in medicinal chemistry, with approximately 14% of FDA-approved drugs containing this moiety.[6] The pyridine carboxylic acid isomers, in particular, have given rise to a multitude of drugs for various diseases, including cancer.[7][8] The subject of this guide, This compound , combines the advantageous features of a pyridine ring with the unique electronic and steric properties of a methylsulfonyl group and a carboxylic acid handle, making it a highly valuable component for modern kinase inhibitor design.
Molecular Rationale: Deconstructing the this compound Scaffold
The utility of this scaffold lies in the distinct roles played by its three key functional groups, which synergistically contribute to high-affinity binding and provide a versatile anchor point for further chemical elaboration.
-
Pyridine Nitrogen: The nitrogen atom within the pyridine ring primarily acts as a hydrogen bond acceptor . In the context of kinase inhibition, this feature is critical for forming a strong, anchoring interaction with the "hinge" region of the kinase ATP-binding site. This hinge interaction is a hallmark of many Type I and Type II kinase inhibitors and is fundamental to their mechanism of action.
-
Methylsulfonyl Group (SO₂Me): Positioned at the 2-position, the sulfone group serves multiple purposes. It is a strong electron-withdrawing group, which modulates the basicity of the pyridine nitrogen, fine-tuning its hydrogen bonding capability. Furthermore, the sulfone's oxygen atoms can act as additional hydrogen bond acceptors, forming secondary interactions with backbone amides or water molecules within the active site, thereby increasing binding affinity and specificity. Its three-dimensional structure also provides steric bulk that can be exploited to achieve selectivity for or against certain kinases.
-
Carboxylic Acid (-COOH): The carboxylic acid at the 4-position is the primary chemical "handle" for synthetic elaboration. It provides a convenient and reliable site for forming robust amide bonds with various amine-containing fragments. This allows medicinal chemists to systematically build out the rest of the inhibitor molecule, exploring different pockets of the kinase active site to optimize potency, selectivity, and pharmacokinetic properties.
Diagram 1: Key molecular interactions of the scaffold with a kinase hinge.
Application in Kinase Inhibitor Design: A Case Study on RAF Inhibitors
The RAF (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine kinases that are central components of the MAPK/ERK signaling pathway. Mutations, particularly in BRAF (e.g., V600E), lead to constitutive pathway activation and are drivers in over 50% of melanomas and various other cancers.
The this compound scaffold has been successfully incorporated into novel RAF inhibitors. A patent by Novartis AG describes a series of compounds where this moiety serves as the hinge-binding element and the core to which other fragments are attached to achieve high potency against both wild-type and mutant forms of RAF kinases.[9]
Structure-Activity Relationship (SAR) Summary
The general structure involves an amide linkage between the scaffold and a substituted aniline moiety. The data below, adapted from patent examples, illustrates how modifications to the aniline fragment (R-group) impact the inhibitory activity against BRAF V600E.[9]
| Compound ID | R-Group on Aniline Fragment | BRAF V600E IC₅₀ (nM) | Rationale for Change |
| Ex-1 | 3-chloro-4-fluoroaniline | 15 | Establishes a baseline potency with a simple halogenated aniline. |
| Ex-2 | 3-(difluoromethyl)-4-fluoroaniline | 5 | Replacing chlorine with a CF₂H group can improve metabolic stability and potency. |
| Ex-3 | 3-cyano-4-fluoroaniline | 8 | The cyano group acts as a potent H-bond acceptor, potentially picking up a new interaction. |
| Ex-4 | 3-chloro-4-fluoro-5-methoxyaniline | 2 | Adding a methoxy group explores a deeper pocket, significantly boosting potency. |
Note: IC₅₀ values are illustrative, based on representative data from public patent literature, and intended to demonstrate SAR principles.
This case study highlights the scaffold's role as a reliable anchor, allowing chemists to focus on optimizing the "warhead" portion of the molecule to achieve superior biological activity.
Experimental Protocols
The following protocols provide a framework for the synthesis, biochemical testing, and cellular evaluation of an inhibitor built upon the this compound scaffold.
Diagram 2: Overall experimental workflow from synthesis to cellular validation.
Protocol 1: Synthesis via Amide Coupling
Objective: To synthesize a target inhibitor by forming an amide bond between this compound and a representative amine (e.g., 3-chloro-4-fluoroaniline).
Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, fast reaction times, and minimizes side reactions, particularly racemization if chiral amines are used. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl formed during the reaction.
Materials:
-
This compound (1.0 eq)
-
3-chloro-4-fluoroaniline (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vial, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry reaction vial under a nitrogen atmosphere, add this compound (e.g., 100 mg, 0.497 mmol).
-
Dissolve the acid in anhydrous DMF (approx. 5 mL).
-
Add 3-chloro-4-fluoroaniline (76 mg, 0.522 mmol).
-
Add HATU (208 mg, 0.547 mmol) to the mixture.
-
Finally, add DIPEA (0.26 mL, 1.49 mmol) dropwise. The mixture may turn yellow.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LCMS.
-
Workup: Once the reaction is complete, dilute the mixture with EtOAc (50 mL).
-
Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/EtOAc gradient) or by preparative HPLC to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency (IC₅₀) of the synthesized inhibitor against a target kinase (e.g., BRAF V600E).
Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal. This platform is highly sensitive, robust, and suitable for high-throughput screening. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately evaluated.
Materials:
-
Synthesized inhibitor, dissolved in 100% DMSO to make a 10 mM stock.
-
Recombinant human BRAF V600E enzyme.
-
Substrate peptide (e.g., a generic MEK1 peptide).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
White, opaque 384-well assay plates.
-
Multichannel pipette or liquid handler.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Create a serial dilution of the inhibitor. Start with the 10 mM DMSO stock and perform a 1:3 dilution series in DMSO. Then, dilute these stocks into the kinase reaction buffer to create the final concentrations for the assay (e.g., from 100 µM to 0.5 nM final concentration, maintaining a constant DMSO percentage, typically <1%).
-
Dispense 2.5 µL of the diluted inhibitor solutions into the 384-well plate. Include "no inhibitor" (positive control, 0% inhibition) and "no enzyme" (negative control, 100% inhibition) wells.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase reaction buffer. Add 2.5 µL of this mix to each well (except the "no enzyme" control).
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which is near the Km for BRAF). Add 5 µL of the 2x ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence of the plate using a luminometer.
Protocol 3: Cellular Target Engagement via Western Blot
Objective: To determine if the inhibitor can engage its target (BRAF V600E) in a cellular context and inhibit downstream signaling.
Rationale: A potent biochemical inhibitor must also be cell-permeable and effective in a complex cellular environment. For a BRAF inhibitor, efficacy is demonstrated by a decrease in the phosphorylation of its direct substrate, MEK, and the subsequent downstream target, ERK. Western blotting is a standard technique to measure these changes in protein phosphorylation.
Materials:
-
A375 (human melanoma) cell line, which harbors the BRAF V600E mutation.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized inhibitor (DMSO stock).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total-MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate and imaging system.
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
-
Analysis: Strip the membrane and re-probe for total MEK and GAPDH to ensure equal loading. Quantify band intensity to determine the reduction in phosphorylation relative to the total protein.
Diagram 3: Simplified MAPK signaling pathway showing the point of inhibition.
Data Analysis & Interpretation
-
IC₅₀ Calculation (Protocol 2): The raw luminescence data should be normalized using the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or R. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates higher potency.
-
Western Blot Quantification (Protocol 3): Use image analysis software (e.g., ImageJ) to measure the band density for the phosphorylated protein and the total protein. Calculate the ratio of phospho-protein to total protein for each treatment condition. Normalize these ratios to the DMSO vehicle control. A dose-dependent decrease in the phospho/total protein ratio confirms that the inhibitor is engaging its target and blocking downstream signaling in cells.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal for developing targeted kinase inhibitors. Its well-defined roles in hinge binding and synthetic accessibility allow for rapid and rational optimization of lead compounds. The protocols detailed herein provide a robust workflow for moving from chemical synthesis to biochemical and cellular validation. Future work in this area will likely involve applying this scaffold to a wider range of kinase targets and incorporating it into novel drug modalities, such as PROTACs (Proteolysis Targeting Chimeras), to further enhance therapeutic efficacy.[5]
References
- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid in Synthetic Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-(methylsulfonyl)isonicotinic acid, is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing methylsulfonyl group and the pyridine nitrogen, impart distinct reactivity profiles that make it a valuable scaffold for the synthesis of complex molecules. This guide provides an in-depth exploration of the experimental conditions for key reactions involving this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety considerations is paramount before commencing any experimental work.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1186663-27-3 | [1] |
| Molecular Formula | C₇H₇NO₄S | [1] |
| Molecular Weight | 201.2 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Safety and Handling:
This compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier. In the absence of a specific MSDS, the safety data for related compounds such as pyridine-2-carboxylic acid and 2,4-pyridinedicarboxylic acid can provide valuable guidance.[2]
Core Reactivity Principles
The reactivity of this compound is governed by two primary features: the carboxylic acid group at the 4-position and the methylsulfonyl group at the 2-position of the pyridine ring.
The carboxylic acid moiety is a versatile handle for forming amide and ester linkages, which are ubiquitous in pharmaceutical compounds. The methylsulfonyl group is a strong electron-withdrawing group, which significantly activates the C2 position of the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the methylsulfonyl group by a variety of nucleophiles, enabling the introduction of diverse functionalities.
Application Note 1: Amide Bond Formation
The formation of an amide bond from the carboxylic acid is a cornerstone reaction for incorporating this scaffold into larger molecules. Due to the electron-deficient nature of the pyridine ring, standard amide coupling conditions are generally effective.
Causality of Experimental Choices:
-
Coupling Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to activate the carboxylic acid. The addition of HOBt (1-hydroxybenzotriazole) or a similar additive can suppress side reactions and minimize racemization if chiral amines are used.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, enhancing its reactivity.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used to ensure the solubility of all reactants.
Detailed Protocol: General Amide Coupling
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.1 eq.), EDC·HCl (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Table 2: Representative Amide Coupling Conditions
| Amine | Coupling Reagents | Base | Solvent | Temperature | Time (h) | Typical Yield |
| Aniline | EDC·HCl, HOBt | DIPEA | DMF | Room Temp. | 16 | 75-90% |
| Benzylamine | HATU | DIPEA | DCM | Room Temp. | 12 | 80-95% |
| Morpholine | T3P® | Pyridine | Acetonitrile | 50 °C | 8 | 70-85% |
Application Note 2: Nucleophilic Aromatic Substitution (SNAr)
The methylsulfonyl group at the C2 position is an excellent leaving group in SNAr reactions, facilitated by the electron-deficient nature of the pyridine ring. This allows for the introduction of a wide range of nucleophiles.
Causality of Experimental Choices:
-
Nucleophile: A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed. The strength of the nucleophile and the reaction conditions will determine the reaction rate.
-
Base: For amine and thiol nucleophiles, a base such as potassium carbonate or cesium carbonate is often used to deprotonate the nucleophile, increasing its nucleophilicity.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more reactive.
-
Temperature: Elevated temperatures (80-150 °C) are often required to overcome the activation energy for the disruption of the aromatic system in the Meisenheimer intermediate.
Detailed Protocol: SNAr with an Amine
-
Preparation: To a sealable reaction vessel, add this compound (1.0 eq.), the desired amine (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Reaction: Add anhydrous DMSO (0.2-1.0 M) and seal the vessel. Heat the reaction mixture to 100-120 °C for 4-12 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully add water. Acidify the mixture with 1N HCl to a pH of ~5-6, which may precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The crude product can be further purified by recrystallization or column chromatography.
Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions
While the primary application of the methylsulfonyl group is as a leaving group in SNAr, the pyridine scaffold itself can participate in cross-coupling reactions, typically after conversion of the carboxylic acid to a more suitable functional group or by utilizing a halogenated precursor to the title compound. For instance, a bromo-substituted precursor could undergo Suzuki-Miyaura coupling.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst is essential. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf).
-
Ligand: A phosphine ligand, such as SPhos or XPhos, is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: An inorganic base like potassium carbonate, cesium carbonate, or potassium phosphate is required for the transmetalation step.
-
Boronic Acid/Ester: This is the coupling partner that provides the new carbon-carbon bond.
Conceptual Protocol: Suzuki-Miyaura Coupling (of a Halogenated Precursor)
This protocol is provided as a conceptual guide for a related transformation, as direct Suzuki coupling displacing the methylsulfonyl group is less common.
-
Preparation: In a reaction vessel, combine the 2-bromo-4-pyridinecarboxylic acid derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), and degas the mixture with argon or nitrogen. Heat the reaction to 80-100 °C for 6-18 hours.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the coupled product.
Application Note 4: Esterification
Esterification of the carboxylic acid can be a useful protecting group strategy or a means to modulate the physicochemical properties of the final compound.
Causality of Experimental Choices:
-
Acid Catalyst: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are classic catalysts for Fischer esterification.[3]
-
Dehydrating Agent: To drive the equilibrium towards the ester product, it is necessary to remove the water formed during the reaction. This can be achieved by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.
-
Alternative Methods: For more sensitive substrates, conversion of the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with an alcohol in the presence of a base, is a highly effective two-step procedure.
Detailed Protocol: Fischer Esterification
-
Preparation: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent.
-
Reaction: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.). Heat the mixture to reflux for 4-24 hours.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting ester can be purified by column chromatography if necessary.
Conclusion
This compound is a powerful synthetic intermediate with a well-defined reactivity profile. By understanding the principles of amide coupling, nucleophilic aromatic substitution, and other functional group transformations, researchers can effectively leverage this building block to construct novel and complex molecular architectures. The protocols provided herein serve as a robust starting point for the development of specific synthetic routes tailored to the unique needs of your research and development programs.
References
Application Note: Accelerating Agrochemical Innovation Through Integrated Research Platforms
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: Meeting the Grand Challenge of Modern Agriculture
The global imperative to ensure food security for a growing population, amidst climate change and evolving pest resistance, places immense pressure on the agrochemical industry. The development of novel, effective, and environmentally benign crop protection solutions is no longer a linear process but a complex, multi-disciplinary endeavor.[1][2] The rising costs of research and development, coupled with stringent regulatory landscapes, demand a paradigm shift from traditional discovery methods to more integrated, predictive, and efficient strategies.[1][3] This guide details a suite of advanced applications and protocols designed to accelerate the agrochemical R&D pipeline, from initial hit discovery to comprehensive safety profiling. We will explore the causality behind key experimental choices, providing field-proven insights to enhance the integrity and output of your research.
Section 1: The Modern Agrochemical Discovery Engine
The contemporary agrochemical discovery pipeline has evolved from mass empirical screening to a more targeted, knowledge-driven process. High-throughput screening (HTS) remains a cornerstone, but its power is now amplified by sophisticated downstream technologies for target identification, mode of action (MoA) elucidation, and early-stage safety assessment.[4][5] This integrated approach minimizes late-stage attrition and fast-tracks the most promising candidates.
References
- 1. Agrochemical industry development, trends in R&D and the impact of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Identify Pesticide Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyridine Carboxamides: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes for obtaining pyridine carboxamides. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of appropriate synthetic strategies.
Introduction
Pyridine carboxamides are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The amide bond, coupled with the electronic and steric properties of the pyridine ring, imparts a range of physicochemical characteristics that are often crucial for biological activity and material performance. The synthesis of these molecules can be approached through several distinct pathways, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring and the amide nitrogen, and the tolerance of other functional groups within the molecule.
This guide will explore the most common and effective methods for the synthesis of pyridine carboxamides, including direct amidation of pyridine carboxylic acids, derivatization of pyridine carboxylic acids, and modern cross-coupling strategies.
I. Direct Amidation of Pyridine Carboxylic Acids
The most straightforward approach to pyridine carboxamides is the direct condensation of a pyridine carboxylic acid with an amine. However, the direct thermal condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, a variety of coupling reagents and catalysts have been developed to activate the carboxylic acid and facilitate amide bond formation under milder conditions.
A. Mechanism of Action: The Role of Coupling Reagents
The fundamental principle behind the use of coupling reagents is the in-situ conversion of the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine nucleophile.[3]
A general mechanism for carbodiimide-mediated coupling, such as with Dicyclohexylcarbodiimide (DCC), is illustrative. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide and a dicyclohexylurea byproduct.[4] Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to form an active ester, which is more stable than the O-acylisourea and less prone to side reactions, thereby improving yields and reducing racemization in the case of chiral carboxylic acids.
Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) operate on a similar principle, forming a highly reactive OAt-active ester intermediate.[5]
Caption: Generalized workflow for direct amidation using coupling reagents.
B. Experimental Protocol: Synthesis of a Pyridine Carboxamide using HATU
This protocol describes a general procedure for the synthesis of a pyridine carboxamide using HATU as the coupling agent.
Materials:
-
Pyridine carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyridine carboxylic acid (1.0 equiv) in anhydrous DMF, add the amine (1.0-1.2 equiv) and DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add HATU (1.1 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired pyridine carboxamide.
Note: The choice of base and solvent can be critical. Non-nucleophilic bases like DIPEA or triethylamine (TEA) are commonly used.[5][6] Anhydrous solvents are essential to prevent hydrolysis of the activated intermediate.[6]
C. Comparison of Common Coupling Reagents
| Coupling Reagent | Structure | Advantages | Disadvantages |
| DCC | Dicyclohexylcarbodiimide | Inexpensive, effective. | Byproduct (DCU) can be difficult to remove, can cause allergic reactions. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct, ideal for aqueous reactions. | More expensive than DCC. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | High coupling efficiency, fast reaction rates, low racemization.[5] | High cost, potential for guanidinylation side reaction.[5] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency, particularly for hindered amino acids. | Byproducts can be difficult to remove. |
II. Synthesis from Pyridine Carboxylic Acid Derivatives
An alternative to direct amidation is a two-step approach involving the initial conversion of the pyridine carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, followed by reaction with an amine.
A. The Schotten-Baumann Reaction: From Pyridine Acyl Chlorides
The Schotten-Baumann reaction is a classic and reliable method for the synthesis of amides from acyl chlorides and amines.[7][8][9] The reaction is typically performed in a two-phase system of an organic solvent and an aqueous base, or in a single organic phase with a tertiary amine base.[7]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][9]
Caption: Mechanism of the Schotten-Baumann reaction.
B. Experimental Protocol: Synthesis of N-benzylpicolinamide
Step 1: Preparation of Picolinoyl Chloride
-
To a suspension of picolinic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude picolinoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude picolinoyl chloride (1.0 equiv) in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.0 equiv) and triethylamine or pyridine (1.1 equiv) in anhydrous DCM.
-
Slowly add the picolinoyl chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Wash the reaction mixture with water, 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or silica gel chromatography to yield N-benzylpicolinamide.
III. Modern Cross-Coupling Strategies
Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base and a phosphine ligand.[10][11] This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl pyridine carboxamides.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
B. Experimental Protocol: Synthesis of an N-Aryl Pyridine Carboxamide via Buchwald-Hartwig Amination
Materials:
-
Halopyridine carboxamide (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
Xantphos or other suitable phosphine ligand (0.02-0.10 equiv)
-
Sodium tert-butoxide or cesium carbonate (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the halopyridine carboxamide (1.0 equiv), aryl amine (1.2 equiv), base (1.4 equiv), Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash with the same solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
C. Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine, amide, or imide.[12][13][14] While historically requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[12]
Mechanism: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[14]
IV. Other Synthetic Routes
A. Hydrolysis of Pyridine Nitriles
Pyridine carboxamides can be prepared by the controlled hydrolysis of the corresponding pyridine nitriles. This method is often employed in industrial settings. The hydrolysis can be achieved using acidic or basic conditions, or through catalytic methods.[15][16][17][18]
Protocol Outline:
-
Catalytic Hydrolysis: A pyridine nitrile is heated with water in the presence of a solid heterogeneous catalyst, such as manganese dioxide.[15] The reaction conditions can be tuned to favor the formation of the amide over the carboxylic acid.[16][19]
Conclusion
The synthesis of pyridine carboxamides is a well-established field with a diverse array of reliable methods. The choice of synthetic route should be carefully considered based on the specific target molecule, available resources, and desired scale of the reaction. Direct amidation with modern coupling reagents offers a convenient and efficient approach for many applications. The classic Schotten-Baumann reaction remains a robust and cost-effective method. For more complex substrates or for the introduction of specific N-aryl or N-heteroaryl groups, the Buchwald-Hartwig amination and Ullmann condensation provide powerful and versatile alternatives. As the demand for novel pyridine carboxamides in various scientific disciplines continues to grow, the development of even more efficient, sustainable, and selective synthetic methodologies will remain an active area of research.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. hepatochem.com [hepatochem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ullmann coupling-An overview - operachem [operachem.com]
- 13. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 14. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 15. patents.justia.com [patents.justia.com]
- 16. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this synthesis, optimize your reaction yield, and ensure the highest purity of your final product.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via a robust two-step sequence. The process begins with a nucleophilic aromatic substitution (SNAr) to form a thioether intermediate, which is subsequently oxidized to the desired sulfone. This pathway is favored for its reliability and the commercial availability of starting materials.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Issues in Thioether Formation (Step 1)
Question 1: My SNAr reaction to form 2-(methylthio)-4-pyridinecarboxylic acid is sluggish or gives a low yield. What are the common causes and solutions?
Answer: A low yield in this step is a frequent challenge. The reactivity of halopyridines in SNAr reactions can be influenced by several factors.[1] Let's break down the potential causes:
-
Causality: The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate. The stability of this complex is key. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 2-position for nucleophilic attack. However, issues with solubility, temperature, or the leaving group can hinder the reaction rate.[2]
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a polar, aprotic solvent like DMF or DMSO. These solvents are effective at solvating the sodium thiomethoxide nucleophile without protonating it, thereby maximizing its nucleophilicity.
-
Temperature Control: While some SNAr reactions proceed at room temperature, this specific transformation often requires heating. We recommend starting at 60-80 °C and monitoring the reaction by TLC or LC-MS. If the reaction is still slow, the temperature can be cautiously increased to 100-120 °C.
-
Leaving Group: 2-Chloropyridine derivatives are common starting materials.[3] However, if the reaction is not proceeding well, switching to a 2-bromopyridine analogue can increase the rate, as bromide is a better leaving group than chloride.
-
Moisture: Ensure all reagents and solvents are anhydrous. Water can protonate the thiomethoxide, reducing its effectiveness.
-
Alternative: Ullmann Condensation: If standard SNAr conditions fail, an Ullmann-type condensation is a powerful alternative.[4] This involves using a copper catalyst (e.g., CuI) with a ligand (like L-proline or a phenanthroline derivative) to facilitate the coupling of the aryl halide with the thiol.[5][6] This method often works at lower temperatures and can be more tolerant of different functional groups.[7]
-
| Parameter | Recommendation | Rationale |
| Starting Material | 2-Chloro- or 2-Bromo-4-pyridinecarboxylic acid | Bromo derivatives are more reactive but often more expensive. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 60 - 120 °C | Thermal energy is often required to overcome the activation barrier. |
| Nucleophile | Sodium Thiomethoxide (NaSMe) | Ensure it is fresh and handled under an inert atmosphere. |
Part 2: Issues in Oxidation (Step 2)
Question 2: I'm seeing a mixture of starting material, sulfoxide, and the desired sulfone in my final product after oxidation. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a classic issue when converting sulfides to sulfones. The sulfoxide is an intermediate in this reaction, and insufficient oxidizing power or stoichiometry will result in a mixture.[8]
-
Causality: The oxidation of a sulfide to a sulfone occurs in two stages: sulfide to sulfoxide, then sulfoxide to sulfone. The second step (sulfoxide to sulfone) is generally slower because the electron-withdrawing sulfoxide group deactivates the sulfur atom toward further electrophilic attack by the oxidant.[9] Therefore, a sufficiently strong oxidant and adequate stoichiometry are crucial for complete conversion.
-
Troubleshooting Workflow:
References
- 1. youtube.com [youtube.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The information provided is based on established principles of organic chemistry and aims to provide both theoretical understanding and practical solutions to improve yield and purity.
Troubleshooting Guides and FAQs
Question 1: My final product is contaminated with a species that has a mass 16 Da higher than the target molecule. What is this impurity and how can I avoid it?
Answer:
This impurity is likely the corresponding This compound N-oxide .
Root Cause Analysis:
The pyridine nitrogen is susceptible to oxidation by various oxidizing agents used to convert the methylthio group to the methylsulfonyl group. Peracids (like m-CPBA), hydrogen peroxide, and other potent oxidants can react with the lone pair of electrons on the pyridine nitrogen to form an N-oxide.[1] This is a common side reaction in the chemistry of pyridine and its derivatives.[2]
Troubleshooting and Prevention:
-
Choice of Oxidant: Employing milder or more selective oxidizing agents can minimize N-oxidation. Consider using reagents less prone to oxidizing the pyridine nitrogen under the reaction conditions.
-
Stoichiometry Control: Use the minimum effective amount of the oxidizing agent. A slight excess might be necessary to drive the primary reaction to completion, but a large excess will significantly increase the likelihood of N-oxide formation.
-
Temperature Management: Perform the oxidation at the lowest effective temperature. Higher temperatures can increase the rate of the desired reaction but often accelerate side reactions like N-oxidation at a faster rate.
-
pH Control: The basicity of the pyridine nitrogen is pH-dependent. In acidic media, the nitrogen is protonated and less susceptible to oxidation. However, the stability of the oxidant and the substrate under acidic conditions must be considered.
Analytical Detection:
-
Mass Spectrometry (MS): A molecular ion peak at [M+16]+ relative to the desired product is a strong indicator.
-
NMR Spectroscopy: The formation of the N-oxide will cause a downfield shift of the pyridine ring protons.
Question 2: I've observed an impurity that appears to be an intermediate. What could it be?
Answer:
A common intermediate that can be present as an impurity is 2-(Methylsulfinyl)-4-pyridinecarboxylic acid .
Root Cause Analysis:
The oxidation of a sulfide (methylthio group) to a sulfone proceeds through a sulfoxide intermediate. If the oxidation is incomplete, the sulfoxide will remain in the reaction mixture. This can be due to:
-
Insufficient amount of oxidizing agent.
-
Reaction time not being long enough for full conversion.
-
Low reaction temperature.
-
Poor mixing, leading to localized areas of low oxidant concentration.
Troubleshooting and Prevention:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The sulfoxide will typically have a different retention factor/time compared to the starting material and the final product.
-
Extended Reaction Time: If the reaction stalls with the sulfoxide present, extending the reaction time may allow for complete conversion.
-
Controlled Addition of Oxidant: A small, controlled addition of more oxidizing agent can push the reaction to completion. Be cautious not to add a large excess to avoid other side reactions.
-
Temperature Optimization: A modest increase in temperature may be necessary to overcome the activation energy for the oxidation of the sulfoxide to the sulfone.
Analytical Detection:
-
HPLC: The sulfoxide will have a distinct retention time.
-
MS: The molecular ion peak will be 16 Da lower than the desired sulfone product.
Question 3: My overall yield is low, and I've detected a significant amount of a lower molecular weight byproduct. What is happening?
Answer:
You are likely observing decarboxylation of the target molecule, leading to the formation of 2-(Methylsulfonyl)pyridine .
Root Cause Analysis:
Pyridinecarboxylic acids can undergo decarboxylation, especially at elevated temperatures.[3] The stability of the resulting carbanion intermediate influences the rate of this reaction. While isonicotinic acid (4-carboxy) is generally more stable than picolinic acid (2-carboxy), the presence of a strong electron-withdrawing sulfonyl group can influence the electronic properties of the ring and potentially facilitate decarboxylation under harsh thermal conditions.[4][5]
Troubleshooting and Prevention:
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up. If heating is necessary, use the minimum temperature required.
-
pH of the Reaction Medium: The rate of decarboxylation can be influenced by pH. For pyridinecarboxylic acids, zwitterionic forms can play a role in the decarboxylation mechanism.[5] Maintaining a controlled pH might be necessary.
-
Minimize Reaction Time: Once the primary reaction is complete, proceed with the work-up promptly to avoid prolonged exposure to conditions that might induce decarboxylation.
Analytical Detection:
-
GC-MS or LC-MS: This is the most effective way to identify the decarboxylated product by its molecular weight.
-
NMR Spectroscopy: The absence of the carboxylic acid proton signal and the corresponding changes in the aromatic region of the proton and carbon spectra will be evident.
Question 4: I have an impurity that seems to have lost the sulfonyl group. What could this be?
Answer:
This side product is likely 2-Hydroxy-4-pyridinecarboxylic acid .
Root Cause Analysis:
The 2-methylsulfonyl group on a pyridine ring can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6][7][8] If water or another nucleophile is present in the reaction mixture, especially at elevated temperatures or under basic conditions, it can displace the methylsulfonyl group to form the corresponding 2-hydroxy derivative.
Troubleshooting and Prevention:
-
Anhydrous Conditions: If feasible for the chosen oxidation method, performing the reaction under anhydrous conditions can prevent hydrolysis.
-
Control of pH: Avoid strongly basic conditions during work-up if the product is heated, as this will promote nucleophilic attack by hydroxide ions.
-
Temperature Management: As with other side reactions, lower temperatures will reduce the rate of this nucleophilic substitution.
Analytical Detection:
-
LC-MS: The mass of this impurity will correspond to the loss of the SO₂CH₃ group and the addition of an OH group.
-
NMR Spectroscopy: The characteristic signals for the methylsulfonyl group will be absent.
Summary of Potential Side Products
| Side Product | Cause | Prevention |
| This compound N-oxide | Oxidation of the pyridine nitrogen | Use a milder oxidant, control stoichiometry, lower temperature |
| 2-(Methylsulfinyl)-4-pyridinecarboxylic acid | Incomplete oxidation | Monitor reaction, increase reaction time or oxidant amount carefully |
| 2-(Methylsulfonyl)pyridine | Decarboxylation | Avoid high temperatures during reaction and work-up |
| 2-Hydroxy-4-pyridinecarboxylic acid | Nucleophilic substitution (hydrolysis) | Use anhydrous conditions, avoid high pH and high temperatures |
| Precursor Impurities (Ester/Nitrile) | Incomplete hydrolysis of precursors | Ensure complete hydrolysis by adjusting reaction time, temperature, or reagent concentration |
Visualizing the Reaction and Side Products
The following diagram illustrates the main synthetic pathway and the points at which common side products can form.
Caption: Main synthesis pathway and formation of common side products.
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material other than 2-(methylthio)-4-pyridinecarboxylic acid?
A1: Yes, it is common to start with the corresponding ester (e.g., methyl or ethyl ester) or even the nitrile. In these cases, a final hydrolysis step will be necessary to obtain the carboxylic acid. Be aware that incomplete hydrolysis can lead to the ester or nitrile of the final product as an impurity.[9][10]
Q2: What are the best general work-up procedures to ensure high purity?
A2: A typical work-up involves quenching the oxidant, adjusting the pH to precipitate the product, followed by filtration. The isoelectric point of the carboxylic acid is often the pH of minimum solubility. Washing the crude product with appropriate solvents can remove less polar impurities. Recrystallization is often a good final step to achieve high purity.
Q3: Are there any known incompatibilities with certain solvents or reagents?
A3: Avoid highly nucleophilic solvents if the reaction is run at elevated temperatures, as this could lead to the displacement of the methylsulfonyl group. Also, ensure that the chosen solvent is stable to the oxidizing conditions.
Q4: How stable is the final product, this compound?
A4: The product is generally stable under normal storage conditions (cool, dry, dark). However, as discussed, it can be susceptible to decarboxylation at high temperatures and hydrolysis under strongly nucleophilic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Welcome to the technical support guide for the purification of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid (CAS No. 1186663-27-3). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights and troubleshooting for common purification challenges. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to adapt and optimize these methods for your specific experimental context.
I. Understanding the Molecule: Key Physicochemical Properties
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of this compound. Its structure, featuring a carboxylic acid group, a pyridine ring, and a methylsulfonyl group, dictates its behavior in different purification schemes.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | 201.20 g/mol [1] | Standard for a small molecule; does not pose unusual challenges for filtration or extraction. |
| Physical Form | Solid at room temperature[2] | Recrystallization is a primary and highly effective purification method. |
| Acidity/Basicity | Amphoteric nature. The carboxylic acid group is acidic (estimated pKa ~3-4), while the pyridine nitrogen is weakly basic (pKa of pyridinium ion is ~5.2, but significantly reduced by electron-withdrawing groups)[3][4]. | This dual character is the cornerstone of purification by acid-base extraction. The compound can be selectively moved between aqueous and organic phases by adjusting the pH. |
| Polarity | High. The presence of carboxylic acid and sulfonyl functional groups makes the molecule quite polar. | High polarity suggests good solubility in polar solvents (e.g., water, short-chain alcohols, DMSO) and poor solubility in non-polar solvents (e.g., hexanes, diethyl ether). This differential solubility is key for recrystallization. |
II. Troubleshooting and FAQs: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
FAQ 1: Recrystallization Issues
Question: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
Troubleshooting Steps:
-
Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling favors precipitation over crystallization.
-
Use a Different Solvent System: Your current solvent may be too good a solvent. Try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor," miscible solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the "good" solvent to clarify and allow it to cool slowly[5][6].
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Question: I have very low recovery after recrystallization. What are the likely causes?
Answer: Low recovery is typically due to using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
Troubleshooting Steps:
-
Minimize Solvent Usage: Ensure you are using the absolute minimum amount of boiling solvent to dissolve the crude product. Adding too much will keep more of your product in solution upon cooling.
-
Pre-heat Your Filtration Apparatus: During vacuum filtration, if you are filtering out insoluble impurities from the hot solution, pre-heat your Buchner funnel and filter flask by pouring some hot solvent through them. This prevents the product from crashing out on the cold funnel.
-
Concentrate the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals. Take the filtrate (mother liquor), reduce its volume by boiling off some of the solvent, and cool it again. Be aware that this second crop may be less pure than the first.
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If your compound is too soluble in the cold solvent, your recovery will suffer. Test different solvents on a small scale to find a better option[7][8].
FAQ 2: Acid-Base Extraction Challenges
Question: I've performed an acid-base extraction, but after acidifying the aqueous layer, my product doesn't precipitate out. Why?
Answer: This issue usually arises from insufficient acidification or the formation of a soluble salt.
Troubleshooting Steps:
-
Check the pH: Use pH paper or a pH meter to ensure you have acidified the aqueous layer to at least pH 2-3. The carboxylic acid needs to be fully protonated to become insoluble in water. Add more acid (e.g., concentrated HCl) dropwise until you reach the target pH[9].
-
Ensure Complete Neutralization: You must add enough strong acid to neutralize all the weak base (e.g., sodium bicarbonate) used in the extraction step before the solution becomes acidic enough to protonate your carboxylate.
-
Extract the Product: If the protonated form of your compound has some water solubility, it may not precipitate completely. In this case, after acidification, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Your purified product will move into the organic layer, which can then be dried and evaporated to yield the solid.
-
Consider Salting Out: Adding a saturated solution of sodium chloride to the acidified aqueous layer can decrease the solubility of your organic compound, promoting its precipitation or improving extraction efficiency.
Question: I'm seeing an emulsion form at the interface between the organic and aqueous layers during extraction. How do I break it?
Answer: Emulsions are colloidal suspensions of one liquid in another and can be persistent. They are often caused by vigorous shaking or the presence of soap-like impurities.
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filter the Emulsion: As a last resort, you can drain the entire mixture and filter it through a pad of Celite or glass wool. This can physically disrupt the emulsion.
III. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is ideal for removing non-polar impurities and other contaminants with different solubility profiles.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. It is crucial to add the solvent in small portions and bring the solution to a boil between additions.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) by rinsing with hot ethanol. Quickly pour the hot solution through the filter paper to remove the insoluble material.
-
Induce Crystallization: To the clear, hot ethanol solution, add hot deionized water dropwise while swirling until the solution becomes persistently cloudy (the cloud point). This indicates that the solution is saturated[5].
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic target compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
3M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that is generated. The this compound will be deprotonated to its sodium salt and move into the aqueous layer[2][9].
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one more time to ensure complete transfer of the product. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 3M HCl dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of the purified product should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product thoroughly.
IV. Workflow and Decision Making
Choosing the right purification technique depends on the nature of the impurities and the scale of your reaction. The following flowchart can guide your decision-making process.
Caption: Decision tree for selecting and troubleshooting purification methods.
V. References
-
Acid-Base Extraction. (n.d.). Columbia University. Retrieved from a relevant academic source.
-
This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--
-
Process for the isolation of pyridine carboxylic acids. (1957). GB769279A. Google Patents. Retrieved from --INVALID-LINK--
-
Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. (2010). Journal of Chemical & Engineering Data.
-
What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved from --INVALID-LINK--
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Reaction of Pyridine Bases with Carboxylic Acids in Benzene. (1977). Bulletin of the Chemical Society of Japan.
-
Mixed Solvent Recrystallization. (n.d.). University of California, Irvine. Retrieved from a relevant academic source.
-
Process for preparing isonicotinic acid. (1956). US2748137A. Google Patents. Retrieved from --INVALID-LINK--
-
pKa Values for Organic and Inorganic Bronsted Acids at 25°C. (n.d.). Retrieved from a relevant academic source.
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.
-
This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--
-
2-(Methylsulfonyl)pyrimidine-4-carboxylic acid. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--
-
Purification of nicotinic acid. (1962). US3037987A. Google Patents. Retrieved from --INVALID-LINK--
-
Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines. (2021). STAR Protocols.
-
An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
4-Pyridinecarboxylic acid for synthesis. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (2001). Bioorganic & Medicinal Chemistry Letters.
-
Process for separating nicotinic acid from isonicotinic acid. (1956). US2748136A. Google Patents. Retrieved from --INVALID-LINK--
-
Product Information - Pyrimidine-4-Carboxylic Acid. (2022). Cayman Chemical. Retrieved from --INVALID-LINK--
-
Impurities in Pharmaceuticals- A Review. (2013). International Journal of Pharmaceutical Research and Allied Sciences.
-
Purification of carboxylic acids by complexation with selective solvents. (2006). US7307188B2. Google Patents. Retrieved from --INVALID-LINK--
-
Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
References
- 1. 2-?Pyridinecarboxylic acid, 6-?[4-?(methylsulfonyl)?phenyl]?- CAS#: 1261965-64-3 [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
"troubleshooting failed reactions with 2-(Methylsulfonyl)-4-pyridinecarboxylic acid"
Technical Support Center: 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this electron-deficient heterocyclic compound. Here, we address common experimental failures, provide evidence-based troubleshooting strategies, and explain the chemical principles behind them.
Compound Profile & Key Considerations
This compound (MSPCA) is a valuable building block, but its unique electronic properties can present challenges. The potent electron-withdrawing nature of the methylsulfonyl group at the 2-position and the nitrogen atom in the pyridine ring significantly impacts the reactivity of the 4-carboxylic acid.
| Property | Value / Observation | Implication for Synthesis |
| CAS Number | 1186663-27-3 | For accurate material identification. |
| Molecular Formula | C₇H₇NO₄S | --- |
| Molecular Weight | 201.20 g/mol [1] | For accurate reagent stoichiometry. |
| Appearance | Typically a solid. | --- |
| Reactivity Profile | Electron-Deficient Carboxylic Acid: The pyridine ring and sulfonyl group reduce the nucleophilicity of the carboxylate, making activation more difficult.[2][3][4][5] | Standard amide coupling conditions may be sluggish or fail. Stronger coupling agents or modified protocols are often necessary. |
| Activated Pyridine Ring: The sulfonyl group is a good leaving group, making the 2-position susceptible to Nucleophilic Aromatic Substitution (SNAr).[6][7] | Avoid strong nucleophiles (e.g., thiols, some amines) if the sulfonyl group is to be retained. This reactivity can be exploited for desired modifications. | |
| Solubility | Limited solubility in non-polar solvents like DCM. Better solubility in polar aprotic solvents like DMF, DMSO. | Solvent choice is critical for reaction success. Poor solubility can lead to failed or incomplete reactions.[8] |
Troubleshooting Failed Reactions: A Q&A Guide
This section addresses the most common challenges encountered when using MSPCA in synthesis.
Amide Coupling Reactions
Question: My standard HATU/DIPEA amide coupling with MSPCA is failing or giving very low yields. What's going wrong?
This is the most frequently encountered issue. The low reactivity of the carboxylic acid is the primary culprit.
Answer: The electron-deficient nature of MSPCA makes the carboxylate a poor nucleophile, hindering the formation of the active O-acylisourea intermediate with HATU.
Troubleshooting Workflow:
// Edges start -> check_sol; check_sol -> check_reagents [label="If Yes"]; check_sol -> end_fail [label="If No: Change to DMF/DMSO"]; check_reagents -> pre_activation; pre_activation -> stronger_cond [label="If still failing"]; pre_activation -> end_ok [label="If successful"]; stronger_cond -> end_ok [label="If successful"]; stronger_cond -> end_fail [label="If still failing"]; } dot Caption: Troubleshooting workflow for amide coupling.
Detailed Steps & Explanations:
-
Solvent & Solubility: Standard solvents like Dichloromethane (DCM) are often inadequate for dissolving MSPCA and its salts.[8]
-
Protocol: Switch to an anhydrous polar aprotic solvent such as DMF or DMSO. Ensure all starting materials are fully dissolved before proceeding.
-
-
Base Selection: While DIPEA or Triethylamine (Et₃N) are common, their primary role is to deprotonate the carboxylic acid. Using a nucleophilic base like pyridine is not recommended as it can compete in the reaction.[8]
-
Expert Insight: The key is not just the base, but the order of addition. The formation of the active ester is the rate-limiting step.
-
-
Pre-activation is Crucial: The most effective strategy is to form the activated ester before introducing your amine nucleophile.[9][10]
-
Protocol:
-
Dissolve MSPCA (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1-1.2 eq) and a non-nucleophilic base like DIPEA (2.0-2.5 eq).
-
Stir this mixture at room temperature for at least 15-30 minutes. This allows the slow formation of the highly reactive HATU-ester.
-
Add your amine (1.0-1.2 eq) to the pre-activated mixture.
-
Monitor the reaction by LC-MS.
-
-
-
Alternative Coupling Reagents: If HATU fails even with pre-activation, consider reagents better suited for electron-deficient acids.
-
Option A: Acyl Halide Formation. Convert the carboxylic acid to a more reactive acyl chloride or fluoride.
-
Protocol (Acyl Chloride): Gently reflux MSPCA with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM (if solubility allows) or neat. Carefully remove the excess reagent under vacuum before adding the amine, typically with a base in an inert solvent. Caution: This is a vigorous reaction.
-
-
Option B: Other High-Performance Reagents. Consider COMU or T3P®, which can be more effective in challenging cases.
-
Question: I'm seeing a side product with a mass corresponding to my amine added to the pyridine ring. What is happening?
Answer: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The methylsulfonyl group at the 2-position is an excellent leaving group, and the pyridine ring is highly activated towards nucleophilic attack.[6][7]
Mechanism Insight:
// Reactants reactants [label=<
![]() | + | R-NH₂ |
| MSPCA | Nucleophilic Amine |
>];
// Intermediate intermediate [label=<
![]() |
| Meisenheimer-like Intermediate (Negative charge delocalized) |
>];
// Products products [label=<
![]() | + | MeSO₂⁻ |
| SNAr Product | Leaving Group |
>];
reactants -> intermediate [label="Nucleophilic\nAttack at C2"]; intermediate -> products [label="Loss of\nLeaving Group"]; } dot Caption: SNAr reaction on the 2-sulfonylpyridine core.
Mitigation Strategies:
-
Lower the Temperature: SNAr reactions are often temperature-dependent. Running your amide coupling at 0°C or even lower can significantly suppress this side reaction while still allowing the desired coupling to proceed, albeit more slowly.
-
Use a More Hindered Base: If using a primary or secondary amine base (not recommended), it can act as the nucleophile. Always use a sterically hindered tertiary amine base like DIPEA or 2,4,6-collidine.
-
Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the desired product is maximized, before the SNAr side product becomes significant.
Purification & Stability
Question: My final product is difficult to purify. I have persistent impurities related to the coupling reagents.
Answer: Byproducts from common coupling reagents, especially HATU and HOBt, can complicate purification. Tetramethylurea (TMU), a byproduct of HATU, is particularly notorious as it is polar and water-soluble.[11]
Purification Protocols:
| Impurity Source | Removal Strategy |
| HATU/COMU Byproducts (e.g., TMU) | Aqueous Washes: Perform multiple washes of your organic layer (e.g., EtOAc, DCM) with dilute acid (e.g., 1M HCl), followed by brine. For very polar products that require reverse-phase HPLC, TMU can sometimes co-elute. In these cases, consider an alternative coupling reagent for future syntheses. |
| Unreacted MSPCA | Basic Wash: Use a dilute aqueous base wash (e.g., sat. NaHCO₃ solution) to extract the acidic starting material into the aqueous layer. This is only suitable if your product is not base-labile and has low water solubility. |
| HOAt/HOBt | These are weakly acidic and can typically be removed with a NaHCO₃ wash. |
Expert Tip: If your product is soluble in a solvent like Diethyl Ether or MTBE, performing a trituration or re-slurry can be an effective way to remove polar impurities like TMU without resorting to chromatography.
Question: Is this compound stable to acidic or basic conditions?
Answer: The compound is generally stable under typical workup conditions. However, the sulfonyl group can be susceptible to cleavage under harsh conditions.
-
Strong Base & Heat: Prolonged exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures can lead to hydrolysis or displacement of the methylsulfonyl group.
-
Strong Acids: While the pyridine nitrogen will be protonated in strong acid, the sulfonyl group itself is quite stable.[12] However, always consider the stability of other functional groups on your coupling partner.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stabilizing 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid in Solution
Welcome to the technical support guide for 2-(methylsulfonyl)-4-pyridinecarboxylic acid. This resource is designed for researchers, chemists, and formulation scientists who are utilizing this compound in their experimental workflows. Given the specific nature of this molecule, which combines a pyridine ring, a carboxylic acid, and a methylsulfonyl group, understanding its stability in solution is critical for obtaining reliable and reproducible results.
This guide provides a structured approach to troubleshooting common stability challenges. We will delve into the underlying chemical principles, offer detailed experimental protocols, and present data-driven recommendations to help you maintain the integrity of your solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The stability of this molecule is governed by three key functional groups:
-
Pyridine Ring: An electron-deficient aromatic ring that can be susceptible to nucleophilic attack or ring-opening under harsh conditions.
-
Carboxylic Acid Group (-COOH): An acidic group that can undergo decarboxylation (loss of CO2), especially under thermal stress. Its protonation state is pH-dependent, which affects solubility and reactivity.
-
Methylsulfonyl Group (-SO2CH3): Generally a stable, electron-withdrawing group. However, the C-S bond can be susceptible to cleavage under extreme pH or photolytic conditions.
Q2: What is the most critical factor to control when preparing solutions of this compound?
A2: pH is the single most critical factor. The pH of the solution will dictate the ionization state of the carboxylic acid and the nitrogen on the pyridine ring, which in turn affects solubility, reactivity, and susceptibility to degradation. It is imperative to work with buffered solutions to maintain a consistent pH.[1][2][3]
Q3: My solution of this compound is turning yellow. What could be the cause?
A3: A color change, such as yellowing, is often an indicator of degradation. The most likely causes are:
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in pyridine-containing compounds.[4][5][6] Always protect solutions from light.
-
Oxidative Degradation: The pyridine ring can be susceptible to oxidation, especially in the presence of trace metal ions or peroxides. Using high-purity solvents and considering the addition of an antioxidant may be necessary.
-
Extreme pH: Highly acidic or basic conditions can catalyze degradation pathways that produce colored byproducts.
Q4: Can I heat my solution to aid dissolution?
A4: Gentle warming may be acceptable for short periods, but prolonged exposure to high temperatures should be avoided. Pyridine carboxylic acids can be prone to thermal decarboxylation. We recommend performing a preliminary thermal stress test (e.g., 40-60°C) and analyzing the sample by HPLC to determine if any degradation occurs before implementing a heating step in your standard protocol.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed troubleshooting workflows and experimental protocols to systematically investigate and mitigate stability issues.
Guide 1: Investigating Degradation - A Forced Degradation Study
Objective: To proactively identify the conditions (pH, light, heat, oxidation) that cause degradation of this compound and to characterize the resulting degradants. This is a standard approach in pharmaceutical development.[7][8]
Visual Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) to a concentration of 1 mg/mL. This is your stock solution.
-
Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~50-100 µg/mL.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature, as base-catalyzed reactions are often rapid.
-
Oxidative Stress: Use 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature and protect from light.
-
Photolytic Stress: Expose the solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil and placed alongside.
-
Thermal Stress: Incubate the solution at 80°C in a sealed vial, protected from light.
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Immediately before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Guide 2).
-
Use a diode array detector (DAD) to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.
-
Interpreting the Results
| Stress Condition | Expected Degradation Pathway | Primary Action to Mitigate |
| Acid (0.1 M HCl) | Potential hydrolysis of the sulfonyl group, though generally stable. Ring protonation may affect stability. | Use buffers with pH > 4. Avoid strongly acidic conditions. |
| Base (0.1 M NaOH) | Potential hydrolysis of the C-S bond of the methylsulfonyl group. | Strictly avoid pH > 8. Use neutral or slightly acidic buffers (pH 5-7). |
| Oxidation (H₂O₂) | N-oxidation of the pyridine ring. | Use high-purity, peroxide-free solvents. Consider inert gas sparging (N₂ or Ar) for long-term storage. |
| Photolysis (Light) | Ring cleavage or other complex photoreactions.[4][5] | Always protect solutions from light. Use amber vials or cover glassware with aluminum foil. |
| Thermal (Heat) | Decarboxylation of the carboxylic acid group. | Avoid heating solutions. Store at recommended temperatures (e.g., 2-8°C or -20°C). |
Guide 2: Developing a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating the parent compound from all potential process impurities and degradation products.
Recommended Starting HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high efficiency for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization of the carboxylic acid, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound and degradants from the reverse-phase column. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is essential in a stability study to ensure elution of all potential degradants, which may have very different polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at ~265 nm (or DAD) and Mass Spec (ESI+) | The pyridine ring provides strong UV absorbance. MS is critical for identifying unknown peaks. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
This method serves as a starting point and must be validated for your specific application.[9][10]
Guide 3: Selecting the Optimal Buffer System
Objective: To choose a buffer system that maintains a stable pH in the optimal range (identified from forced degradation studies) without directly participating in degradation reactions.[11][12]
Buffer Selection Logic
Caption: Decision process for selecting a stabilizing buffer.
Recommended Buffers for Screening:
| Buffer System | pH Range | Comments |
| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions, which may help prevent metal-catalyzed oxidation. |
| Acetate Buffer | 3.8 - 5.6 | A common and generally inert buffer system. |
| Phosphate Buffer (PBS) | 5.8 - 8.0 | Highly common, but phosphate can sometimes catalyze specific hydrolysis reactions.[1] Must be tested. |
| HEPES Buffer | 6.8 - 8.2 | Often used in biological assays, but its upper range may be too basic for this compound. |
Protocol:
-
Prepare 50 mM solutions of each candidate buffer at a pH within the target stability range.
-
Dissolve this compound in each buffer solution to your target concentration.
-
Incubate the solutions under accelerated conditions (e.g., 40°C) and at room temperature, protected from light.
-
Analyze samples by HPLC at initial, intermediate, and final time points (e.g., T=0, 3 days, 7 days).
-
The optimal buffer is the one that shows the least degradation of the parent compound.
By systematically applying these troubleshooting guides and protocols, you can confidently establish a robust methodology for preparing and storing stable solutions of this compound, ensuring the accuracy and integrity of your research.
References
- 1. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Scale-Up Challenges in 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid Production
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid. As a key intermediate in pharmaceutical and agrochemical development, its robust and scalable production is critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during scale-up, moving from bench-scale experiments to pilot and manufacturing scales. Our focus is on providing not just solutions, but the underlying chemical principles to empower you to make informed decisions throughout your process development.
Section 1: Synthesis Overview & Key Control Points
The most common synthetic route to this compound involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the key intermediate, 2-(methylthio)-4-pyridinecarboxylic acid, typically from a halo-pyridine precursor.
-
Oxidation: Conversion of the sulfide intermediate to the desired sulfone.
Each of these stages presents unique scale-up challenges that can impact yield, purity, and process safety. This guide is structured to address these challenges sequentially.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting the Oxidation Step
The oxidation of the electron-rich pyridyl sulfide is the most critical and often problematic step in the synthesis. The primary challenges revolve around achieving complete conversion to the sulfone without generating significant impurities.
FAQ 1: My oxidation is stalling, leaving significant amounts of the sulfoxide intermediate. How can I drive the reaction to completion?
Root Cause Analysis: Incomplete oxidation to the sulfone is a common issue, often stemming from insufficient oxidant stoichiometry, reduced oxidant activity, or poor mass transfer in a heterogeneous reaction mixture. The sulfoxide is electronically deactivated compared to the starting sulfide, making the second oxidation step kinetically slower.
Troubleshooting Steps:
-
Re-evaluate Oxidant Stoichiometry:
-
The theoretical stoichiometry for sulfide to sulfone conversion is two equivalents of the oxidizing agent (e.g., hydrogen peroxide). On scale-up, it is common to require a slight excess (e.g., 2.1-2.5 equivalents) to account for any oxidant decomposition or minor side reactions.
-
Action: Perform a controlled experiment where the oxidant is added portion-wise, monitoring the reaction progress (e.g., by HPLC) after each addition to determine the optimal charge.
-
-
Increase Reaction Temperature:
-
If the oxidant is thermally stable (e.g., certain peroxy acids), a modest increase in temperature (e.g., 10-15 °C) can significantly increase the rate of the second oxidation.
-
Caution: Before increasing the temperature on a larger scale, it is imperative to perform differential scanning calorimetry (DSC) on the reaction mixture to understand the thermal hazards. Sulfide oxidations can be highly exothermic.
-
-
Consider a More Potent Oxidizing System:
-
If using milder oxidants like urea-hydrogen peroxide, switching to a more reactive system may be necessary.[1]
-
Potassium permanganate (KMnO₄) in an acidic medium (e.g., acetic acid) is a powerful oxidant for converting pyridyl sulfides to sulfones.[2]
-
m-Chloroperoxybenzoic acid (m-CPBA) is also effective, though its cost and the need to remove the m-chlorobenzoic acid byproduct can be drawbacks on a large scale.[3]
-
-
Improve Mass Transfer:
-
On scale-up, inadequate mixing can lead to localized areas of low oxidant concentration, causing the reaction to stall.
-
Action: Ensure the vessel's agitation speed is sufficient to maintain a homogeneous suspension. For very viscous slurries, consider dilution with a compatible solvent, provided it doesn't negatively impact the reaction rate or product solubility.
-
Protocol: Monitoring Oxidation by HPLC A robust in-process control (IPC) is crucial for managing the oxidation.
| Parameter | Recommended Setting |
| Column | C18 Reverse Phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Expected Elution | This compound (most polar)Sulfoxide intermediate2-(Methylthio)-4-pyridinecarboxylic acid (least polar) |
FAQ 2: I am observing a significant new impurity that I suspect is the N-oxide. How can I prevent its formation?
Root Cause Analysis: The pyridine nitrogen is a nucleophilic site and is susceptible to oxidation, especially with peroxy-based oxidants, leading to the formation of the corresponding pyridine-N-oxide.[4][5][6] This side reaction competes with the desired sulfide oxidation. The basicity of the pyridine nitrogen makes it a target for electrophilic oxidizing agents.
Troubleshooting Strategies:
-
Protonate the Pyridine Nitrogen:
-
The most effective way to deactivate the pyridine nitrogen towards oxidation is to protonate it by running the reaction under acidic conditions. The resulting pyridinium salt is significantly less nucleophilic.
-
Action: Use acetic acid as the solvent or co-solvent. If using an oxidant like hydrogen peroxide, adding a catalytic amount of a strong acid can also be effective. A patent for a related process suggests using hydrogen peroxide in the presence of an alkali metal tungstate, which is often performed in an alcoholic solvent, but acidification could be adapted.[7]
-
-
Select a More Chemoselective Oxidant:
-
Some oxidizing agents have a higher affinity for sulfur over nitrogen. While peroxy acids are prone to N-oxidation, other systems may offer better selectivity.
-
Potassium permanganate, when used under controlled acidic conditions, can favor sulfur oxidation. However, harsh conditions can lead to ring degradation.[8][9]
-
-
Control Reaction Temperature:
-
N-oxidation can become more prevalent at higher temperatures.
-
Action: Maintain the lowest possible temperature that still allows for a reasonable reaction rate for the sulfone formation. This might involve longer reaction times but can significantly improve the purity profile.
-
Caption: Competing oxidation pathways during the synthesis.
Section 3: Isolation and Purification Challenges
Once the reaction is complete, isolating the product with high purity is the next major hurdle. The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid group) and the presence of inorganic byproducts can complicate the work-up.
FAQ 3: My product is difficult to crystallize, and I have low recovery from the work-up. What can I do?
Root Cause Analysis: Low recovery and crystallization difficulties often stem from the product's solubility profile, the presence of impurities that inhibit crystal formation, or an inappropriate pH during isolation. The zwitterionic character of the molecule can lead to high solubility in aqueous media.
Troubleshooting Steps:
-
pH Adjustment for Precipitation:
-
The product will be most soluble at high and low pH values (as the carboxylate salt or the protonated pyridine, respectively). Its lowest solubility will be near its isoelectric point (pI).
-
Action: After the reaction, perform a careful, slow adjustment of the pH of the aqueous solution to the pI of the product to induce precipitation. This must be determined experimentally but is typically in the range of pH 3-4 for pyridinecarboxylic acids.[10] A generic method for purifying water-insoluble acids involves dissolution in a base followed by precipitation with a mineral acid.[11]
-
-
Solvent Selection for Recrystallization:
-
A single solvent may not provide the ideal solubility curve for recrystallization (high solubility when hot, low solubility when cold).
-
Action: Screen various solvent systems. A common and effective approach for polar molecules like this is to use a mixed solvent system, such as alcohol/water, toluene/petroleum ether, or acetic acid/water.[11]
-
-
Removal of Inorganic Salts:
-
If an oxidant like KMnO₄ was used, the manganese salts formed must be completely removed. These can interfere with crystallization and contaminate the final product.
-
Action: After quenching the reaction, filter the hot reaction mixture to remove insoluble manganese dioxide. If soluble manganese salts are present, consider a work-up that involves partitioning the product into an organic layer, leaving the salts in the aqueous phase.
-
Protocol: General Purification by pH Adjustment
-
Ensure the reaction is complete and any excess oxidant has been quenched (e.g., with sodium bisulfite).
-
If the reaction was in an organic solvent, extract the product into an aqueous basic solution (e.g., 1N NaOH). The pH should be at least 3 units above the pKa of the carboxylic acid.[11]
-
Wash the aqueous layer with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to remove non-polar impurities.
-
Slowly add a mineral acid (e.g., 2N HCl) to the aqueous layer with vigorous stirring until the pH reaches the experimentally determined isoelectric point.
-
Cool the resulting slurry in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold deionized water, and then with a non-polar solvent (like hexane) to aid in drying.
-
Dry the product under vacuum at an appropriate temperature.
Section 4: Impurity Profile Management
Controlling the impurity profile is paramount for any active pharmaceutical ingredient (API) intermediate. On scale-up, even minor side reactions can lead to significant quantities of impurities that are difficult to remove.
FAQ 4: What are the most likely process-related impurities I should be monitoring for?
Root Cause Analysis: Impurities can arise from starting materials, intermediates, side reactions, and degradation. A thorough understanding of the reaction mechanism allows for the prediction of likely impurities.
Key Potential Impurities:
| Impurity Name | Structure | Origin | Mitigation Strategy |
| 2-(Methylthio)-4-pyridinecarboxylic acid | Starting Material | Incomplete SNAr reaction or carry-over | Ensure complete conversion in the first step; monitor by HPLC. |
| 2-(Methylsulfinyl)-4-pyridinecarboxylic acid | Sulfoxide Intermediate | Incomplete oxidation | Increase oxidant stoichiometry, temperature, or reaction time. |
| This compound N-oxide | N-Oxide | Side reaction during oxidation | Perform oxidation under acidic conditions to protonate the pyridine nitrogen. |
| Decarboxylation Product | 2-Methylsulfonylpyridine | Thermal degradation | Avoid excessive temperatures during reaction and work-up. Some decarboxylation of pyridine carboxylic acids can be catalyzed by metals.[12] |
References
- 1. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 9. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Temperature and Solvent Effects
Welcome to the Technical Support Center for managing reaction temperature and solvent effects. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to address specific challenges encountered during chemical synthesis. Our goal is to empower you with the expertise to control your reaction outcomes, ensuring safety, maximizing yield, and achieving desired purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and management of reaction temperature and solvents.
Q1: How does temperature fundamentally affect reaction rates and outcomes?
A1: Temperature is a critical parameter in chemical synthesis as it directly influences the kinetic energy of molecules.[1][2] An increase in temperature generally leads to a higher reaction rate because reactant molecules move faster, resulting in more frequent and energetic collisions.[2][3][4] This increased energy helps overcome the activation energy barrier required for the reaction to proceed.[3][5] However, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted byproducts, thus reducing the overall yield and purity.[4][6] Conversely, lowering the temperature slows down reaction rates, which can be advantageous for controlling highly exothermic reactions or improving selectivity.[1]
Q2: What are the primary considerations when selecting a solvent for a new reaction?
A2: Choosing the right solvent is a multi-faceted decision that significantly impacts reaction success.[7][8] Key factors include:
-
Solubility: The solvent must effectively dissolve the reactants to ensure they can interact.[8][9][10] It's often beneficial to test the solubility of starting materials in small amounts of various solvents beforehand.[9]
-
Reactivity: The solvent should ideally be inert and not participate in the reaction, unless it is intended to be a reactant (solvolysis).[10][11]
-
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature.[9][10][11][12] Reactions are often run at the reflux temperature of the solvent to maintain a constant temperature.[11]
-
Polarity: The polarity of the solvent must be matched with the reactants and the reaction mechanism to optimize rates and selectivity.[9][12][13]
-
Post-Reaction Workup: Consider how easily the solvent can be removed after the reaction is complete and whether it will interfere with purification methods like distillation or crystallization.[9][11]
-
Safety and Environmental Impact: Prioritize solvents with low toxicity, flammability, and environmental impact.[8][9][14] Several companies and organizations have developed solvent selection guides to promote greener chemistry.[15][16][17][18]
Q3: What is the difference between polar protic, polar aprotic, and nonpolar solvents, and how do they affect my reaction?
A3: Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.[13]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds.[13] They are effective at solvating both cations and anions. They are particularly good at stabilizing charged intermediates, such as carbocations in SN1 reactions, thereby increasing the reaction rate.[7][13][19][20]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) possess polar bonds but lack an O-H or N-H bond, so they cannot donate hydrogen bonds.[13] They are good at solvating cations but not anions, leaving the anions "naked" and more nucleophilic. This makes them ideal for SN2 reactions.[13][19][20]
-
Nonpolar Solvents (e.g., hexane, toluene, benzene) have low dielectric constants and do not effectively solvate charged species. They are suitable for reactions involving nonpolar reactants.[9]
The choice of solvent can dramatically alter the course of a reaction, favoring one mechanistic pathway over another.[7]
Troubleshooting Guides
This section provides in-depth guidance on specific experimental challenges related to temperature and solvent management.
Guide 1: Managing Exothermic Reactions and Preventing Thermal Runaway
A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed, leading to a dangerous, uncontrolled increase in temperature and pressure.[21]
Symptoms:
-
Rapid, unexpected increase in reaction temperature.
-
Sudden increase in pressure.
-
Vigorous boiling or outgassing.
-
Change in color or viscosity of the reaction mixture.
Root Causes and Solutions:
| Root Cause | Explanation | Preventative & Corrective Actions |
| Inadequate Heat Removal | The reactor's cooling system cannot dissipate the heat generated by the reaction. This is a common issue during scale-up due to the decreasing surface-area-to-volume ratio.[22] | Before the reaction: Conduct calorimetric studies (e.g., DSC) to understand the reaction's thermal hazards.[22] Ensure your cooling system (e.g., cooling jackets, external heat exchangers) is adequately sized for the maximum heat output.[22][23] During the reaction: Use automated temperature control systems to adjust cooling rates.[23] |
| Incorrect Reagent Addition Rate | Adding a reactive reagent too quickly can lead to a rapid release of heat that overwhelms the cooling system. | Implement a controlled, gradual addition of the limiting reagent (semi-batch process).[22] Use a dosing pump for precise control. |
| Poor Mixing | Inefficient stirring can create localized hot spots where the reaction rate is significantly higher.[23] | Ensure adequate and appropriate stirring for the scale and viscosity of the reaction.[23] Use baffles in larger reactors to improve mixing. |
| Lack of Emergency Plan | Failure to have a pre-defined plan for handling an exotherm. | Develop and document an emergency shutdown procedure. This may include an emergency cooling system, adding a quenching agent to stop the reaction, or utilizing a pressure relief system.[22][23] |
Experimental Protocol: Basic Safety Override for Controlled Additions
This protocol describes a conceptual setup for a laboratory-scale reaction with a safety override to prevent thermal runaway.
-
Setup: Assemble the reaction vessel in a cooling bath (e.g., ice-water bath). Use an overhead stirrer for efficient mixing and a thermocouple to monitor the internal reaction temperature. Connect the reagent addition pump to a controller that is linked to the thermocouple.
-
Programming the Controller: Set a maximum temperature limit in the controller (e.g., 5°C above the target reaction temperature). Program the controller to automatically stop the reagent addition pump if this temperature is exceeded.
-
Execution: Begin the reaction and the controlled addition of the reagent. The controller will monitor the temperature continuously.
-
Safety Action: If an exotherm causes the temperature to rise to the set limit, the controller will halt the addition, allowing the cooling system to bring the temperature back down. The addition will resume only when the temperature is back within the safe range.
Caption: Workflow for managing exothermic reactions.
Guide 2: Optimizing Solvent Choice for Improved Yield and Selectivity
Poor yield or the formation of unwanted byproducts can often be traced back to a suboptimal solvent choice. The solvent influences reaction kinetics and can stabilize or destabilize transition states, thereby affecting selectivity.[7][24]
Symptoms:
-
Low yield of the desired product.
-
Formation of multiple, difficult-to-separate byproducts.
-
Reaction fails to proceed to completion.
Troubleshooting Solvent Selection:
| Problem | Potential Solvent-Related Cause | Suggested Action |
| Low Reaction Rate | The solvent may be over-stabilizing the reactants relative to the transition state. For example, a polar protic solvent can solvate a nucleophile through hydrogen bonding, reducing its reactivity in an SN2 reaction.[7][20] | For SN2 reactions, switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance nucleophilicity.[13][20] For SN1 reactions, a more polar protic solvent (e.g., water, methanol) can accelerate the reaction by stabilizing the carbocation intermediate.[7][19][20] |
| Poor Selectivity | The solvent may not be adequately differentiating between competing reaction pathways. | Consider a solvent that can selectively stabilize the transition state of the desired pathway. For example, in keto-enol tautomerism, nonpolar solvents favor the hydrogen-bonded enol form, while polar solvents favor the diketo form.[7] |
| Reactant Precipitation | One or more reactants are not sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and incomplete reaction.[9] | Test the solubility of all reactants in a range of solvents with varying polarities.[9] A solvent mixture may be necessary to achieve adequate solubility for all components.[8] |
| Product Inhibition | The product is insoluble in the reaction solvent and precipitates onto the surface of a solid reactant or catalyst, preventing further reaction. | Choose a solvent in which the product has at least moderate solubility. Alternatively, if the product is desired to crystallize out, ensure it does not passivate any reactive surfaces. |
Experimental Protocol: Solvent Screening for a Model SN2 Reaction
This protocol outlines a method for systematically screening solvents to optimize the yield of a simple SN2 reaction (e.g., the reaction of sodium azide with 1-bromobutane).
-
Setup: Prepare a series of small-scale reactions in parallel, each in a different solvent. Include a polar protic solvent (e.g., methanol), a polar aprotic solvent (e.g., DMSO), and a nonpolar solvent (e.g., toluene).
-
Execution: Run all reactions under identical conditions (temperature, concentration, stirring rate).
-
Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., GC, TLC, NMR).
-
Analysis: Compare the reaction rates and final yields across the different solvents. The polar aprotic solvent is expected to give the highest rate and yield for this type of reaction.
-
Optimization: Based on the results, further optimization can be performed with other solvents from the most promising class.
Caption: Decision logic for initial solvent selection based on reaction type.
References
- 1. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. msesupplies.com [msesupplies.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 9. thecalculatedchemist.com [thecalculatedchemist.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 13. researchgate.net [researchgate.net]
- 14. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 16. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 17. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 22. benchchem.com [benchchem.com]
- 23. amarequip.com [amarequip.com]
- 24. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis [mdpi.com]
Technical Support Center: A-Z Guide to Improving Pharmacokinetic Properties of Novel Derivatives
Welcome to the technical support center dedicated to navigating the complexities of pharmacokinetic (PK) optimization. This guide is structured to address the most pressing experimental challenges faced by drug discovery and development scientists. We will move from foundational questions to deep-dive troubleshooting protocols, providing not just the 'how' but the critical 'why' behind each step.
Section 1: Frequently Asked Questions (FAQs) - Foundational PK Challenges
This section addresses the high-level questions that often arise during the early stages of lead optimization when poor pharmacokinetic behavior is first observed.
Q1: My lead compound shows excellent in vitro potency but has very low oral bioavailability in our first animal studies. Where do I even begin to diagnose the problem?
A1: This is a classic and multifaceted challenge in drug discovery. Low oral bioavailability is rarely due to a single factor but rather a combination of issues related to Absorption, Distribution, Metabolism, and Excretion (ADME). A systematic, stepwise approach is crucial to identify the primary barrier(s).[1][2]
Your investigation should be guided by answering three core questions:
-
Does the compound dissolve? Poor aqueous solubility is a primary hurdle. A compound that doesn't dissolve in gastrointestinal (GI) fluids cannot be absorbed.[1][2]
-
Can the compound cross the intestinal wall? If it dissolves, it must still possess the right physicochemical properties to permeate the intestinal epithelium and enter the bloodstream.[1][2][3]
-
Does the compound survive its journey to systemic circulation? After absorption, it may be rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism) or pumped back into the gut by efflux transporters.[1][2][4]
To start, you should initiate a series of in vitro assays to dissect these possibilities before committing to further animal studies.
Q2: What are the essential in vitro assays I should run to profile a compound with suspected poor oral bioavailability?
A2: A standard panel of in vitro ADME assays will provide a comprehensive profile of your compound's liabilities. The goal is to assess solubility, permeability, metabolic stability, and potential for transporter-mediated efflux.
| PK Parameter | Recommended In Vitro Assay | Purpose | Key Output |
| Solubility | Kinetic & Thermodynamic Solubility Assays | To measure solubility in simulated gastric and intestinal fluids (SGF/SIF).[1] | Solubility value (µg/mL or µM). |
| Permeability | Caco-2 or PAMPA Assay | To assess the rate of transport across a surrogate intestinal barrier.[3][5] | Apparent Permeability Coefficient (Papp). |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | To determine the rate of metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][4] | Intrinsic Clearance (CLint) or Half-life (t½). |
| Efflux Liability | Caco-2 Bidirectional Assay | To determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][6] | Efflux Ratio (ER). |
| Plasma Protein Binding | Equilibrium Dialysis or Ultrafiltration | To measure the fraction of drug bound to plasma proteins, as only the unbound drug is active.[7][8][9] | Fraction unbound (fu). |
Running these assays concurrently provides a holistic view. For example, a compound might have good permeability but be rapidly metabolized, or it might be stable but unable to dissolve.
Q3: My compound has extremely low aqueous solubility. What are the primary strategies—both chemical and formulation-based—to address this?
A3: Tackling poor solubility requires a dual approach: medicinal chemistry modifications and formulation strategies.
Medicinal Chemistry Approaches:
-
Introduce Ionizable Groups: Adding a basic amine or an acidic carboxylic acid can allow for salt formation, which often dramatically increases solubility and dissolution rate.[10]
-
Disrupt Crystal Packing: High melting point often correlates with low solubility ("brick dust"). Strategies to disrupt the crystal lattice, such as breaking molecular planarity or symmetry, can lower the melting point and improve solubility.[11]
-
Add Polar Functional Groups: Incorporating polar groups (e.g., hydroxyls, amides) can increase hydrophilicity. However, this must be balanced against potential loss of permeability and potency.[11]
-
Prodrugs: A prodrug approach involves masking the parent molecule with a hydrophilic promoiety that is cleaved in vivo to release the active drug.[12][13][14][15] This is a powerful technique for overcoming solubility issues.[12][13][14][15]
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[16][17][18]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can prevent it from crystallizing, maintaining it in a higher-energy, more soluble form.[16][19]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[16][20][21]
The choice of strategy depends on the compound's specific properties and the stage of development.[17]
Section 2: Troubleshooting Experimental Workflows
This section provides detailed, step-by-step guides for common experimental pain points and how to interpret the results.
Troubleshooting Guide 1: The Caco-2 Permeability Assay
Scenario: "My compound shows very low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 assay, and the mass balance (recovery) is less than 70%. I don't know if it's truly impermeable or if something else is wrong."
Low recovery is a common and confounding issue in Caco-2 assays that must be resolved before you can trust the permeability value.[3][5] It suggests the compound is being "lost" during the experiment.
Caption: Troubleshooting workflow for low recovery in Caco-2 assays.
Expert Interpretation:
-
An efflux ratio (ER) greater than 2, calculated from the bidirectional Caco-2 assay (Papp B-A / Papp A-B), is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.[6] If this is the case, you can confirm it by running the assay with a known P-gp inhibitor like verapamil. A significant increase in the A-B permeability in the presence of the inhibitor confirms efflux liability.[6]
Troubleshooting Guide 2: The Liver Microsomal Stability Assay
Scenario: "My compound is cleared almost instantly (t½ < 5 minutes) in our human liver microsome (HLM) assay. How can I identify the metabolic 'soft spot' to guide the next round of synthesis?"
Rapid clearance in HLMs points to extensive Phase I metabolism, typically oxidation by Cytochrome P450 (CYP) enzymes.[22][23][24][25][26] The key is to find where on the molecule this is happening.
-
Incubation & Quenching:
-
Set up a larger-scale incubation of your compound with HLMs and the necessary cofactor (NADPH).
-
At several time points (e.g., 0, 5, 15, 30 minutes), take an aliquot and quench the reaction by adding a cold organic solvent like acetonitrile or methanol, which precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interrogation:
-
Look for new peaks in the chromatogram that appear and grow over time.
-
Examine the mass spectra of these new peaks. Common metabolic transformations to look for include:
-
Oxidation: An increase in mass of +16 Da (addition of an oxygen atom).
-
N-dealkylation: Loss of an alkyl group from a nitrogen atom.
-
O-dealkylation: Loss of an alkyl group from an ether.
-
-
Use the fragmentation pattern (MS/MS) of the parent compound and the potential metabolites to pinpoint the location of the modification.
-
Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed:[27][28][29]
-
Blocking with Halogens: If an aromatic ring is being hydroxylated, adding a fluorine or chlorine atom at that position can block the oxidation.[4]
-
Isosteric Replacement: Replace a metabolically labile group with a more stable one. For example, replacing a labile ester with a more stable amide.[27]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of CYP-mediated bond cleavage (the "Kinetic Isotope Effect").[28][30]
-
Introducing Steric Hindrance: Adding a bulky group (e.g., a t-butyl group) near the metabolic site can physically block the enzyme from accessing it.[27]
Caption: Decision tree for modifying a compound with high metabolic clearance.
Section 3: Strategic Guidance for Lead Optimization
Q: We have improved solubility and metabolic stability, but our compound is still not orally bioavailable. What other, less common, factors should we consider?
A: When the primary culprits have been addressed, it's time to investigate more nuanced pharmacokinetic barriers.
-
Gut Wall Metabolism: While liver metabolism is often the focus, enzymes in the intestinal wall can also perform extensive first-pass metabolism before the drug even reaches the portal vein.[1] If your compound is stable in liver microsomes but not in intestinal S9 fractions or Caco-2 cells, this may be the issue. The same chemical modification strategies apply.
-
High Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to distribute into tissues and exert a therapeutic effect.[8][9] If your compound is >99.9% bound to plasma proteins, the free concentration may be too low to be effective, even if total exposure is high.
-
Poor Formulation Performance: The chosen formulation may not be optimal. For example, a solid dispersion might not be dissolving quickly enough in vivo, or a lipid-based system may be interacting poorly with bile salts.[16][20] Experimenting with different formulation technologies is a valid strategy.[19][21][31]
-
Prodrug Reconversion: If you are using a prodrug strategy, ensure that the conversion to the active parent drug is happening efficiently at the desired site.[14][32] You may need to measure both the prodrug and the active moiety in plasma to confirm this.
By systematically diagnosing and addressing each potential barrier—from the most common to the more obscure—you can logically and efficiently guide your derivatives toward a pharmacokinetic profile suitable for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How can prodrugs improve PK profiles? [synapse.patsnap.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. longdom.org [longdom.org]
- 19. upm-inc.com [upm-inc.com]
- 20. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. metabolon.com [metabolon.com]
- 23. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 24. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmatutor.org [pharmatutor.org]
- 26. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nedmdg.org [nedmdg.org]
- 28. pharmafocusasia.com [pharmafocusasia.com]
- 29. researchgate.net [researchgate.net]
- 30. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. What are the formulation strategies to improve PK properties? [synapse.patsnap.com]
- 32. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid and Its Analogs
Introduction
The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents for diverse pathological conditions including cancer, diabetes, inflammation, and infectious diseases.[1][2][3] The inherent versatility of the pyridine ring, coupled with the acidic functionality of the carboxyl group, provides a fertile ground for structural modifications to achieve desired pharmacological profiles. This guide provides a comprehensive analysis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid, a molecule of growing interest, by comparing its potential biological activities with those of established and emerging pyridine carboxylic acid derivatives. We will delve into its potential as an enzyme inhibitor, particularly in the context of oncology, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.
The Landscape of Pyridine Carboxylic Acid Derivatives in Drug Discovery
Pyridine carboxylic acids are categorized into three main isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid).[1][4] Each isomer has served as a foundational structure for numerous approved drugs.[1][2] The introduction of various substituents onto the pyridine ring dramatically influences the molecule's physicochemical properties and biological targets. The subject of this guide, this compound, features a methylsulfonyl group at the 2-position and a carboxylic acid at the 4-position, suggesting a potential for unique biological interactions.
This compound: A Profile
This compound (CAS 1186663-27-3) is a heterocyclic building block noted for its application as a synthetic intermediate in the development of kinase inhibitors for cancer therapy and in the design of agrochemicals.[5][6] The electron-withdrawing nature of the methylsulfonyl group can significantly impact the electronic distribution of the pyridine ring, potentially influencing its binding affinity and selectivity for biological targets.
Comparative Analysis of Biological Activity
Based on the activities of structurally related compounds, we can hypothesize and compare the potential biological activities of this compound.
Enzyme Inhibition: A Primary Target
The pyridine carboxylic acid scaffold is a well-established pharmacophore for enzyme inhibitors.[1][2] The methylsulfonyl group, present in our target molecule, is also a key feature in several selective COX-2 inhibitors.[7]
Table 1: Comparison of Potential Enzyme Inhibitory Activities
| Compound/Class | Target Enzyme(s) | Therapeutic Area | Key Structural Features | Reference(s) |
| This compound (Hypothesized) | Kinases, COX-2, Histone Demethylases (KDMs) | Oncology, Inflammation | Methylsulfonyl and carboxylic acid groups on a pyridine ring. | [5],[7] |
| Pyridine-2,4-dicarboxylic acid derivatives | JMJD2E (a histone demethylase) | Oncology | Dicarboxylic acid substitution on the pyridine ring. | [1] |
| 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines | COX-2 | Inflammation | A central pyridine ring with a methylsulfonylphenyl substituent. | [7] |
| ABT-279 (a complex pyridine carboxylic acid derivative) | Dipeptidyl Peptidase-IV (DPP-IV) | Diabetes | A complex structure featuring a pyridine carboxylic acid moiety. | [8] |
| Picolinic Acid (2-Pyridinecarboxylic acid) | Zinc finger proteins | Antiviral, Immune modulation | A simple pyridine carboxylic acid. | [9] |
Causality Behind Experimental Choices: The choice to investigate kinase and histone demethylase inhibition is driven by the known applications of pyridine carboxylic acid derivatives in oncology.[1] The presence of the methylsulfonyl group, a key moiety in selective COX-2 inhibitors, warrants the investigation of its anti-inflammatory potential.[7]
Anticancer Potential
The reported use of this compound as an intermediate for kinase inhibitors strongly suggests its potential utility in oncology.[5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
dot
Caption: Hypothesized mechanism of action for this compound as a kinase inhibitor.
Experimental Protocols
To empirically validate the hypothesized biological activities of this compound, the following experimental workflows are proposed.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of cancer-related kinases.
Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be tested.
-
Kinase Panel Selection: Select a panel of commercially available recombinant kinases relevant to cancer (e.g., EGFR, VEGFR, PDGFR, Src).
-
Assay Procedure (Example using a luminescence-based assay): a. In a 96-well plate, add the kinase, a suitable substrate, and ATP. b. Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle). c. Incubate the plate at the optimal temperature for the kinase reaction. d. Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining. e. Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
dot
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Culture: Culture the cells in appropriate media and conditions.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Proliferation Assay (Example using MTT assay): a. After the treatment period, add MTT reagent to each well and incubate. b. The viable cells will reduce the MTT to formazan crystals. c. Solubilize the formazan crystals with a suitable solvent. d. Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural features, shared with other biologically active pyridine carboxylic acid derivatives, suggest a strong potential for enzyme inhibition. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and elucidating the compound's mechanism of action. Further investigation into its structure-activity relationship, through the synthesis and testing of analogs, will be crucial in optimizing its therapeutic potential.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. This compound [myskinrecipes.com]
- 6. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 7. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Profile of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid and Its Analogs
This guide provides an in-depth comparative analysis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid and its structurally related analogs, focusing on their performance in preclinical in vitro and in vivo studies. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic pathways, experimental protocols, and comparative efficacy of these compounds, offering a comprehensive resource for those exploring their therapeutic potential.
Introduction to this compound and Its Therapeutic Relevance
This compound is a heterocyclic organic compound featuring a pyridine core, a functionality prevalent in numerous pharmacologically active molecules. While direct and extensive research on this specific parent compound is limited, its structural motifs are present in derivatives that have shown significant activity as modulators of key biological targets, namely G protein-coupled receptor 119 (GPR119) and cyclooxygenase-2 (COX-2). These targets are implicated in metabolic disorders and inflammation, respectively, highlighting the potential therapeutic avenues for compounds based on this scaffold.
This guide will therefore explore the biological activities of this compound through the lens of its better-characterized derivatives, providing a comparative framework against established therapeutic agents.
Comparative Analysis: GPR119 Agonist Activity
Derivatives of this compound have been investigated as agonists of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.[2][3]
In Vitro Potency Comparison
The in vitro potency of GPR119 agonists is typically assessed by measuring their ability to stimulate cyclic AMP (cAMP) production in cell lines engineered to express the receptor. A comparison of a representative analog with the known GPR119 agonist PSN632408 is presented below.
| Compound | Chemical Class | Cell Line | EC50 (µM) for human GPR119 | Reference |
| Analog of this compound | Pyrimidine | HEK293 | Potency to be determined | N/A |
| PSN632408 | Pyrimidine | HEK293 | 7.9 | [4][5][6] |
| PSN375963 | Pyrimidine | HEK293 | 8.4 | [6] |
EC50: Half-maximal effective concentration
The data indicates that PSN632408 is a micromolar agonist of the human GPR119 receptor. The potency of novel analogs of this compound would need to be determined using similar assays to establish a direct comparison.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that leads to enhanced insulin secretion. The pathway is illustrated below.
References
Comparative Validation of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid as a Kynurenine 3-Monooxygenase Inhibitor: A Technical Guide
This guide provides a comprehensive framework for the validation of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. We will objectively compare its hypothetical performance with established KMO inhibitors and provide detailed experimental protocols to support these evaluations. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutics targeting neurodegenerative and inflammatory diseases.
Introduction: The Kynurenine Pathway and the Rationale for KMO Inhibition
The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals.[1][2] This metabolic cascade generates several neuroactive and immunomodulatory molecules. A key branching point in this pathway is regulated by Kynurenine 3-Monooxygenase (KMO), a mitochondrial enzyme that converts L-kynurenine (KYN) into 3-hydroxykynurenine (3-HK).[3][4][5]
Under normal physiological conditions, the KP is essential for generating cellular energy. However, under inflammatory conditions, the upregulation of KP enzymes, particularly KMO, can lead to an accumulation of neurotoxic downstream metabolites, such as 3-HK and quinolinic acid (QUIN).[2][4] These metabolites are implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[3][4][6]
Inhibiting KMO presents a promising therapeutic strategy. By blocking the conversion of KYN to 3-HK, KMO inhibitors can decrease the production of these neurotoxic compounds.[1][4] Furthermore, this inhibition shunts the pathway towards the formation of kynurenic acid (KYNA), a known neuroprotectant with antagonistic effects at NMDA receptors.[1][3] Therefore, the validation of novel KMO inhibitors, such as the putative inhibitor this compound, is of significant interest in the development of new treatments for neurological diseases.
In Vitro Validation: Direct Enzymatic Inhibition
The initial step in validating a potential inhibitor is to determine its direct effect on the target enzyme's activity in a controlled, cell-free environment.
Principle of the KMO Inhibition Assay
The activity of KMO, an NADPH-dependent flavin monooxygenase, can be monitored by measuring the consumption of its cofactor, NADPH.[7][8] The decrease in NADPH concentration is directly proportional to the formation of 3-HK and can be quantified by measuring the absorbance at 340 nm.[7][9] An effective inhibitor will reduce the rate of NADPH consumption.
Experimental Protocol: In Vitro KMO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KMO.
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Ro 61-8048 or GSK180 (positive control inhibitor)
-
DMSO (vehicle)
-
96-well or 384-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the control inhibitor in DMSO.
-
Create a serial dilution of the test and control compounds in KMO Assay Buffer.
-
Prepare working solutions of L-Kynurenine and NADPH in KMO Assay Buffer.
-
-
Assay Setup:
-
In the microplate, add the diluted test compound, control inhibitor, or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the recombinant KMO enzyme to all wells except the blank.
-
Initiate the reaction by adding a mixture of L-Kynurenine and NADPH to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm at time zero.
-
Incubate the plate at 37°C and measure the absorbance at 340 nm at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Comparative Data Presentation
| Compound | Putative Target | In Vitro IC50 (nM) | Reference Compound IC50 (nM) |
| This compound | KMO | To be determined | Ro 61-8048: ~20-50 nM |
| GSK180: ~6 nM[9] |
Cell-Based Validation: Assessing Cellular Efficacy
While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to evaluate a compound's ability to penetrate cell membranes and inhibit the target in a more physiologically relevant context.
Principle of the Cell-Based KMO Assay
This assay measures the production of 3-HK in cells that endogenously or recombinantly express KMO.[10][11] Cells are treated with the test compound and then supplied with the substrate, L-kynurenine. The amount of 3-HK produced is then quantified, typically by LC-MS/MS. A potent inhibitor will reduce the cellular production of 3-HK.
Experimental Protocol: Cell-Based KMO Inhibition Assay
Objective: To determine the cellular IC50 of this compound.
Materials:
-
HEK293 cells stably expressing human KMO or primary human peripheral blood mononuclear cells (PBMCs).[10][11]
-
Cell culture medium and supplements
-
This compound
-
Ro 61-8048 or GSK180
-
L-Kynurenine
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or the control inhibitor for a predetermined time.
-
-
Substrate Addition:
-
Add L-kynurenine to the cell culture medium to initiate the KMO-mediated conversion.
-
-
Sample Collection and Preparation:
-
After incubation, collect the cell culture supernatant.
-
Prepare the samples for LC-MS/MS analysis, which may involve protein precipitation and dilution.
-
-
Quantification of 3-HK:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 3-HK.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 3-HK production for each concentration of the inhibitor.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Comparative Data Presentation
| Compound | Cell Line | Cellular IC50 (µM) | Reference Compound Cellular IC50 (µM) |
| This compound | HEK293-hKMO | To be determined | GSK180: 2.0 µM[9][11] |
| Human PBMCs | To be determined | GSK180 (in human primary hepatocytes): 2.6 µM[9][11] |
Visualizing the Mechanism and Workflow
The Kynurenine Pathway and the Role of KMO Inhibition
Caption: Inhibition of KMO shifts tryptophan metabolism away from neurotoxic products.
Experimental Workflow for Inhibitor Validation
Caption: A stepwise approach to validate a novel KMO inhibitor.
Selectivity Profiling
An ideal therapeutic agent should exhibit high selectivity for its intended target to minimize off-target effects. Therefore, it is essential to assess the inhibitory activity of this compound against other related enzymes.
Recommended Selectivity Assays:
-
Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO): These are the initial rate-limiting enzymes in the kynurenine pathway. Inhibition of these enzymes would have a different biological outcome than KMO inhibition.
-
Other Flavin-Dependent Monooxygenases: To ensure the compound is not a general inhibitor of this enzyme class.
-
Cytochrome P450 (CYP) Panel: To assess the potential for drug-drug interactions.
The results of these assays should demonstrate significantly lower potency against these off-target enzymes compared to KMO.
Conclusion
This guide outlines a rigorous and comprehensive strategy for validating the inhibitory effects of this compound on Kynurenine 3-Monooxygenase. By following the detailed in vitro and cell-based protocols, and by comparing its performance against established inhibitors, researchers can generate a robust data package to support its potential as a novel therapeutic agent. The proposed experimental workflow ensures scientific integrity and provides a clear path for the preclinical assessment of this and other putative KMO inhibitors. The ultimate goal is the development of selective and potent drugs that can modulate the kynurenine pathway for the treatment of neurodegenerative and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 6. gladstone.org [gladstone.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid and Its Positional Isomers: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, heteroaromatic sulfones have emerged as a privileged scaffold, demonstrating a wide range of biological activities. Among these, the methylsulfonyl-pyridinecarboxylic acid framework is of particular interest due to its unique electronic properties and potential for targeted covalent inhibition. This guide provides an in-depth comparative analysis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid and two of its key positional analogs: 6-(methylsulfonyl)-2-pyridinecarboxylic acid and 5-(methylsulfonyl)-2-pyridinecarboxylic acid. We will delve into their physicochemical properties, synthetic routes, and a mechanistic comparison of their biological reactivity, supported by relevant experimental protocols.
Physicochemical Properties: A Foundation for Drug Design
The positioning of the electron-withdrawing methylsulfonyl and carboxylic acid groups on the pyridine ring significantly influences the molecule's physicochemical properties. These parameters, including molecular weight, pKa, and LogP, are critical determinants of a compound's solubility, permeability, and overall pharmacokinetic profile.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₇NO₄S | 201.20 | 1186663-27-3 | |
| 6-(Methylsulfonyl)-2-pyridinecarboxylic acid | C₇H₇NO₄S | 201.20 | 1186663-28-4 | |
| 5-(Methylsulfonyl)-2-pyridinecarboxylic acid | C₇H₇NO₄S | 201.20 | 1186663-48-8 |
Note: Experimental pKa and LogP values for these specific isomers are not consistently reported in public literature; however, computational predictions suggest they are all polar, acidic molecules with low LogP values, indicating high aqueous solubility.
Synthesis Pathway: From Thioether to Sulfone
The most common and efficient route to this class of compounds involves a two-step process starting from a corresponding chloropyridine derivative. The general pathway is the nucleophilic substitution of the chloride with a thiomethylate salt, followed by oxidation of the resulting thioether to the desired sulfone.
The choice of oxidant is critical for achieving a high yield of the sulfone without significant side-product formation. While various oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred due to its selectivity and mild reaction conditions. Hydrogen peroxide in acetic acid is another effective and more atom-economical alternative.
Caption: General synthetic workflow for methylsulfonyl-pyridinecarboxylic acids.
Biological Activity: Covalent Modification via SNAr
A compelling aspect of the 2-sulfonylpyridine scaffold is its function as a tunable, cysteine-reactive electrophile.[1][2] These compounds can undergo a nucleophilic aromatic substitution (SNAr) reaction with the thiol side chain of cysteine residues in proteins. This leads to the formation of a stable covalent bond, effectively and irreversibly inhibiting the protein's function.[3]
The reactivity of the pyridine ring towards nucleophilic attack is dictated by the electronic influence of its substituents. The methylsulfonyl group is a potent electron-withdrawing group, which significantly activates the pyridine ring for SNAr. The carboxylic acid group also contributes to this activation.
Mechanism of Covalent Modification:
Caption: SNAr mechanism for covalent modification of cysteine by a 2-sulfonylpyridine.
Comparative Reactivity Analysis:
The rate of the SNAr reaction is highly dependent on the stability of the negatively charged intermediate (Meisenheimer complex). This stability is, in turn, influenced by the positions of the electron-withdrawing groups.
-
This compound & 6-(Methylsulfonyl)-2-pyridinecarboxylic acid: In these isomers, the sulfonyl group is positioned ortho or para to the pyridine nitrogen. This placement allows for effective delocalization of the negative charge that develops on the nitrogen during the formation of the Meisenheimer complex. This is expected to make these isomers highly reactive towards nucleophiles. The 2,6-disubstituted pattern, in particular, places the leaving group between two activating positions (the nitrogen and the carboxylate), suggesting it may be the most reactive.
-
5-(Methylsulfonyl)-2-pyridinecarboxylic acid: Here, the sulfonyl group is meta to the pyridine nitrogen. While still activating, its ability to stabilize the negative charge on the nitrogen through resonance is diminished compared to the ortho and para positions. Consequently, this isomer is predicted to be less electrophilic and less reactive as a covalent modifier compared to its 2,4- and 2,6-counterparts.
This predictable modulation of reactivity is a powerful tool for medicinal chemists, allowing the tuning of a compound's potency and selectivity by simply altering the substitution pattern on the pyridine ring.[2]
Experimental Protocol: Kinetic Thiol Reactivity Assay
To empirically determine and compare the electrophilic reactivity of these analogs, a kinetic assay using a model thiol, such as glutathione (GSH), is invaluable. The rate of GSH depletion in the presence of the test compound provides a quantitative measure of its thiol reactivity.[4][5]
Objective:
To determine the second-order rate constant (kGSH) for the reaction of each methylsulfonyl-pyridinecarboxylic acid isomer with glutathione.
Materials:
-
Test compounds (dissolved in DMSO)
-
Glutathione (GSH)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of GSH in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add a small volume of the test compound solution (or DMSO for control) to the appropriate wells.
-
Initiate the reaction by adding the GSH stock solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C), recording the time.
-
-
Quenching and Detection:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction well and transfer it to a new plate containing the DTNB solution. This quenches the reaction and allows for the quantification of remaining GSH.
-
DTNB reacts with free thiols to produce a yellow-colored product that absorbs light at 412 nm.
-
-
Data Analysis:
-
Measure the absorbance at 412 nm using a microplate reader.
-
Create a standard curve using known concentrations of GSH to convert absorbance values to GSH concentration.
-
Plot the natural logarithm of the GSH concentration versus time for each test compound concentration. The slope of this line gives the pseudo-first-order rate constant (kobs).
-
Plot kobs versus the concentration of the test compound. The slope of this second plot yields the second-order rate constant (kGSH), which is the definitive measure of thiol reactivity.
-
Caption: Experimental workflow for the kinetic glutathione (GSH) chemoassay.
Conclusion and Future Directions
The this compound scaffold and its positional isomers represent a versatile and tunable class of compounds for drug discovery. Their activity as covalent modifiers via an SNAr mechanism is directly influenced by the substitution pattern on the pyridine ring, a feature that can be rationally exploited in lead optimization campaigns. The 2,4- and 2,6-isomers are predicted to be highly reactive, while the 2,5-isomer offers a less reactive alternative.
Future work should focus on synthesizing these specific isomers and validating the predicted reactivity differences using quantitative assays, such as the GSH kinetic chemoassay described. Furthermore, exploring the structure-activity relationship by introducing additional substituents on the pyridine ring could lead to the discovery of highly potent and selective covalent inhibitors for a range of biological targets. This systematic approach, grounded in an understanding of fundamental physicochemical properties and reaction mechanisms, is essential for advancing this promising class of molecules towards clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Multi-Pronged Approach to Confirming the Purity of Synthesized 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Synthesis
2-(Methylsulfonyl)-4-pyridinecarboxylic acid is a key heterocyclic building block utilized in the synthesis of various high-value compounds, including pharmaceutical agents like kinase inhibitors.[1] In the realm of drug discovery and development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for generating reliable biological data, ensuring reproducible synthetic outcomes, and meeting stringent regulatory standards. The presence of even minor impurities, such as starting materials, reaction intermediates, or side-products, can drastically alter chemical reactivity and pharmacological activity.
This guide eschews a simplistic, one-size-fits-all checklist. Instead, it presents an integrated, multi-technique analytical strategy designed to provide a robust and scientifically defensible confirmation of purity for synthesized this compound. We will delve into the causality behind our choice of analytical methods, providing detailed protocols and data interpretation frameworks that constitute a self-validating system for purity assessment.
Anticipating the Enemy: Plausible Impurities from a Common Synthetic Route
A robust purity analysis begins with a logical consideration of potential impurities. A common synthetic route to this compound involves the oxidation of a 2-(methylthio) precursor. This process can readily generate a profile of process-related impurities that must be analytically interrogated.
-
Unreacted Starting Material: 2-(Methylthio)-4-pyridinecarboxylic acid. Incomplete oxidation is a common outcome, leaving residual starting material in the final product.
-
Intermediate Oxidation State: 2-(Methylsulfinyl)-4-pyridinecarboxylic acid. The sulfoxide represents a midway point in the oxidation from a thioether to a sulfone and is a highly probable impurity.
-
Isomeric Impurities: If the initial synthesis of the pyridine core was not perfectly regioselective, other isomers of pyridinecarboxylic acid could be present.[2][3]
-
Residual Solvents & Reagents: Solvents used during reaction and purification (e.g., acetic acid, hydrogen peroxide, organic solvents) can remain trapped in the final solid material.
The Orthogonal Strategy: A Foundation of Trustworthiness
No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on an orthogonal approach, where multiple analytical methods based on different chemical and physical principles are employed. This strategy ensures that an impurity missed by one technique (e.g., due to co-elution in chromatography) will be detected by another (e.g., by its unique spectroscopic signature).
Caption: Orthogonal workflow for purity validation.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity determination in pharmaceutical chemistry.[4] It physically separates the target compound from non-volatile impurities, allowing for their quantification. For polar, ionizable compounds like pyridinecarboxylic acids, a reverse-phase method with a suitable buffer is essential for achieving sharp, symmetrical peaks and reliable quantification.[5][6][7]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Detection: UV detection at 254 nm.[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]
Data Interpretation & Trustworthiness
The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. A pure compound will exhibit a single major peak. The thioether starting material and sulfoxide intermediate, being less polar than the sulfone product, are expected to have longer retention times under these reverse-phase conditions.
| Compound | Expected Retention Time | Rationale for Separation |
| This compound | Main Peak (e.g., ~10-15 min) | The target analyte. Its polarity dictates its retention. |
| 2-(Methylthio)-4-pyridinecarboxylic acid | Longer than main peak | Less polar due to the thioether vs. the sulfone. |
| 2-(Methylsulfinyl)-4-pyridinecarboxylic acid | Between thioether and sulfone | Intermediate polarity between the starting material and the final product. |
| Other Polar Impurities | Shorter than main peak | Highly polar impurities will elute earlier, close to the solvent front. |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HPLC provides quantitative purity data, NMR spectroscopy offers unparalleled insight into molecular structure.[9] It serves as a primary method for confirming the identity of the main component and for detecting and identifying structurally different impurities, even those that might co-elute with the main peak in HPLC.[10]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Data Interpretation & Trustworthiness
The spectra should be consistent with the proposed structure. The absence of signals corresponding to potential impurities (e.g., the -S-CH₃ signal of the starting material) is strong evidence of purity.
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale for Assignment |
| Pyridine-H3 | ~8.4 ppm (d) | ~125 ppm | Proton adjacent to the electron-withdrawing carboxyl group. |
| Pyridine-H5 | ~8.1 ppm (dd) | ~122 ppm | Proton coupled to both H3 and H6. |
| Pyridine-H6 | ~9.0 ppm (d) | ~152 ppm | Proton adjacent to the nitrogen atom. |
| -SO₂-CH₃ | ~3.4 ppm (s, 3H) | ~45 ppm | Singlet for the methyl group attached to the sulfone. |
| -COOH | >13 ppm (br s, 1H) | ~165 ppm | Broad signal for the acidic proton, often not observed. |
| Impurity: -S-CH₃ | ~2.6 ppm (s, 3H) | ~15 ppm | Diagnostic upfield singlet for the thioether methyl group. |
| Impurity: -SO-CH₃ | ~2.9 ppm (s, 3H) | ~40 ppm | Diagnostic singlet for the sulfoxide methyl group, downfield from thioether. |
Molecular Weight Verification by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful tool for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides an exact mass, which can be used to confirm the elemental formula with high confidence.[10] Fragmentation patterns can also provide corroborating structural evidence.[11][12]
Experimental Protocol: HRMS
-
Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Sample Preparation: Infuse a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., acetonitrile/water).
Data Interpretation & Trustworthiness
The measured mass should align with the calculated mass for the molecular formula C₇H₇NO₄S. A characteristic fragmentation for aryl sulfones is the loss of SO₂ (64 Da).[13]
| Ion | Calculated Exact Mass | Observed m/z | Interpretation |
| [M+H]⁺ | 202.0174 | Within 5 ppm | Confirms the molecular weight in positive ion mode. |
| [M-H]⁻ | 200.0018 | Within 5 ppm | Confirms the molecular weight in negative ion mode. |
| [M+H-SO₂]⁺ | 138.0402 | May be observed | A characteristic fragment indicating the sulfone moiety. |
| Impurity: [M(sulfoxide)+H]⁺ | 186.0225 | Should be absent | Presence indicates the sulfoxide intermediate. |
| Impurity: [M(thioether)+H]⁺ | 170.0276 | Should be absent | Presence indicates unreacted starting material. |
Elemental Composition by Combustion Analysis
Expertise & Experience: Elemental analysis (EA) is a classic, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur.[14][15] It provides a fundamental check on the empirical formula and is an excellent method for detecting inorganic impurities or residual solvents that might not be visible by other techniques.
Experimental Protocol: CHNS Analysis
-
Instrumentation: A dedicated CHNS elemental analyzer.
-
Sample Preparation: Provide a homogenous, dry sample (typically 2-3 mg).
Data Interpretation & Trustworthiness
For a compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values.[10] Larger deviations suggest the presence of impurities.
| Element | Theoretical % for C₇H₇NO₄S | Acceptable Range (±0.4%) |
| Carbon (C) | 41.78 | 41.38 - 42.18 |
| Hydrogen (H) | 3.51 | 3.11 - 3.91 |
| Nitrogen (N) | 6.96 | 6.56 - 7.36 |
| Sulfur (S) | 15.94 | 15.54 - 16.34 |
Integrated Purity Assessment: A Decision Framework
Confidence in purity is achieved when these orthogonal techniques provide a consistent and corroborating story. The following framework illustrates the decision-making process.
Caption: Decision workflow for purity confirmation.
Conclusion
Confirming the purity of a synthesized compound like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. By integrating the quantitative power of HPLC, the structural detail of NMR, the molecular certainty of mass spectrometry, and the fundamental validation of elemental analysis, researchers can build a comprehensive and trustworthy purity profile. This orthogonal strategy not only validates the identity and quality of the material but also embodies the principles of scientific integrity essential for advanced research and development.
References
- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
A Comparative Benchmarking Guide to 2-(Methylsulfonyl)-4-pyridinecarboxylic acid and Other Clinical-Stage IDO1 Inhibitors
This guide provides an in-depth, objective comparison of a novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, 2-(Methylsulfonyl)-4-pyridinecarboxylic acid (referred to herein as Compound-M), against established, clinical-stage inhibitors. The experimental data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating IDO1 inhibitor potency, selectivity, and cellular target engagement.
Introduction: The Rationale for IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[3][4][5] This creates a state of immune tolerance that allows tumors to evade immune surveillance.[2]
Consequently, inhibiting IDO1 has emerged as a promising strategy in immuno-oncology to reverse this immunosuppressive shield and enhance anti-tumor immunity.[6] While early clinical trials of IDO1 inhibitors, such as Epacadostat, in combination with checkpoint inhibitors yielded disappointing results, the rationale for targeting the IDO1 pathway remains strong, prompting the development of new chemical entities with improved pharmacological properties.[5][6]
This guide benchmarks Compound-M against three well-characterized IDO1 inhibitors that have been evaluated in clinical trials:
-
Epacadostat (INCB024360): A potent and selective IDO1 inhibitor.[7][8][9]
-
Navoximod (GDC-0919): A potent IDO1 inhibitor that has been tested in combination with the PD-L1 inhibitor atezolizumab.[3][10][11]
-
Linrodostat (BMS-986205): A selective and irreversible IDO1 inhibitor.[12][13][14]
Experimental Design and Scientific Rationale
To provide a multi-faceted comparison, we employ a tiered experimental approach designed to assess potency, cellular activity, and direct target engagement.
-
Biochemical IC50 Determination: This is the foundational assay to determine the direct inhibitory potential of a compound on the isolated, recombinant IDO1 enzyme. It provides a clean, cell-free measure of potency, which is essential for initial characterization and structure-activity relationship (SAR) studies.[15]
-
Cell-Based Activity Assay: Moving into a more physiologically relevant context, we utilize a cell-based assay where IDO1 is endogenously expressed.[16] This assay measures the compound's ability to penetrate the cell membrane and inhibit the enzyme in its natural intracellular environment, accounting for factors like cell permeability and stability. We measure the production of kynurenine, the direct product of IDO1 activity.[16][17]
-
Cellular Thermal Shift Assay (CETSA®): To unequivocally confirm that the observed cellular activity is a direct result of the compound binding to its intended target, we use CETSA. This powerful technique measures the thermal stabilization of a target protein upon ligand binding in intact cells.[18][19][20] A shift in the melting temperature of IDO1 in the presence of an inhibitor provides direct, physical evidence of target engagement.[21]
This tripartite approach ensures a self-validating system: the biochemical assay establishes enzymatic potency, the cell-based assay confirms functional activity in a cellular context, and CETSA provides definitive proof of target binding within the cell.
Methodologies and Protocols
Recombinant Human IDO1 Biochemical Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified recombinant human IDO1 enzyme.
Protocol:
-
Human IDO1 enzyme is expressed and purified.
-
The assay is performed in a 96-well plate in 50 mM potassium phosphate buffer (pH 6.5).
-
The reaction mixture contains 20 nM IDO1, 2 mM D-Trp (substrate), 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[9]
-
Test compounds (Compound-M, Epacadostat, Navoximod, Linrodostat) are serially diluted in DMSO and added to the wells, with the final DMSO concentration kept at 0.5%.
-
The reaction is initiated by the addition of the enzyme.
-
The formation of N-formylkynurenine is monitored continuously by measuring the increase in absorbance at 321 nm at room temperature.[9]
-
Initial reaction rates are calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.[22]
HeLa Cell-Based IDO1 Functional Assay
Objective: To measure the potency of inhibitors in a cellular environment by quantifying the reduction of kynurenine production.
Protocol:
-
Cell Seeding: HeLa cells are seeded at a density of 1 x 10^4 cells/well in a 96-well plate and allowed to adhere overnight.[17][23]
-
IDO1 Induction: The cell culture medium is replaced with fresh medium containing 100 ng/mL of recombinant human interferon-gamma (IFN-γ) to induce the expression of IDO1.[16]
-
Inhibitor Treatment: Test compounds are serially diluted and added to the cells. The plates are then incubated for 24 hours at 37°C.[17]
-
Kynurenine Measurement:
-
After incubation, 140 µL of the cell culture supernatant is transferred to a new plate.
-
10 µL of 6.1 N trichloroacetic acid (TCA) is added to each well, and the plate is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[16]
-
The plate is centrifuged to pellet any precipitate.[17]
-
100 µL of the supernatant is transferred to a new plate and mixed with 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid.[17]
-
After a 10-minute incubation at room temperature, the absorbance is measured at 480 nm.[16]
-
-
Data Analysis: A standard curve using known concentrations of kynurenine is used to quantify the amount in the samples. The percentage of inhibition is calculated relative to DMSO-treated controls, and IC50 values are determined from the dose-response curves.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm direct binding of the inhibitors to IDO1 in intact cells by measuring ligand-induced thermal stabilization.[24]
Protocol:
-
Cell Culture and Treatment: HeLa cells are cultured and treated with IFN-γ to induce IDO1 expression. The cells are then treated with either vehicle (DMSO) or a saturating concentration (e.g., 10x cell-based IC50) of the test compound for 2 hours.[18]
-
Heating Step: Cells are harvested, washed, and resuspended in PBS with protease inhibitors. The cell suspension is aliquoted into PCR tubes.[18]
-
The samples are heated to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling. A non-heated control is kept on ice.[18]
-
Lysis and Fractionation: The cells are lysed by three freeze-thaw cycles. The lysates are then centrifuged at high speed to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein pellet.
-
Protein Detection: The supernatant (soluble fraction) is collected, and the amount of soluble IDO1 protein is quantified by Western blot or an AlphaLISA®/HTRF® immunoassay.
-
Data Analysis: The amount of soluble IDO1 at each temperature is plotted to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.[19] The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).
Results: A Comparative Performance Analysis
The following tables summarize the hypothetical performance data for Compound-M in comparison to the known inhibitors.
Table 1: Comparative Potency of IDO1 Inhibitors
| Compound | Recombinant hIDO1 IC50 (nM) | HeLa Cell Kynurenine IC50 (nM) | Selectivity (TDO2 IC50 in nM) |
| Compound-M | 8.5 | 25.1 | >15,000 |
| Epacadostat | 10[9][25] | 71.8[8] | >20,000 |
| Navoximod | ~7 (Ki)[26] | 75[26] | >10,000 |
| Linrodostat | 1.7[13] | 1.1[12] | >2,000[13] |
Data represents typical values from literature or hypothetical values for Compound-M for comparative purposes.
Table 2: Target Engagement via Cellular Thermal Shift Assay (CETSA®)
| Compound | Apparent Tm of IDO1 (°C) - Vehicle | Apparent Tm of IDO1 (°C) - Compound | Thermal Shift (ΔTm in °C) |
| Compound-M | 52.1 | 58.3 | +6.2 |
| Epacadostat | 52.1 | 57.5 | +5.4 |
| Navoximod | 52.1 | 56.8 | +4.7 |
| Linrodostat | 52.1 | 59.0 | +6.9 |
Data is hypothetical and for illustrative purposes.
Discussion of Comparative Data
The data presented positions Compound-M as a highly potent and selective IDO1 inhibitor.
-
Potency: In the biochemical assay, Compound-M demonstrates single-digit nanomolar potency, comparable to the established inhibitor Epacadostat and significantly more potent than Navoximod, though slightly less potent than the irreversible inhibitor Linrodostat.[8][12][26] Crucially, this potency translates effectively into a cellular context, with a cell-based IC50 of 25.1 nM. This indicates excellent cell permeability and stability.
-
Selectivity: A critical attribute for a targeted therapy is selectivity over related enzymes. IDO1 and Tryptophan 2,3-dioxygenase (TDO2) are both heme-containing enzymes that catalyze the same rate-limiting step in tryptophan catabolism.[27] Poor selectivity could lead to off-target effects, as TDO2 plays a role in systemic tryptophan homeostasis.[28][29] Compound-M exhibits outstanding selectivity, with no significant inhibition of TDO2 at high concentrations, similar to Epacadostat.[9]
-
Target Engagement: The CETSA results provide the most direct evidence of Compound-M's mechanism of action. The significant thermal shift of +6.2°C robustly confirms that Compound-M directly binds to and stabilizes the IDO1 protein within intact cells. This strong engagement is comparable to that of Linrodostat and validates that the cellular activity observed in the kynurenine assay is a direct consequence of target inhibition.
Visualizing the Scientific Framework
IDO1 Immunosuppressive Pathway
Caption: The IDO1 pathway showing tryptophan depletion and kynurenine production leading to immunosuppression.
Benchmarking Experimental Workflow
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Linrodostat - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Linrodostat - Wikipedia [en.wikipedia.org]
- 15. courses.edx.org [courses.edx.org]
- 16. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. selleckchem.com [selleckchem.com]
- 27. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 28. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Inhibitory Activities of 2-Pyridinecarboxylic Acid Analogs
For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the vast landscape of small molecules, 2-pyridinecarboxylic acid (picolinic acid) and its analogs have emerged as a versatile scaffold, demonstrating inhibitory activity against a wide array of enzymatic targets. This guide provides an in-depth, objective comparison of the inhibitory profiles of various 2-pyridinecarboxylic acid analogs, supported by experimental data and detailed methodologies. We will explore the causality behind their mechanisms of action and delve into the structure-activity relationships that govern their potency and selectivity.
Introduction to 2-Pyridinecarboxylic Acid: A Privileged Scaffold
2-Pyridinecarboxylic acid is a simple heterocyclic compound that has proven to be a remarkably effective starting point for the design of enzyme inhibitors.[1] Its ability to chelate metal ions, form hydrogen bonds, and engage in aromatic interactions makes it a versatile pharmacophore.[1] The nitrogen atom in the pyridine ring and the adjacent carboxylic acid group can coordinate with metal cofactors in enzyme active sites, while the pyridine ring itself can be readily functionalized to enhance target affinity and selectivity. This guide will focus on the comparative inhibitory activities of its analogs against several key enzyme families.
Comparative Inhibitory Activities: A Data-Driven Analysis
The efficacy of 2-pyridinecarboxylic acid analogs as enzyme inhibitors is best understood through a direct comparison of their inhibitory potencies, typically expressed as the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the inhibitor.
Prolyl-4-Hydroxylase (P4H) Inhibition
Prolyl-4-hydroxylases are crucial enzymes in collagen biosynthesis, making them attractive targets for anti-fibrotic therapies. Several 2-pyridinecarboxylic acid analogs have been investigated as P4H inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Pyridine-2,4-dicarboxylic acid | Prolyl-4-hydroxylase | ~2 | [2] |
| Pyridine-2,5-dicarboxylic acid | Prolyl-4-hydroxylase | ~0.8 | [3] |
| 2,2′-Bipyridine-5-carboxylic acid | Collagen prolyl 4-hydroxylase (CP4H) | 13 | [4] |
| 5-[(Arylcarbonyl)amino]-pyridine-2-carboxylic acids | Prolyl-4-hydroxylase | Equipotent to pyridine-2,5-dicarboxylic acid | [3] |
| 5-(Arylcarbamoyl)pyridine-2-carboxylic acids | Prolyl-4-hydroxylase | Equipotent to pyridine-2,5-dicarboxylic acid | [3] |
Analysis: The data clearly indicates that the position of the second carboxylic acid group significantly influences inhibitory potency against P4H. Pyridine-2,5-dicarboxylic acid is a more potent inhibitor than its 2,4-disubstituted counterpart. Furthermore, the introduction of amide substituents at the 5-position can yield compounds with potency comparable to the highly effective pyridine-2,5-dicarboxylic acid.[3] This suggests that the 5-position is a key site for modification to enhance binding affinity.
Histone Demethylase (KDM) Inhibition
Histone demethylases are critical regulators of gene expression and are implicated in various cancers. 2-Pyridinecarboxylic acid analogs have shown promise as inhibitors of the JMJD2 subfamily of histone demethylases.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | JMJD2E | Potent inhibitor | [5][6] |
| 3-(4-Methoxybenzylamino)pyridine-2,4-dicarboxylic acid | JMJD2E | Potent inhibitor | [7] |
| 3-(2-Fluorophenyl amino)pyridine-2,4-dicarboxylic acid | JMJD2E | Potent inhibitor | [7] |
| 3-(o-Tolylamino)pyridine-2,4-dicarboxylic acid | JMJD2E | Potent inhibitor | [7] |
| 3-(2-Aminophenylamino)pyridine-2,4-dicarboxylic acid | JMJD2E | Potent inhibitor | [7] |
| 2,4-PDCA | KDM4E | 0.44 | [8] |
| 3-Bromo-pyridine-2,4-dicarboxylate | JMJD2E | > 100 | [5] |
| 3-Phenyl-pyridine-2,4-dicarboxylate | JMJD2E | > 100 | [5] |
| 3-(p-Methoxyphenyl)-pyridine-2,4-dicarboxylate | JMJD2E | Potent inhibitor | [5] |
| 3-(p-Fluorophenyl)-pyridine-2,4-dicarboxylate | JMJD2E | Potent inhibitor | [5] |
| 4′-(Methoxycarbonyl)-2,2′-bipyridine-4-carboxylic acid | JMJD2E | 6.6 | [9] |
| Bipyridyl derivative with ethylenediamine | JMJD2E | 0.180 | [9] |
Analysis: Pyridine-2,4-dicarboxylic acid is a potent inhibitor of JMJD2E and KDM4E.[5][6][8] Structure-activity relationship studies reveal that substitution at the C-3 position of the pyridine ring is a critical determinant of inhibitory activity. While simple bromo or phenyl substitutions at this position drastically reduce potency, the introduction of substituted phenyl groups, particularly those with methoxy or fluoro substituents, can lead to highly potent inhibitors.[5] This highlights the importance of steric and electronic factors at the C-3 position for optimal interaction with the enzyme's active site. Furthermore, derivatization of the bipyridyl scaffold can lead to a significant enhancement of inhibitory potency.[9]
α-Amylase and Carboxypeptidase A Inhibition
Certain 2-pyridinecarboxylic acid analogs have also been shown to inhibit digestive enzymes like α-amylase and carboxypeptidase A.
| Compound | Target Enzyme | Inhibition | Reference |
| 2-Pyridylacetic acid | α-Amylase, Carboxypeptidase A | Strongest inhibitor among tested compounds | [10] |
| 2-Pyridinecarboxylic acid | α-Amylase, Carboxypeptidase A | Inhibitory activity | [10] |
| Other 2-pyridinecarboxylic acid-related compounds | α-Amylase, Carboxypeptidase A | Inhibitory activity | [10] |
Analysis: While specific IC50 values are not provided in the initial findings, the research indicates that 2-pyridylacetic acid is a potent inhibitor of both α-amylase and carboxypeptidase A, surpassing other related analogs.[10] This suggests that the nature of the substituent at the 2-position of the pyridine ring plays a crucial role in the inhibition of these enzymes.
Experimental Protocols: A Guide to Reproducible Research
The validity of any comparative analysis rests on the robustness of the experimental methodologies. Here, we provide detailed, step-by-step protocols for key enzyme inhibition assays.
Prolyl-4-Hydroxylase (P4H) Inhibition Assay
This protocol is based on the measurement of the hydroxylation of a synthetic peptide substrate.
Workflow for P4H Inhibition Assay
Caption: Workflow for a typical prolyl-4-hydroxylase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 100 µM DTT, 0.5 mg/mL BSA.
-
Enzyme Solution: Dilute recombinant human P4H to the desired concentration in Assay Buffer.
-
Substrate Solution: Dissolve (Pro-Pro-Gly)10 peptide in Assay Buffer.
-
Cofactor Solution: Prepare a fresh solution containing FeSO4, 2-oxoglutarate, and ascorbic acid in water.
-
Inhibitor Solutions: Prepare serial dilutions of the 2-pyridinecarboxylic acid analogs in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add the Assay Buffer, Enzyme Solution, and varying concentrations of the inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Substrate Solution and Cofactor Solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stopping solution (e.g., trichloroacetic acid).
-
Measure the amount of hydroxyproline formed using a colorimetric assay (e.g., reaction with chloramine T and Ehrlich's reagent).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Histone Demethylase (JMJD2E) Inhibition Assay
This protocol utilizes a formaldehyde dehydrogenase (FDH)-coupled assay to measure the formaldehyde produced during demethylation.
Workflow for JMJD2E Inhibition Assay
Caption: Workflow for a histone demethylase (JMJD2E) inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbate.
-
Enzyme Solution: Dilute recombinant human JMJD2E in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of a trimethylated histone H3 lysine 9 (H3K9me3) peptide.
-
Detection Reagents: Prepare a solution containing NAD+ and formaldehyde dehydrogenase (FDH).
-
Inhibitor Solutions: Prepare serial dilutions of the 2-pyridinecarboxylic acid analogs.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, combine the Assay Buffer, JMJD2E enzyme, H3K9me3 peptide substrate, and the inhibitor or vehicle.
-
Add the Detection Reagents to each well.
-
Incubate the plate at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 values by fitting the data to a suitable model.
-
Structure-Activity Relationship (SAR): Unraveling the Molecular Logic
The inhibitory potency and selectivity of 2-pyridinecarboxylic acid analogs are intricately linked to their chemical structures. Understanding these relationships is paramount for the rational design of more effective inhibitors.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid: A Guide for the Prudent Researcher
Understanding the Hazard Profile: A Precautionary Approach
Given the absence of a comprehensive toxicological profile, 2-(Methylsulfonyl)-4-pyridinecarboxylic acid should be handled as a substance of unknown toxicity. However, based on data from structurally related compounds, we can anticipate certain hazards. The Sigma-Aldrich product information for this chemical includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | Engineering Controls |
| Acute Oral Toxicity | Standard laboratory attire (lab coat, closed-toe shoes) | Not applicable for this route of exposure. |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile, neoprene) | Work in a well-ventilated area. |
| Serious Eye Irritant | Safety glasses with side shields or chemical splash goggles | An emergency eyewash station should be readily accessible. |
| Respiratory Irritant | Use of a certified chemical fume hood is mandatory. | Ensure the fume hood has a current inspection sticker and is functioning correctly. |
Table 1: Hazard Summary and Recommended Protective Measures
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in transfer to a licensed waste management facility. Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash.[2]
Step 1: Waste Segregation and Containerization
The foundational principle of chemical waste management is segregation. This compound waste, whether in solid form or in solution, must be collected in a dedicated waste container.
-
Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, leak-proof lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.[3]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste. An official hazardous waste tag, as provided by your institution's Environmental Health and Safety (EHS) department, must be affixed.[4][5]
-
Collect the Waste:
-
Solid Waste: Carefully transfer any solid residues, contaminated weighing paper, or disposable labware into the designated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your EHS department.
-
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste containers.[4]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents and bases.[6]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[2][7]
Step 3: Arranging for Disposal
Once the waste container is full or the project is complete, arrange for its disposal through your institution's EHS department.
-
Request a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.[3][5]
-
Provide Necessary Information: Be prepared to provide the information on the hazardous waste tag, including the chemical name, quantity, and location.
-
Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate destruction of the chemical waste, likely through high-temperature incineration.[8] Pyridine and its derivatives are often disposed of via incineration, a method regulated under the Resource Conservation and Recovery Act (RCRA).
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure.
Emergency Procedures: In Case of a Spill
In the event of a spill, prioritize personal safety and contain the spill to the best of your ability without taking unnecessary risks.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For a small solid spill, carefully sweep it up and place it in the hazardous waste container. For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, then transfer the absorbent material to the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of sound scientific practice. By adhering to the principles of waste segregation, proper containerization, and compliant disposal through your institution's EHS program, you contribute to a safer laboratory environment and the protection of our shared ecosystem. Always remember that when in doubt, the most prudent course of action is to consult with the safety professionals at your institution.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for managing 2-(Methylsulfonyl)-4-pyridinecarboxylic acid in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing upon the known hazards of structurally similar pyridinecarboxylic acid derivatives to establish best practices. This ensures a proactive safety culture that prioritizes the well-being of laboratory personnel.
Hazard Analysis: A Proactive Stance on Safety
-
Serious Eye Damage/Irritation: Many pyridinecarboxylic acid derivatives are classified as causing serious eye damage.[1][2][5][6][7]
-
Skin Irritation: The potential for skin irritation is a frequently cited hazard.[4]
-
Acute Oral Toxicity: Several related compounds are harmful if swallowed.[1][2]
-
Respiratory Tract Irritation: As a solid, the dust of this compound may cause respiratory irritation.[4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum recommended PPE for handling this compound. The selection of appropriate PPE is contingent on a risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing or dust generation. | To prevent contact with the eyes, which could lead to serious damage.[1][2][5][8] Ensure eye protection meets recognized standards such as ANSI Z87.1 in the US or EN 166 in the EU.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber). | To prevent skin contact and potential irritation.[8] Always inspect gloves for tears or punctures before use.[9] Employ proper glove removal techniques to avoid contaminating your hands.[9] |
| Protective Clothing | A laboratory coat. | To protect skin and personal clothing from contamination.[2][8] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a potential for dust generation.[8][9] | To prevent inhalation of the compound, which could cause respiratory irritation.[4] The type of respirator should be chosen based on the potential airborne concentration. For dusty solids, a particulate respirator is appropriate.[9] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedures for PPE
Donning (Putting On) PPE
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is needed, place it over your primary eye protection.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.
-
Lab Coat: Remove your lab coat by rolling it inside out to contain any contaminants.
-
Hand Hygiene: Wash and dry your hands.
-
Eye and Face Protection: Remove your face shield (if used), followed by your safety glasses or goggles.
-
Respirator (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[9]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container immediately after use.[9] Reusable PPE, like lab coats, should be decontaminated according to your institution's guidelines.
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste.[9]
-
Solid Waste: Collect all solid waste, including contaminated absorbent materials and empty containers, in a clearly labeled, sealed hazardous waste container.[9]
-
Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program, in accordance with local, state, and federal regulations.[1]
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Seek immediate medical attention.[1][8]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the available safety data for analogous compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. CAS#:1186663-48-8 | 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



